Guanfacine
Description
Properties
IUPAC Name |
N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJOMKTZOLKMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29110-48-3 (mono-hydrochloride) | |
| Record name | Guanfacine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046944 | |
| Record name | Guanfacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Guanfacine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1mg/mL, 1.39e-01 g/L | |
| Record name | Guanfacine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanfacine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29110-47-2 | |
| Record name | Guanfacine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29110-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanfacine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanfacine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanfacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanfacine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANFACINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30OMY4G3MK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Guanfacine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213-216, 225 - 227 °C | |
| Record name | Guanfacine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanfacine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
pharmacological profile of guanfacine hydrochloride
An In-depth Technical Guide to the Pharmacological Profile of Guanfacine Hydrochloride
Introduction
This compound hydrochloride is a centrally acting, selective alpha-2A (α2A) adrenergic receptor agonist.[1][2] Chemically designated as N-amidino-2-(2,6-dichlorophenyl) acetamide monohydrochloride, it is utilized in the management of Attention-Deficit/Hyperactivity Disorder (ADHD) and hypertension.[3][4] Initially approved for hypertension, its role in modulating neurotransmission in the prefrontal cortex (PFC) has established it as a key non-stimulant option for treating ADHD, particularly in children and adolescents.[5] This document provides a comprehensive overview of its pharmacodynamic and pharmacokinetic properties, clinical efficacy, and the experimental methodologies used in its characterization.
Pharmacodynamics
The therapeutic effects of this compound are primarily mediated by its high-affinity, selective agonism at the α2A-adrenergic receptor subtype.
Mechanism of Action & Signaling Pathway
This compound exerts its effects by binding to and activating α2A-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi).
-
In the Prefrontal Cortex (ADHD Treatment) : this compound stimulates postsynaptic α2A receptors on the dendritic spines of pyramidal neurons. This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP closes hyperpolarization-activated cyclic nucleotide-gated (HCN) potassium channels, which strengthens the connectivity and signaling of PFC networks. This enhanced neuronal firing improves the regulation of attention, working memory, and impulse control, which are core executive functions impaired in ADHD.
-
In the Brainstem (Hypertension Treatment) : By stimulating central α2A-adrenergic receptors in the brain's vasomotor center, this compound reduces sympathetic nerve impulses to the heart and blood vessels. This leads to a decrease in peripheral vascular resistance and a slight reduction in heart rate, resulting in lowered blood pressure.
Receptor Binding & Functional Potency
This compound demonstrates significant selectivity for the α2A-adrenergic receptor subtype over the α2B and α2C subtypes. This selectivity is thought to contribute to its specific therapeutic effects and tolerability profile compared to less selective agents like clonidine.
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) |
| α2A-Adrenergic | 93 nM | 52 nM |
| α2B-Adrenergic | 1,380 nM | 288 nM |
| α2C-Adrenergic | 3,890 nM | 602 nM |
| Imidazoline I1 | 19 nM | Not Applicable |
| Data sourced from radioligand and [35S]GTPγS binding assays. |
Pharmacokinetics
The pharmacokinetic profile of this compound differs significantly between its immediate-release (IR) and extended-release (ER) formulations. The ER formulation was developed to provide stable, once-daily dosing suitable for ADHD management.
| Parameter | Immediate-Release (IR) | Extended-Release (ER) |
| Bioavailability | ~80% | 43% lower than IR |
| Tmax (Time to Peak) | 1-4 hours (average 2.6-3.0h) | ~5-6 hours |
| Cmax (Peak Concentration) | 2.5 ± 0.6 ng/mL (1 mg dose) | 1.0 ± 0.3 ng/mL (1 mg dose) |
| AUC (Total Exposure) | 56 ± 15 ngh/mL (1 mg dose) | 32 ± 9 ngh/mL (1 mg dose) |
| Elimination Half-Life | ~17 hours (range 10-30h) | ~18 hours |
| Protein Binding | ~70% | ~70% |
| Volume of Distribution (Vd) | 6.3 L/kg | Not specified, but widely distributed |
| Metabolism | Hepatic, primarily via CYP3A4 | Hepatic, primarily via CYP3A4 |
| Excretion | ~57% renal (30% unchanged) | ~50% renal |
| Note: Administration of ER tablets with a high-fat meal increases Cmax by ~75% and AUC by ~40%; therefore, it should not be taken with high-fat foods. |
Clinical Efficacy
This compound has been evaluated in numerous clinical trials, primarily for ADHD in children, adolescents, and adults.
Attention-Deficit/Hyperactivity Disorder (ADHD)
Clinical studies consistently demonstrate that this compound extended-release (GXR) significantly reduces ADHD symptoms compared to placebo. Efficacy is typically measured by the change from baseline in the ADHD Rating Scale IV (ADHD-RS-IV) total score.
| Study | Patient Population | Dosage | Primary Endpoint Result |
| Iwanami et al. (Phase 3) | Adults (≥18 years) with ADHD | 4–6 mg/day GXR | Significant decrease in ADHD-RS total score vs. placebo. |
| NCT01081132 (Phase 3) | Adolescents (13-17 years) with ADHD | 1–7 mg/day GXR | Least-squares mean score change: -24.55 (GXR) vs. -18.53 (placebo); Effect Size: 0.52. |
| Unnamed Phase 3 Trial | Children & Adolescents with ADHD | GXR vs. Atomoxetine vs. Placebo | Mean ADHD-RS score reduction: -23.9 (this compound), -18.6 (Atomoxetine), -15.0 (Placebo). |
| Unnamed Phase 3 Trial | Adults (≥18 years) with ADHD | 4–6 mg/day GXR | Demonstrated superiority over placebo in change from baseline on ADHD-RS-IV total score. |
Safety and Tolerability
The safety profile of this compound is well-characterized, with adverse events being generally mild to moderate and often transient.
| Adverse Event | Reported Frequency / Comment |
| Somnolence/Sedation | The most common adverse event, reported in up to 38-44% of patients, particularly during dose titration. |
| Dry Mouth | A common side effect of α2-agonists. |
| Hypotension | Dose-dependent decreases in blood pressure are common. Vitals should be monitored at baseline, after dose increases, and periodically. |
| Bradycardia | Dose-dependent decreases in heart rate are common. |
| Headache | Reported in ~20-22% of patients. |
| Fatigue | Reported in ~11-15% of patients. |
| Dizziness | Can occur, especially with postural changes. |
| Rebound Hypertension | Abrupt discontinuation can lead to a significant increase in blood pressure and should be avoided. A gradual taper is required. |
Key Experimental Protocols
The pharmacological profile of this compound has been defined using standard in vitro assays for receptor binding and functional activity.
Radioligand Binding Assay
This competitive binding assay is used to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor.
-
Objective : To quantify the affinity of this compound for α2-adrenergic receptor subtypes.
-
Methodology :
-
Preparation : Cell membranes are prepared from cell lines engineered to express a high density of a specific receptor subtype (e.g., α2A-AR).
-
Incubation : Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-clonidine) that is known to bind to the target receptor.
-
Competition : The incubation is performed in the presence of varying concentrations of unlabeled this compound.
-
Separation : The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound radioligand.
-
Quantification : The radioactivity retained on the filter is measured using liquid scintillation counting.
-
Analysis : The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is calculated. The Ki is then derived from the IC50 using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Functional Assay
This assay measures the activation of G-proteins following receptor agonism, providing a direct measure of the functional potency (EC50) of a compound.
-
Objective : To determine this compound's potency in activating the Gi protein coupled to the α2A-AR.
-
Methodology :
-
Reaction Setup : In a multi-well plate, cell membranes expressing the α2A-AR are combined with a non-hydrolyzable GTP analog, [³⁵S]GTPγS, and GDP.
-
Agonist Addition : Varying concentrations of this compound are added to the wells.
-
Incubation : The mixture is incubated to allow for receptor activation, G-protein coupling, and the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Filtration : The reaction is stopped by rapid filtration through glass fiber filters.
-
Detection : The amount of [³⁵S]GTPγS bound to the Gα subunit (and retained on the filter) is quantified by scintillation counting.
-
Analysis : A dose-response curve is plotted to determine the EC50, the concentration of this compound that produces 50% of the maximal G-protein activation.
-
Conclusion
This compound hydrochloride possesses a well-defined pharmacological profile characterized by selective α2A-adrenergic receptor agonism. Its mechanism of action in the prefrontal cortex provides a clear rationale for its efficacy in treating ADHD, while its effects on the central vasomotor center account for its antihypertensive properties. The extended-release formulation offers a favorable pharmacokinetic profile for once-daily administration in ADHD management. While generally well-tolerated, its use requires careful monitoring of cardiovascular parameters and a gradual dose taper upon discontinuation to mitigate the risk of rebound hypertension.
References
- 1. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 5. Mechanism of action of this compound: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]
guanfacine's effects on neuronal firing and connectivity
An In-depth Technical Guide on the Core Effects of Guanfacine on Neuronal Firing and Connectivity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a selective α2A-adrenergic receptor agonist that exerts significant modulatory effects on neuronal activity, particularly within the prefrontal cortex (PFC).[1][2][3][4] Its mechanism of action is primarily centered on the postsynaptic α2A-adrenergic receptors located on the dendritic spines of pyramidal neurons.[5] By stimulating these receptors, this compound initiates a signaling cascade that ultimately strengthens PFC network connectivity and enhances neuronal firing, which are crucial for cognitive functions such as working memory and attention. This guide provides a comprehensive overview of the molecular mechanisms, effects on neuronal excitability and network dynamics, and the experimental methodologies used to elucidate these actions.
Molecular Mechanism of Action
This compound's therapeutic effects are rooted in its high affinity and selectivity for the α2A-adrenergic receptor subtype. Unlike other α2 agonists such as clonidine, this compound's specificity results in a more targeted pharmacological profile with fewer sedative effects.
Signaling Pathway
The binding of this compound to postsynaptic α2A-adrenergic receptors on PFC pyramidal neurons triggers the activation of an inhibitory G-protein (Gi). This initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. The decrease in cAMP concentration leads to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and KCNQ potassium channels. The closure of these channels reduces hyperpolarizing currents, thereby strengthening synaptic connections and enhancing the firing rate of PFC neurons.
Effects on Neuronal Firing
This compound's modulation of ion channel activity directly impacts the firing properties of PFC neurons. By closing HCN and KCNQ channels, this compound increases the excitability of pyramidal neurons. This is particularly evident in the enhancement of "Delay cell" firing, which is essential for maintaining information in working memory.
A recent study also demonstrated that this compound can inhibit interictal epileptiform discharges in cortical neurons, an effect potentially mediated by the inhibition of voltage-gated sodium currents. This suggests a role for this compound in stabilizing neuronal networks prone to hyperexcitability.
Quantitative Data on Neuronal Firing
| Parameter | Effect of this compound | Species/Model | Experimental Technique | Reference |
| Delay-related Firing | Increased firing rate of PFC neurons with weak mnemonic tuning. | Monkey | In vivo electrophysiology | |
| Interictal Epileptiform Discharge Frequency | Inhibition of discharge frequency at 10 and 100 µM concentrations. | Rat cortical slices | Patch-clamp recording | |
| Neuronal Excitability | Inhibited | Rat PFC pyramidal neurons | Patch-clamp recording | |
| Voltage-gated Sodium Currents | Inhibited persistent and fast inactivating currents at 10 and 100 µM. | Dispersed rat neurons | Patch-clamp recording |
Effects on Neuronal Connectivity
The strengthening of synaptic connections by this compound enhances the overall connectivity of PFC networks. This is crucial for the "top-down" control of attention, behavior, and emotion. Functional magnetic resonance imaging (fMRI) studies in humans have provided insights into how this compound modulates large-scale brain networks.
For instance, this compound has been shown to moderate the effect of emotion on the task-related functional connectivity between the amygdala and the inferior frontal gyrus. Specifically, it reversed the functional co-activation of these regions during response execution cued by sad faces, which was associated with improved accuracy. Animal studies using pharmacological MRI (phMRI) have shown that this compound increases neuronal activity in the frontal cortex while decreasing it in the striatum (caudate putamen and nucleus accumbens).
Quantitative Data on Neuronal Connectivity
| Brain Regions | Effect of this compound | Species | Experimental Technique | Reference |
| Amygdala - Inferior Frontal Gyrus | Modulated functional connectivity, reversing co-activation for sad cues. | Human | fMRI | |
| Right Midcingulate Cortex / Supplementary Motor Area & Left Posterior Cingulate Cortex | Reduced activation associated with clinical improvement in ADHD youth. | Human | fMRI | |
| Frontal Cortex | Positive BOLD effects (increased neuronal activity). | Rat | phMRI | |
| Caudate Putamen & Nucleus Accumbens | Negative BOLD effects (decreased neuronal activity). | Rat | phMRI |
Experimental Protocols
In Vitro Electrophysiology (Patch-Clamp)
This technique is used to measure the electrical properties of individual neurons and the effects of compounds like this compound on ion channel function.
-
Preparation: Coronal slices of the prefrontal cortex (300 µM thick) are prepared from young male Wistar rats. Slices are maintained in an artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 1.25 NaH2PO4, 26 NaHCO3, and 10 D-glucose, bubbled with 95% O2 and 5% CO2.
-
Recording: Whole-cell patch-clamp recordings are performed on layer V pyramidal neurons. To study interictal events, a pro-epileptic extracellular solution with zero Mg2+ and elevated K+ is used. This compound is bath-applied at concentrations of 10 and 100 µM.
-
Data Analysis: Changes in the frequency of epileptiform discharges, neuronal excitability (number of action potentials per depolarization step), and the amplitude of voltage-gated sodium currents are measured before and after this compound application.
Functional Magnetic Resonance Imaging (fMRI)
fMRI is a non-invasive neuroimaging technique used to measure brain activity by detecting changes in blood flow (BOLD signal).
-
Study Design: A randomized, placebo-controlled, crossover design is often employed. Participants with ADHD, for example, undergo fMRI scans on different days after receiving either this compound or a placebo.
-
Task Paradigm: During the scan, participants perform cognitive tasks that engage the PFC, such as a Go/No-go task to assess inhibitory control.
-
Image Acquisition: Functional images are acquired using a standard MRI scanner (e.g., 3T). A typical protocol would involve T2*-weighted echo-planar imaging.
-
Data Preprocessing and Analysis: Data are preprocessed using standard software packages like fMRIPrep. This includes motion correction, spatial normalization, and smoothing. Statistical analysis is then performed to identify brain regions showing differential activation or connectivity between the this compound and placebo conditions.
Conclusion
This compound enhances neuronal firing and connectivity in the prefrontal cortex through a well-defined molecular pathway involving the selective agonism of α2A-adrenergic receptors and subsequent inhibition of the cAMP-PKA signaling cascade. This leads to the closure of HCN and KCNQ channels, thereby increasing neuronal excitability and strengthening network connections. These cellular effects translate to observable changes in brain network dynamics, as evidenced by fMRI studies, and are thought to underlie the therapeutic benefits of this compound in disorders characterized by PFC dysfunction, such as ADHD. The experimental protocols outlined provide a framework for further investigation into the nuanced effects of this compound and other neuromodulatory compounds.
References
- 1. This compound’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound's mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 4. View of Mechanism of action of this compound: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD) [actaspsiquiatria.es]
- 5. medicine.yale.edu [medicine.yale.edu]
discovery and history of guanfacine as a therapeutic agent
An In-depth Technical Guide on the Discovery and History of Guanfacine as a Therapeutic Agent
Introduction
This compound, a selective alpha-2A adrenergic receptor agonist, represents a notable example of drug repurposing, transitioning from a primary treatment for hypertension to a significant non-stimulant therapy for Attention-Deficit/Hyperactivity Disorder (ADHD). Initially identified by its sympatholytic properties, its journey has been marked by key discoveries regarding its mechanism of action, particularly its effects on the prefrontal cortex. This technical guide provides a comprehensive overview of the discovery, development, and clinical evaluation of this compound, intended for researchers, scientists, and drug development professionals.
Chapter 1: Discovery and Initial Synthesis
This compound, chemically known as N-amidino-2-(2,6-dichlorophenyl)acetamide, was first described in the scientific literature in 1974.[1][2] It was developed as a phenylacetyl-guanidine derivative with potent antihypertensive properties.[3] The synthesis of this compound hydrochloride has been approached through several methods, reflecting ongoing process optimization in pharmaceutical chemistry.
Experimental Protocols: Synthesis of this compound Hydrochloride
Several synthetic routes for this compound hydrochloride have been documented. Below are summaries of key methodologies.[3][4]
Method 1: From 2,6-Dichlorophenylacetonitrile
-
Alcoholysis: 2,6-dichlorophenylacetonitrile is dissolved in methanol, and concentrated sulfuric acid is added. The mixture is heated to facilitate alcoholysis, yielding 2,6-dichlorophenylacetate.
-
Guanidination: The resulting ester is added to a solution of guanidine in isopropanol to form the crude this compound product.
-
Salt Formation & Purification: The crude product is reacted with hydrochloric acid to form this compound hydrochloride, which is then purified through recrystallization.
Method 2: From 2,6-Dichlorophenylacetic Acid
-
Amidation: 2,6-dichlorophenylacetic acid is dissolved in toluene and reacted with guanidine. The mixture is heated to reflux at 120°C for 12 hours.
-
Isolation: Toluene is removed by distillation under reduced pressure to yield crude this compound. This method is simpler but uses the more toxic solvent, toluene.
Method 3: From 2,6-Dichlorobenzeneacetyl Chloride
-
Reaction: Guanidine hydrochloride and 2,6-dichlorobenzeneacetyl chloride are used as raw materials with potassium carbonate as an acid-binding agent and acetonitrile as the solvent.
-
Salt Formation: The resulting this compound is then reacted with hydrochloric acid to prepare the crude hydrochloride salt, which is subsequently purified. This process is noted for being simpler and having fewer operational steps.
Chapter 2: Development as an Antihypertensive Agent
Following its synthesis, this compound (initially designated BS 100-141) was investigated for its antihypertensive effects. It was found to act as a centrally-acting alpha-2 adrenergic receptor agonist, reducing sympathetic outflow from the vasomotor center to the heart and blood vessels, which results in decreased peripheral vascular resistance and a lower heart rate. The immediate-release formulation was approved by the U.S. Food and Drug Administration (FDA) on October 27, 1986, for the treatment of hypertension, and was marketed under the brand name Tenex®.
Pivotal Clinical Trials for Hypertension
Long-term studies in the 1980s established the efficacy and safety profile of this compound for hypertension. These trials evaluated the drug as both a monotherapy and in combination with other antihypertensive agents like diuretics.
Experimental Protocol: Generalized Phase III Hypertension Trial A representative clinical trial from this era would follow a structured protocol to assess efficacy and safety.
Caption: Generalized workflow for a pivotal hypertension clinical trial.
Data Presentation: Efficacy in Hypertension
The following table summarizes data from long-term clinical trials evaluating this compound for the treatment of essential hypertension.
| Study Parameter | Jerie, P. (1980) | Ghignone, M. et al. (1982) |
| Study Design | Long-term, open-label | 12-month, open-label |
| Patient Population | 580 patients evaluated at 1 year | 22 patients with moderately severe essential hypertension |
| Dosage | Started at 2 mg/day, increased as needed | 1-8 mg/day (twice daily) |
| Primary Efficacy Endpoint | Reduction in Mean Arterial Pressure (MAP) | Diastolic BP < 95 mmHg |
| Key Efficacy Results | - 16% reduction in MAP at 1 year- 17% reduction in MAP at 2 years- BP normalization in 54% at 1 year | - Satisfactory BP response in 20/22 patients- Tolerance developed in 3-4 months, overcome by dose increase or diuretic addition |
| Key Safety/Tolerability | Side effects were more frequent with doses >3 mg/day | All patients reported side effects (dry mouth, fatigue), which diminished over 3 months. Rebound hypertension in 2 patients upon discontinuation. |
| Biomarker Effects | Not specified | Decreased plasma noradrenaline, adrenaline, and renin activity after 1 week |
Chapter 3: Elucidation of the Core Mechanism of Action
While effective for hypertension, further research revealed the nuances of this compound's pharmacology. A key discovery was its high selectivity for the alpha-2A adrenergic receptor subtype compared to other alpha-2 agonists like clonidine, which also binds to alpha-2B and alpha-2C subtypes. This selectivity is believed to contribute to its different side-effect profile, with less sedation and cardiovascular instability compared to clonidine.
The most significant findings regarding its mechanism came from research into its effects on the prefrontal cortex (PFC), a brain region critical for executive functions like attention and impulse control. In the PFC, this compound acts on postsynaptic alpha-2A receptors located on the dendritic spines of pyramidal neurons. This action strengthens PFC network connectivity by inhibiting the cyclic adenosine monophosphate (cAMP) signaling pathway.
Signaling Pathway in the Prefrontal Cortex
Activation of postsynaptic α2A-adrenergic receptors by norepinephrine (or this compound) inhibits the enzyme adenylyl cyclase, which reduces the production of cAMP. Lower cAMP levels lead to the closing of hyperpolarization-activated cyclic nucleotide-gated (HCN) and potassium (KCNQ) channels. This action strengthens the incoming signals from the network, enhancing neuronal firing and improving the cognitive functions of the PFC.
Caption: this compound's signaling pathway in prefrontal cortex neurons.
Chapter 4: Repurposing for Attention-Deficit/Hyperactivity Disorder (ADHD)
The understanding of this compound's role in enhancing PFC function provided a strong rationale for investigating its use in treating ADHD, a disorder characterized by deficits in executive function. Researchers and clinicians observed that children taking this compound for other conditions appeared calmer and more focused. The first open-label trials in children with ADHD and comorbid tic disorders showed promising results, leading to more rigorous studies.
A significant challenge was this compound's short half-life in children, requiring multiple daily doses. This led to the development of an extended-release formulation (GXR), Intuniv®, designed for once-daily administration. This formulation provides smoother plasma concentrations, potentially mitigating side effects like sedation that are associated with the peak levels of immediate-release versions. The FDA approved Intuniv® for the treatment of ADHD in pediatric patients (ages 6-17) on September 2, 2009.
Pivotal Clinical Trials for ADHD
The efficacy of this compound extended-release (GXR) was established in several large, randomized, double-blind, placebo-controlled trials.
Data Presentation: Efficacy of GXR in ADHD
The following table summarizes key quantitative data from pivotal trials of GXR in children and adolescents with ADHD. The primary outcome measure was the ADHD Rating Scale IV (ADHD-RS-IV), which assesses symptoms of inattention and hyperactivity/impulsivity.
| Study Parameter | Biederman, J. et al. (2008) | Sallee, F. R. et al. (2009) | Scahill, L. et al. (2015) |
| Study Design | 8-week, randomized, double-blind, placebo-controlled | 9-week, randomized, double-blind, placebo-controlled | 8-week, randomized, double-blind, placebo-controlled |
| Patient Population | 345 children & adolescents (6-17 years) | 324 children & adolescents (6-17 years) | 62 children (5-14 years) with Autism Spectrum Disorder + Hyperactivity |
| Dosage | GXR 2, 3, or 4 mg/day | GXR 1, 2, 3, or 4 mg/day | GXR titrated to 4-6 mg/day |
| Primary Efficacy Endpoint | Change from baseline in ADHD-RS-IV total score | Change from baseline in ADHD-RS-IV total score | Change from baseline in Aberrant Behavior Checklist-hyperactivity subscale |
| Key Efficacy Results | Statistically significant improvement in ADHD-RS-IV scores for all GXR dose groups vs. placebo. Mean reduction from baseline: -19.6 (4mg) vs. -8.9 (placebo). | Statistically significant improvement in ADHD-RS-IV scores for 2, 3, and 4 mg groups vs. placebo. Mean reduction from baseline: -24.4 (4mg) vs. -12.3 (placebo). | 43.6% decline in hyperactivity scores for GXR group vs. 13.2% for placebo group. |
| Common Adverse Events | Somnolence, headache, fatigue, upper abdominal pain. | Somnolence, headache, fatigue, sedation. | Drowsiness, fatigue, decreased appetite. |
Conclusion
The history of this compound is a compelling narrative of scientific inquiry and therapeutic evolution. From its rational design as an antihypertensive agent to its successful repurposing for ADHD, its story underscores the importance of understanding fundamental mechanisms of action. The elucidation of its selective alpha-2A adrenergic agonism and its subsequent effects on prefrontal cortex signaling transformed the compound from a cardiovascular drug into a key non-stimulant option for a complex neurodevelopmental disorder. The development of an extended-release formulation further refined its clinical utility, optimizing its therapeutic window and improving patient adherence. The journey of this compound continues to be a paradigm for how deep pharmacological investigation can unlock new therapeutic possibilities for established molecules.
References
Guanfacine's Role in Modulating Norepinephrine Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Guanfacine is a selective α2A-adrenergic receptor agonist with a well-established role in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and hypertension.[1][2] Its therapeutic efficacy, particularly in cognitive and behavioral regulation, stems from its precise modulation of norepinephrine (NE) signaling pathways within the central nervous system, most notably in the prefrontal cortex (PFC).[1][3] Unlike traditional stimulants that increase synaptic catecholamine levels, this compound acts directly on postsynaptic α2A-adrenergic receptors to mimic and enhance the effects of norepinephrine.[4] This guide provides an in-depth examination of this compound's mechanism of action, a summary of its receptor binding affinities, detailed experimental protocols for its study, and visualizations of its core signaling pathway.
Core Mechanism of Action
This compound exerts its primary effects by selectively binding to and activating α2A-adrenergic receptors. While these receptors are present both presynaptically and postsynaptically, this compound's cognitive-enhancing effects are predominantly mediated by its action on postsynaptic receptors located on the dendritic spines of pyramidal neurons in the prefrontal cortex.
Postsynaptic Signaling Cascade in the Prefrontal Cortex
The binding of this compound to postsynaptic α2A-adrenergic receptors initiates a G-protein-mediated signaling cascade that strengthens synaptic connectivity and enhances neuronal firing, which are crucial for executive functions like working memory and attention.
The key steps in this pathway are:
-
Receptor Activation: this compound binds to the α2A-adrenergic receptor, which is coupled to an inhibitory G-protein (Gi).
-
Inhibition of Adenylyl Cyclase: Activation of the Gi protein leads to the inhibition of the enzyme adenylyl cyclase.
-
Reduction of cAMP: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
-
Modulation of Ion Channels: Reduced cAMP levels decrease the activity of Protein Kinase A (PKA). This signaling cascade ultimately leads to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and other nearby potassium (K+) channels on the dendritic spine.
-
Enhanced Neuronal Signaling: By closing these K+ channels, this compound strengthens the synaptic signal, enhances the firing of PFC neurons, and improves the signal-to-noise ratio in PFC microcircuits. This action is believed to underpin its efficacy in improving attention and impulse control.
Presynaptic Effects and Chronic vs. Acute Administration
While the primary therapeutic action is postsynaptic, this compound can also act on presynaptic α2A autoreceptors, which function as a negative feedback mechanism to inhibit norepinephrine release.
-
Acute Effects: Acute administration of this compound can lead to a decrease in norepinephrine release in various brain regions, including the orbitofrontal cortex (OFC) and ventral tegmental area (VTA). This is consistent with the classic understanding of α2-agonists acting on presynaptic autoreceptors.
-
Chronic Effects: In contrast, chronic administration (e.g., 14 days) has been shown to increase the basal release of norepinephrine in the OFC and VTA. This paradoxical effect is thought to result from the downregulation or desensitization of α2A autoreceptors over time. This long-term enhancement of noradrenergic transmission may contribute significantly to its sustained therapeutic benefits.
Quantitative Data: Receptor Binding and Selectivity
This compound's pharmacological profile is defined by its high selectivity for the α2A-adrenergic receptor subtype over the α2B and α2C subtypes, as well as imidazoline receptors. This selectivity is believed to contribute to its favorable side-effect profile compared to less selective α2-agonists like clonidine, particularly regarding sedation and cardiovascular effects.
| Parameter | Receptor Subtype | Value | Species/System | Reference |
| Selectivity | α2A vs. α2B/α2C | 15-20x higher for α2A | Not Specified | |
| Selectivity | α2A vs. 5-HT1A | ~22-31x higher for α2A | Human (CHO cells) | |
| Affinity (pKi) | h-alpha2A | 7.5 | Human (CHO cells) | |
| Affinity (pKi) | h-5-HT1A | 6.0 | Human (CHO cells) |
Experimental Protocols
Investigating the effects of this compound on norepinephrine signaling involves a variety of specialized techniques. Below are detailed methodologies for key experiments.
Protocol 1: Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for α2A-adrenergic receptors by measuring its ability to compete with a known radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for a specific α2-adrenergic receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cells (e.g., CHO or HEK293) stably expressing the human α2A-adrenergic receptor.
-
Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (high-affinity α2-AR antagonists).
-
Non-specific Ligand: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM) to determine non-specific binding.
-
Test Compound: Serial dilutions of this compound.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), presoaked in polyethyleneimine (PEI).
-
Scintillation Counter and scintillation fluid.
Methodology:
-
Assay Preparation: Prepare serial dilutions of this compound and the radioligand in binding buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes (5-20 µg protein), radioligand (at a concentration near its Kd, e.g., 1-2 nM), and binding buffer.
-
Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of the non-specific ligand (e.g., 10 µM Phentolamine).
-
Competition Binding: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the filter-bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percent specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Microdialysis
This technique measures the concentration of norepinephrine in the extracellular fluid of a specific brain region (e.g., PFC) in a freely moving animal, allowing for the assessment of how acute or chronic this compound administration alters neurotransmitter release.
Objective: To measure the effect of this compound on extracellular norepinephrine levels in the PFC.
Materials:
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), microdrill.
-
Microdialysis Equipment: Guide cannula, microdialysis probe (e.g., 2 mm membrane), microinfusion pump, fraction collector.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂).
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.
Methodology:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Drill a burr hole over the target brain region (e.g., PFC coordinates: AP +3.2 mm, ML ±0.8 mm from bregma).
-
Slowly lower a guide cannula to a position just above the PFC and secure it with dental cement. Allow the animal to recover for 7-10 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the PFC.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 2 hours.
-
-
Sample Collection:
-
Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable baseline NE levels.
-
Administer this compound (e.g., systemically via an osmotic pump for chronic studies or locally via reverse dialysis).
-
Continue collecting dialysate samples at regular intervals.
-
-
Neurochemical Analysis:
-
Inject each dialysate sample into the HPLC-ED system to separate and quantify the concentration of norepinephrine.
-
-
Data Analysis:
-
Express the norepinephrine concentrations as a percentage of the average baseline concentration.
-
Use statistical analysis (e.g., ANOVA) to compare NE levels before and after drug administration and between treatment groups.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This method is used to record the electrical activity of individual PFC pyramidal neurons to directly assess how this compound modulates their excitability and ion channel function.
Objective: To determine the effect of this compound on the neuronal excitability and membrane properties of PFC pyramidal neurons.
Materials:
-
Brain Slices: Coronal slices (e.g., 300 µm thick) containing the prefrontal cortex from young rats.
-
Recording Chamber and microscope with DIC optics.
-
Patch-Clamp Amplifier and data acquisition system.
-
Glass Micropipettes (3-5 MΩ resistance).
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): For slice maintenance and recording.
-
Internal Solution: For filling the micropipette, containing a potassium-based solution to mimic the intracellular environment.
-
-
Drug Application System: For perfusing the brain slice with aCSF containing this compound.
Methodology:
-
Slice Preparation: Prepare acute brain slices and allow them to recover in oxygenated aCSF for at least one hour.
-
Cell Identification: Transfer a slice to the recording chamber and identify a layer V pyramidal neuron in the PFC using the microscope.
-
Gigaseal Formation: Approach the neuron with the glass micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette, achieving the whole-cell configuration, which allows control and measurement of the cell's membrane potential and currents.
-
Baseline Recording: In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials and establish a baseline measure of neuronal excitability.
-
Drug Application: Perfuse the slice with aCSF containing this compound (e.g., 10-100 µM).
-
Post-Drug Recording: Repeat the current-step injections to measure changes in action potential firing frequency and other membrane properties (e.g., input resistance, resting membrane potential).
-
Data Analysis: Compare the number of action potentials fired at each current step before and during this compound application to quantify the change in neuronal excitability.
Conclusion
This compound's role in modulating norepinephrine signaling is a sophisticated process centered on its selective agonist activity at postsynaptic α2A-adrenergic receptors in the prefrontal cortex. By inhibiting the cAMP-PKA signaling pathway, it closes potassium channels, thereby stabilizing and strengthening the network activity essential for higher-order cognitive functions. While acute administration can decrease presynaptic norepinephrine release, chronic treatment leads to an enhancement of basal noradrenergic transmission, a dual action that likely underlies its sustained clinical efficacy. The experimental protocols detailed herein provide a robust framework for further investigation into the nuanced pharmacology of this compound and the development of future therapeutics targeting the norepinephrine system.
References
- 1. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 2. This compound's mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. View of Mechanism of action of this compound: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD) [actaspsiquiatria.es]
- 4. researchgate.net [researchgate.net]
Guanfacine's Molecular Landscape Beyond the Alpha-2A Adrenergic Receptor: A Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth exploration of the molecular targets of guanfacine, extending beyond its well-characterized interaction with the alpha-2A adrenergic receptor. Herein, we present quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate a comprehensive understanding of this compound's broader pharmacological profile.
Executive Summary
This compound is a well-established alpha-2A adrenergic receptor agonist utilized in the management of attention deficit hyperactivity disorder (ADHD) and hypertension.[1][2][3][4][5] While its therapeutic effects are largely attributed to its action at this primary target, emerging evidence reveals a more complex interaction with other molecular entities. This guide synthesizes the current understanding of these "off-target" interactions, providing a technical foundation for further research and drug development endeavors. Notably, this paper will detail this compound's engagement with other alpha-2 adrenergic receptor subtypes, imidazoline receptors, and the trace amine-associated receptor 1 (TAAR1), presenting a nuanced view of its mechanism of action.
Quantitative Pharmacological Data
To provide a clear and comparative overview of this compound's binding affinities and functional potencies at various molecular targets, the following tables summarize the available quantitative data.
Table 1: this compound Binding Affinity for Adrenergic and Imidazoline Receptors
| Receptor Target | Radioligand | Tissue Source | Ki (nM) | Reference |
| Imidazoline Receptor | 3H-RX 781094 (Idazoxan) | Rabbit renal proximal tubule | 1293 ± 150 | |
| Alpha-2 Adrenergic Receptor | 3H-rauwolscine (α-yohimbine) | Rabbit renal proximal tubule | 75 ± 29 |
Table 2: this compound Functional Potency at the Trace Amine-Associated Receptor 1 (TAAR1)
| Receptor Target | Assay Type | Cell Line | EC50 (nM) | Reference |
| Human TAAR1 | cAMP accumulation | HEK-293 | 20 |
Note: this compound exhibits a significantly lower affinity for alpha-2B and alpha-2C adrenergic receptor subtypes compared to the alpha-2A subtype, with some reports suggesting a 15-20 times higher affinity for the latter. However, specific Ki values for these subtypes from comparative binding assays were not available in the reviewed literature. DrugBank lists a Ki of 1020 nM for the alpha-2B adrenergic receptor, noting the affinity is so low it is not considered clinically relevant.
Key Non-Alpha-2A Adrenergic Receptor Targets
Imidazoline Receptors
This compound, although not an imidazoline derivative itself, has been shown to interact with imidazoline binding sites. Competition binding studies using basolateral membranes from rabbit renal proximal tubules have demonstrated that this compound can displace radioligands from both alpha-2 adrenergic and imidazoline receptors. However, its affinity for imidazoline receptors is considerably lower than that of clonidine and rilmenidine. The order of potency for inhibiting the binding of the imidazoline antagonist 3H-RX 781094 was found to be rilmenidine > clonidine > this compound. This suggests that while an interaction exists, the physiological relevance of this compound's activity at imidazoline receptors at therapeutic concentrations may be limited compared to its potent alpha-2A adrenergic agonism.
Trace Amine-Associated Receptor 1 (TAAR1)
A recent and significant finding has been the identification of this compound as a potent agonist at the human Trace Amine-Associated Receptor 1 (TAAR1). In vitro studies have demonstrated that this compound acts as a full agonist at hTAAR1, with an EC50 value in the low nanomolar range. This discovery is particularly intriguing as TAAR1 is a G-protein coupled receptor known to modulate dopaminergic and serotonergic neurotransmission. The activation of TAAR1 by this compound leads to an increase in intracellular cyclic AMP (cAMP), a downstream signaling event that contrasts with the cAMP inhibition typically seen with alpha-2A adrenergic receptor activation. This dual activity on two distinct receptor systems with opposing effects on cAMP levels suggests a more complex and nuanced mechanism of action for this compound than previously understood.
Experimental Protocols
Radioligand Binding Assay for Imidazoline and Alpha-2 Adrenergic Receptors
The following is a generalized protocol based on the methodology described for determining the binding affinity of this compound at imidazoline and alpha-2 adrenergic receptors.
Objective: To determine the inhibition constant (Ki) of this compound for imidazoline and alpha-2 adrenergic receptors using competition binding assays.
Materials:
-
Tissue Preparation: Basolateral membranes from rabbit renal proximal tubules.
-
Radioligands: 3H-RX 781094 (to label imidazoline receptors) and 3H-rauwolscine (to label alpha-2 adrenergic receptors).
-
Competitor: this compound hydrochloride.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration System: Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Isolate basolateral membranes from rabbit renal proximal tubules using established differential centrifugation techniques.
-
Incubation: In a final volume of 250 µL, incubate the prepared membranes (approximately 50-100 µg of protein) with a fixed concentration of the radioligand (e.g., 1 nM 3H-RX 781094 or 1 nM 3H-rauwolscine) and varying concentrations of this compound.
-
Equilibrium: Incubate the mixture at 25°C for a predetermined time to reach binding equilibrium (e.g., 30-60 minutes).
-
Termination: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Washing: Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for TAAR1 Activation
The following protocol outlines the methodology used to assess the functional activity of this compound at the human TAAR1 receptor.
Objective: To determine the EC50 of this compound for the activation of human TAAR1 by measuring intracellular cAMP accumulation.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably co-transfected with human TAAR1 and a cAMP sensor (e.g., a BRET-based cAMP biosensor).
-
Test Compound: this compound hydrochloride.
-
Assay Medium: Appropriate cell culture medium (e.g., DMEM).
-
Luminescence Plate Reader.
Procedure:
-
Cell Culture: Culture the transfected HEK-293 cells to an appropriate confluency in multi-well plates.
-
Compound Addition: On the day of the assay, replace the culture medium with assay medium containing varying concentrations of this compound.
-
Incubation: Incubate the cells with this compound for a specified period (e.g., 15-30 minutes) at 37°C.
-
Signal Detection: Measure the luminescence signal using a plate reader. The change in the BRET signal is proportional to the intracellular cAMP concentration.
-
Data Analysis: Plot the change in luminescence as a function of this compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound activates TAAR1, leading to Gαs stimulation, increased cAMP, and downstream signaling.
Caption: Workflow for determining binding affinity via radioligand displacement.
Conclusion
This technical guide illuminates the molecular interactions of this compound beyond its primary target, the alpha-2A adrenergic receptor. The identification of this compound as a potent agonist at TAAR1, alongside its weaker interactions with other alpha-2 adrenergic receptor subtypes and imidazoline receptors, paints a more complete picture of its pharmacological profile. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals. A deeper understanding of these additional molecular targets may unveil novel therapeutic applications for this compound and inform the development of next-generation therapeutics with improved selectivity and efficacy. Future research should aim to further quantify the binding affinities of this compound at the alpha-2B and alpha-2C adrenergic receptor subtypes and to elucidate the in vivo functional consequences of its dual agonism at alpha-2A adrenergic receptors and TAAR1.
References
- 1. Discovery of this compound as a Novel TAAR1 Agonist: A Combination Strategy through Molecular Modeling Studies and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of this compound extended release and its potential in the treatment of attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Extended Release: A New Pharmacological Treatment Option in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide on Guanfacine's Impact on Synaptic Plasticity and Dendritic Spines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying guanfacine's effects on synaptic plasticity and dendritic spine morphology. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for professionals in the fields of neuroscience, pharmacology, and drug development.
Executive Summary
This compound, a selective α2A-adrenergic receptor (α2A-AR) agonist, has demonstrated significant effects on higher cognitive functions, particularly those subserved by the prefrontal cortex (PFC).[1][2] Its therapeutic efficacy in conditions like Attention Deficit Hyperactivity Disorder (ADHD) is increasingly understood to stem from its ability to modulate synaptic plasticity and promote the structural integrity of dendritic spines.[1][3][4] This document details the signaling pathways influenced by this compound, summarizes key quantitative findings on its impact on neuronal morphology, and outlines common experimental protocols used to investigate these effects.
Core Mechanism of Action: α2A-Adrenergic Receptor Signaling
This compound exerts its primary effects by stimulating postsynaptic α2A-ARs located on the dendritic spines of pyramidal neurons in the PFC. This action initiates a signaling cascade that strengthens synaptic connections and enhances neuronal firing, crucial for cognitive processes such as working memory.
The key signaling pathway involves the following steps:
-
This compound Binding: this compound binds to and activates α2A-ARs on dendritic spines.
-
Gαi-Protein Activation: The activated α2A-AR couples to an inhibitory G-protein (Gαi).
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
Reduced cAMP Production: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
PKA Inhibition: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).
-
Closure of K+ Channels: PKA is responsible for phosphorylating and opening certain potassium (K+) channels, such as Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. Reduced PKA activity leads to the closure of these channels.
-
Increased Synaptic Strength: The closure of K+ channels increases the membrane resistance of the dendritic spine, preventing the shunting of excitatory postsynaptic potentials (EPSPs). This enhances the efficacy of synaptic transmission and strengthens network connectivity.
This signaling pathway is critical for this compound's ability to enhance PFC function and protect against the detrimental effects of stress on neuronal architecture.
References
- 1. This compound’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of this compound: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the Treatment of Cognitive Disorders: A Century of Discoveries at Yale - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Neurodevelopmental Effects of Guanfacine Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanfacine, a selective α2A-adrenergic receptor agonist, is an established non-stimulant treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) in children and adolescents. Its mechanism of action, primarily centered on the modulation of prefrontal cortex (PFC) function, has been the subject of extensive research. This technical guide provides an in-depth review of the long-term neurodevelopmental effects of this compound exposure, drawing from both clinical and preclinical data. We consolidate quantitative findings from long-term clinical trials, detail the experimental protocols of key studies, and visualize the underlying molecular pathways and experimental designs. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the neurodevelopmental impact of this compound.
Introduction
This compound's therapeutic efficacy in ADHD is attributed to its ability to enhance PFC-mediated cognitive functions, including working memory, attention, and response inhibition.[1] The PFC undergoes significant development throughout childhood and adolescence, making this period a critical window for understanding the long-term neurodevelopmental consequences of pharmacological interventions. This guide synthesizes the current understanding of how prolonged this compound exposure influences the developing brain, focusing on its molecular mechanisms, and clinical outcomes.
Molecular Mechanism of Action
This compound exerts its effects by selectively agonizing α2A-adrenergic receptors, which are highly expressed on the dendritic spines of pyramidal neurons in the prefrontal cortex.[2][3] This targeted action initiates a signaling cascade that strengthens synaptic connections and enhances neuronal communication.
Signaling Pathway
The primary mechanism involves the inhibition of cyclic adenosine monophosphate (cAMP) signaling.[2][3] Under baseline or stressful conditions, elevated cAMP levels can lead to the opening of potassium (K+) channels, which hyperpolarizes the neuronal membrane and weakens synaptic transmission. This compound, by stimulating α2A-adrenergic receptors, inhibits adenylyl cyclase, thereby reducing cAMP production. This, in turn, closes K+ channels, strengthening synaptic efficacy, and enhancing the firing of PFC neurons.
Long-Term Clinical Studies in Pediatric ADHD
Several long-term, open-label extension studies have evaluated the safety and efficacy of this compound extended-release (GXR) in children and adolescents with ADHD for periods of up to two years.
Quantitative Data Summary
The following tables summarize the key quantitative findings from these long-term studies.
Table 1: Long-Term Efficacy of this compound Extended-Release in Pediatric ADHD
| Study | Duration | N | Age Range (years) | Primary Efficacy Measure | Mean Change from Baseline (Endpoint) | p-value |
| Biederman et al. (2008) | 24 months | 240 | 6-17 | ADHD-RS-IV Total Score | Significant improvement | <.001 |
| Sallee et al. (2009) | 24 months | 262 | 6-17 | ADHD-RS-IV Total Score | Significant improvement | Not specified |
| Huss et al. (2018) | 24 months | 214 | 6-17 | ADHD-RS-IV Total Score | -19.8 | <.0001 |
ADHD-RS-IV: ADHD Rating Scale, Version IV
Table 2: Common Adverse Events in Long-Term this compound Treatment (≥10%)
| Adverse Event | Biederman et al. (2008) (N=240) | Huss et al. (2018) (N=214) |
| Somnolence | 30.4% | 36.0% |
| Headache | 26.3% | 28.5% |
| Fatigue | 14.2% | 20.1% |
| Sedation | 13.3% | Not reported |
| Nasopharyngitis | Not reported | 11.7% |
Experimental Protocols of Key Clinical Trials
-
Study Design: A 2-year, open-label extension study following a preceding randomized, double-blind, placebo-controlled trial.
-
Participants: 240 children and adolescents aged 6-17 years with a DSM-IV diagnosis of ADHD.
-
Intervention: this compound extended-release (GXR) was initiated at 2 mg/day and titrated in 1 mg increments to a maximum of 4 mg/day to achieve an optimal clinical response.
-
Primary Outcome Measures:
-
Safety: Assessed through the monitoring of adverse events (AEs), vital signs (blood pressure and pulse rate), electrocardiograms (ECGs), and laboratory tests.
-
Efficacy: Measured by the ADHD Rating Scale, Version IV (ADHD-RS-IV) total and subscale scores.
-
-
Secondary Outcome Measures: Clinical Global Impressions (CGI) scales.
While many long-term studies focused on core ADHD symptoms, some have included cognitive assessments. A notable example is a study that constructed four cognitive domain scores from a battery of tests.
-
Cognitive Domains Assessed:
-
Working Memory: Evaluated using tests such as the WISC-IV Digit Span and Spatial Span.
-
Response Inhibition: Assessed with tasks like the Go/No-Go and Stop-Signal tasks.
-
Reaction Time: Measured across various cognitive tasks.
-
Reaction Time Variability: Calculated as the standard deviation of reaction times.
-
-
Key Finding: Combined treatment with d-methylphenidate and this compound showed greater improvements in working memory compared to placebo or this compound alone.
Preclinical Evidence of Neurodevelopmental Effects
Animal models, primarily in rodents and non-human primates, have been instrumental in elucidating the neurobiological effects of this compound.
Protection Against Stress-Induced Neurodevelopmental Impairments
Chronic stress during development can lead to dendritic spine loss in the PFC and impair cognitive functions like working memory. Preclinical studies have demonstrated that chronic this compound administration can prevent these detrimental effects.
-
Subjects: Male Sprague-Dawley rats.
-
Procedure:
-
Pre-training: Animals are trained on a spatial working memory task (e.g., delayed alternation).
-
Treatment: Daily administration of this compound or vehicle.
-
Stress Induction: Animals are subjected to daily restraint stress (e.g., 6 hours/day for 21 days).
-
Behavioral Testing: Working memory performance is assessed throughout the stress period.
-
Neuroanatomical Analysis: At the end of the study, brains are processed for Golgi staining to visualize and quantify dendritic spine density in layer II/III pyramidal neurons of the prelimbic PFC.
-
-
Key Findings: Daily this compound treatment prevented both the stress-induced impairment in working memory and the loss of dendritic spines in the PFC.
Neuroimaging Studies
Functional magnetic resonance imaging (fMRI) studies in youth with ADHD have begun to explore the neural correlates of this compound's therapeutic effects.
fMRI Study of this compound in Youth with ADHD
-
Design: A randomized, placebo-controlled trial over 6-8 weeks.
-
Participants: 25 youth with ADHD.
-
Task: Go/No-go task to assess response inhibition.
-
Findings: Clinical improvement with this compound was associated with reduced activation in the right midcingulate cortex/supplementary motor area and the left posterior cingulate cortex compared to placebo. These findings suggest that this compound may improve inhibitory control by modulating activity in key nodes of the brain's attention and executive control networks.
Discussion and Future Directions
The available evidence from long-term clinical trials indicates that this compound is a generally safe and effective treatment for ADHD in children and adolescents over periods of up to two years. The most common side effects are transient and related to its sedative properties. Preclinical studies provide a strong mechanistic basis for these clinical findings, demonstrating that this compound enhances PFC function and can protect against the negative neurodevelopmental consequences of chronic stress.
However, several areas warrant further investigation:
-
Long-term neurodevelopmental outcomes beyond ADHD: More research is needed to understand the effects of long-term this compound exposure on broader aspects of neurodevelopment, including social cognition, emotional regulation, and academic achievement into adulthood.
-
Structural and functional brain changes: Longitudinal neuroimaging studies are needed to track the long-term impact of this compound on brain structure and function in developing individuals.
-
Comparative effectiveness: Head-to-head long-term studies comparing the neurodevelopmental effects of this compound with other ADHD medications, such as stimulants and atomoxetine, are lacking.
-
Personalized medicine: Identifying biomarkers that predict which individuals are most likely to benefit from this compound and experience minimal side effects would be a significant advancement.
Conclusion
This compound's long-term use in children and adolescents with ADHD is supported by a growing body of evidence demonstrating its safety and efficacy in managing core symptoms. Its mechanism of action, centered on strengthening prefrontal cortex connectivity, offers a plausible explanation for its therapeutic effects. Preclinical data further suggest a neuroprotective role against the detrimental effects of stress on the developing brain. Future research should focus on elucidating the broader and more lasting neurodevelopmental impacts of this compound exposure to further refine its clinical application and optimize long-term outcomes for individuals with ADHD.
References
- 1. This compound for the Treatment of PFC Disorders | Arnsten Lab [medicine.yale.edu]
- 2. This compound's mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Guanfacine on Executive Functions and Working Memory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanfacine, a selective α2A-adrenergic receptor agonist, has emerged as a significant therapeutic agent for disorders characterized by executive function deficits, most notably Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on executive functions and working memory, and detailed experimental protocols from key studies. By acting on postsynaptic α2A-adrenergic receptors in the prefrontal cortex (PFC), this compound strengthens synaptic connectivity, enhances neuronal firing, and improves the top-down control of attention and behavior. This document synthesizes findings from preclinical and clinical research to offer a comprehensive resource for professionals in the field of neuroscience and drug development.
Introduction
Executive functions, a set of higher-order cognitive processes governed by the prefrontal cortex, are crucial for goal-directed behavior, encompassing working memory, cognitive flexibility, and inhibitory control.[1] Deficits in these functions are a hallmark of several neuropsychiatric disorders, including ADHD. This compound's unique mechanism of action, targeting the neuromodulatory systems of the PFC, has positioned it as a valuable tool for mitigating these deficits. This guide delves into the molecular underpinnings of this compound's effects and presents the empirical evidence supporting its clinical utility.
Mechanism of Action: Neuronal Signaling Pathways
This compound exerts its pro-cognitive effects primarily through its action as a selective agonist at the α2A-adrenergic receptors located on the dendritic spines of pyramidal neurons in the prefrontal cortex.[2] This interaction initiates a signaling cascade that strengthens the connectivity and signaling of PFC networks.
The binding of this compound to postsynaptic α2A-adrenergic receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA). A key substrate of PKA in this context is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel and other potassium (K+) channels. By reducing PKA-mediated phosphorylation, this compound effectively closes these channels. The closure of these K+ channels strengthens synaptic inputs on dendritic spines, enhancing the signal-to-noise ratio of neuronal communication and stabilizing network activity. This ultimately leads to improved PFC function, including enhanced working memory and executive control.[2][3]
Quantitative Data on Efficacy
The clinical efficacy of this compound in improving symptoms of ADHD and associated executive function deficits has been demonstrated in numerous studies. The following tables summarize key quantitative findings from a meta-analysis and a comparative clinical trial.
Table 1: Meta-Analysis of this compound Efficacy in ADHD
| Outcome Measure | This compound Group | Placebo Group | Risk Ratio (95% CI) | Duration of Treatment |
| CGI-I Treatment Response (≤2) | 58.5% | 29.4% | 1.97 (1.71-2.26) | <10 weeks |
| CGI-I Treatment Response (≤2) | 63.6% | 39.7% | 1.57 (1.37-1.79) | >10 weeks |
| Treatment-Emergent Adverse Events | ~80% | 66.5% | 1.23 (1.14-1.32) | N/A |
Data from the meta-analysis by Yu, Shen, and Tao (2023). CGI-I: Clinical Global Impression of Improvement. A score of ≤2 indicates "much improved" or "very much improved".
Table 2: Comparative Efficacy on Working Memory in Children with ADHD
| Treatment Group | Mean Change in Working Memory Score (Effect Size vs. Placebo) |
| d-methylphenidate (DMPH) | Not significantly different from combination |
| This compound (GUAN) | Less improvement than combination |
| Combination (DMPH + GUAN) | Greater improvement than GUAN alone |
Data from Bilder et al. (2016). This study highlighted that combined treatment yielded greater improvements in working memory than this compound alone, but was not superior to d-methylphenidate alone.
Experimental Protocols
Detailed methodologies are critical for the replication and extension of research findings. This section outlines the protocols from key studies investigating the effects of this compound.
Clinical Trial: Monotherapy and Combination Therapy in Children with ADHD (Bilder et al., 2016 & McCracken et al., 2016)
-
Objective: To compare the effects of d-methylphenidate (DMPH), this compound (GUAN), and their combination (COMB) on cognitive functions in children with ADHD.
-
Study Design: An 8-week, double-blind, randomized, three-arm comparative trial.
-
Participants: 182 children with ADHD, aged 7-14 years. A nonclinical comparison group of 93 children was also tested at baseline.
-
Treatment Arms:
-
DMPH: d-methylphenidate extended-release (5-20 mg/day) + placebo.
-
GUAN: this compound (1-3 mg/day) + placebo.
-
COMB: Combination of this compound and DMPH.
-
-
Dosing:
-
Mean final (week 8) daily dose of DMPH was 16.0 mg for the DMPH group and 15.1 mg for the COMB group.
-
Mean final total daily dose of this compound was 2.2 mg for the GUAN group and 2.4 mg for the COMB group, administered twice daily.
-
-
Cognitive Assessment: A battery of tests was administered at baseline, week 4, and week 8, assessing four cognitive domains: working memory, response inhibition, reaction time, and reaction time variability, constructed from 20 variables.
-
Primary Outcome Measures: ADHD Rating Scale IV (ADHD-RS-IV) and the Clinical Global Impression-Improvement (CGI-I) Scale.
Preclinical Study: Delayed Response Task in Aged Monkeys (Arnsten & Contant, 1992)
-
Objective: To assess the effects of this compound on working memory in aged non-human primates.
-
Subjects: Aged rhesus monkeys with known baseline performance on working memory tasks.
-
Task: Oculomotor Delayed Response (ODR) task. This task requires the monkey to remember the spatial location of a briefly presented visual cue over a delay period.
-
Trial Structure:
-
Fixation on a central point.
-
Brief presentation of a visual cue at a peripheral location.
-
A delay period where the screen is blank.
-
A response period where the monkey makes a saccadic eye movement to the remembered location of the cue.
-
-
-
Intervention: Systemic administration of this compound.
-
Key Findings: this compound administration improved working memory performance and was particularly effective in protecting performance from the deleterious effects of distractors presented during the delay period.
Conclusion
This compound's targeted action on the α2A-adrenergic receptors within the prefrontal cortex provides a clear neurobiological basis for its observed clinical benefits on executive functions and working memory. The quantitative data from clinical trials robustly support its efficacy, particularly in the context of ADHD. The detailed experimental protocols provided herein offer a foundation for future research aimed at further elucidating the therapeutic potential of this compound and similar compounds. For drug development professionals, these findings underscore the importance of targeting specific neuromodulatory systems in the PFC for the treatment of cognitive disorders. Continued research is warranted to explore the full spectrum of this compound's cognitive-enhancing effects and to optimize its use in various clinical populations.
References
- 1. Effects of the Alpha-2 Adrenoceptor Agonist this compound on Attention and Working Memory in Aged Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cognitive Effects of Stimulant, this compound, and Combined Treatment in Child and Adolescent Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on Guanfacine for Cognitive Disorders: A Technical Guide
Executive Summary: Guanfacine, a selective α2A-adrenergic receptor agonist, has demonstrated significant potential in the preclinical setting for ameliorating cognitive deficits associated with a range of disorders. Its mechanism of action is centered on the modulation of signaling pathways within the prefrontal cortex (PFC), a brain region critical for higher-order executive functions. By stimulating postsynaptic α2A-adrenergic receptors on dendritic spines of PFC pyramidal neurons, this compound inhibits cAMP-PKA signaling, which in turn closes potassium channels, strengthens synaptic connectivity, and enhances neuronal firing.[1][2][3][4][5] This action improves the PFC's ability to regulate attention, control impulses, and maintain information in working memory. Preclinical studies in rodent and non-human primate models of attention-deficit/hyperactivity disorder (ADHD), chronic stress, and drug-induced cognitive impairment have provided robust quantitative data supporting its efficacy. This guide provides an in-depth summary of these findings, details key experimental methodologies, and visualizes the core signaling pathways and experimental workflows.
Introduction to this compound and Prefrontal Cortex Function
The prefrontal cortex (PFC) is the most evolved region of the brain, responsible for executive functions that include working memory, attention regulation, behavioral inhibition, and decision-making. Dysfunction in PFC circuitry is a hallmark of many cognitive disorders, including ADHD, traumatic brain injury, and age-related cognitive decline. The noradrenergic system plays a pivotal role in modulating PFC function. This compound is a selective agonist for the α2A-adrenergic receptor subtype, which is densely expressed in the PFC. Unlike psychostimulants, this compound acts postsynaptically to mimic the effects of norepinephrine (NE) in strengthening PFC network connections, providing a targeted approach to enhancing cognitive control.
Core Mechanism of Action: The α2A-Adrenergic Receptor Signaling Pathway
This compound's cognitive-enhancing effects are primarily mediated by its action on postsynaptic α2A-adrenergic receptors located on the dendritic spines of pyramidal neurons in the PFC. Stimulation of these G-protein coupled receptors inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular levels of cyclic adenosine monophosphate (cAMP). This decrease in cAMP prevents the activation of Protein Kinase A (PKA) and leads to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) and KCNQ potassium channels. By closing these channels, which would otherwise hyperpolarize the spine and weaken synaptic input, this compound effectively strengthens network connectivity, enhances the efficacy of synaptic signals, and increases the firing rate of PFC neurons responsible for maintaining goal-relevant information. This entire signaling cascade can be experimentally reversed by the administration of a cAMP analog, confirming the central role of this pathway.
References
- 1. This compound for the Treatment of Cognitive Disorders: A Century of Discoveries at Yale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of this compound: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound's mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Guanfacine Dosage and Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of guanfacine dosage and administration in rodent models for preclinical research. The information is intended to guide researchers in designing experiments to investigate the effects of this compound on various physiological and behavioral endpoints.
This compound, a selective α2A-adrenergic receptor agonist, is primarily recognized for its therapeutic effects in Attention Deficit Hyperactivity Disorder (ADHD). In rodent models, it is widely used to study cognitive functions, particularly those mediated by the prefrontal cortex (PFC), as well as to investigate its potential in other conditions like opioid withdrawal.[1][2]
Data Presentation: this compound Dosage and Administration in Rodent Models
The following tables summarize quantitative data on this compound dosage, administration routes, and experimental contexts from various studies in rats and mice.
Table 1: this compound Administration in Rat Models
| Rat Strain | Dosage Range (mg/kg) | Route of Administration | Experimental Context | Key Findings | References |
| Spontaneously Hypertensive Rat (SHR) | 0.075, 0.15, 0.3, 0.6 | Intraperitoneal (i.p.) | ADHD Model: Sustained attention, overactivity, impulsiveness | Higher doses (0.3 and 0.6 mg/kg) normalized hyperactivity, impulsiveness, and improved sustained attention.[3][4] | [3] |
| Sprague-Dawley | 0.3 | Intraperitoneal (i.p.) | Neuroimaging (phMRI) | Increased neuronal activity in the frontal cortex and decreased activity in the caudate putamen. | |
| Aged Rats | Infusion into prefrontal cortex | Direct Infusion | Working Memory | Improved working memory performance. | |
| Morphine-dependent rats | 0.003 - 0.9 | Not specified | Morphine Withdrawal | Dose-dependently reduced the hypertensive response to naloxone-induced withdrawal. | |
| Morphine-dependent rats | 2 - 4 | Intraperitoneal (i.p.) | Morphine Self-Administration | Inhibited intravenous morphine self-administration in a dose-dependent manner. | |
| Rats | 0.5 | Intraperitoneal (i.p.) | Morphine Tolerance | Investigated effects on morphine analgesia and tolerance. | |
| Dopamine Transporter Knockout (DAT-KO) | Not specified | Acute and Repeated Administration | ADHD Model: Spatial working memory, prepulse inhibition | Both acute and repeated administration improved spatial working memory and prepulse inhibition. | |
| Spontaneously Hypertensive Rat (SHR) | 10 (continuous infusion) | Subcutaneous (s.c.) | Antihypertensive Effects and Withdrawal | Significantly reduced mean arterial pressure and heart rate. |
Table 2: this compound Administration in Mouse Models
| Mouse Strain | Dosage Range (mg/kg) | Route of Administration | Experimental Context | Key Findings | References |
| Wild-type | Not specified | Systemic Administration | Working Memory | Improved working memory performance in wild-type but not in α2A-AR mutant mice. | |
| Neurokinin-1 Receptor Knockout (NK1R-/-) | 0.1, 0.3, 1.0 | Intraperitoneal (i.p.) | ADHD Model: Attention, impulsivity | Low dose (0.1 mg/kg) increased attention in NK1R-/- mice; high dose (1.0 mg/kg) decreased impulsivity in both genotypes. | |
| Neurofibromatosis type 1 (Nf1+/-) | 0.1, 0.3 | Intraperitoneal (i.p.) | ADHD Model: Impulsivity, hyperactivity | 0.3 mg/kg decreased impulsive choice and reduced hyperactivity. |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound for Behavioral Testing in Rats
This protocol is a generalized procedure based on methodologies cited in studies investigating the effects of this compound on ADHD-like behaviors in the Spontaneously Hypertensive Rat (SHR) model.
1. Materials:
-
This compound hydrochloride (salt form)
-
Sterile 0.9% saline solution (vehicle)
-
1 ml syringes with 25-27 gauge needles
-
Appropriate animal scale
-
Beakers and graduated cylinders for solution preparation
2. This compound Solution Preparation:
-
Dose Calculation: this compound doses are often reported as the weight of the base. A conversion factor may be necessary if using a salt form (e.g., 1.15 mg this compound hydrochloride for 1.0 mg this compound base).
-
Solubilization: Dissolve the calculated amount of this compound hydrochloride in sterile 0.9% saline to achieve the desired final concentration. For example, to prepare a 0.3 mg/ml solution for a 0.3 mg/kg dose at an injection volume of 1 ml/kg, dissolve 3 mg of this compound in 10 ml of saline.
-
Vehicle Control: Prepare a sterile 0.9% saline solution to be used as the vehicle control.
3. Animal Handling and Dosing:
-
Habituation: Prior to the start of the experiment, handle the rats for several days to acclimate them to the injection procedure. A single habituation injection of saline or a low dose of this compound can be administered a few days before the first treatment day.
-
Weighing: Weigh each rat immediately before injection to ensure accurate dose calculation.
-
Injection: Administer the this compound solution or vehicle intraperitoneally (i.p.) at a volume of 1 ml/kg body weight.
-
Timing: Injections are typically given approximately 30 minutes before the start of behavioral testing.
4. Experimental Design:
-
Dose-Response: To determine the effective dose, a range of doses (e.g., 0.075, 0.15, 0.3, and 0.6 mg/kg) and a vehicle control are typically used.
-
Washout Period: When using a within-subjects design where each animal receives all doses, a washout period of at least 48-72 hours between drug administrations is recommended. Drugs are often administered every 3rd day.
-
Counterbalancing: The order of dose administration should be counterbalanced across animals to avoid order effects.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action in the Prefrontal Cortex
This compound is a selective agonist for the α2A-adrenergic receptor. In the prefrontal cortex, its therapeutic effects are mediated through the inhibition of the cyclic AMP (cAMP) signaling cascade. By binding to postsynaptic α2A-adrenoceptors on dendritic spines of pyramidal neurons, this compound inhibits the enzyme adenylyl cyclase, leading to decreased production of cAMP. This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn closes nearby potassium (K+) channels. The closure of these K+ channels strengthens synaptic connectivity and enhances the firing of prefrontal cortex neurons, thereby improving cognitive functions such as working memory and attention.
Caption: this compound signaling pathway in the prefrontal cortex.
General Experimental Workflow for a Rodent Behavioral Study
The following diagram illustrates a typical workflow for a behavioral study investigating the effects of this compound in a rodent model.
Caption: A typical experimental workflow for a rodent behavioral study.
Dose-Response Relationship Logic
The relationship between this compound dosage and its effects on different behavioral domains often follows a complex, sometimes biphasic, pattern. Low doses may improve cognitive functions, while higher doses might be needed to address hyperactivity and impulsivity, but can also lead to sedation.
Caption: Logical relationship between this compound dose and behavioral outcomes.
References
- 1. This compound's mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The alpha-2A adrenoceptor agonist this compound improves sustained attention and reduces overactivity and impulsiveness in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
In Vivo Protocols for Guanfacine Studies in Non-Human Primates: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for conducting in vivo studies of guanfacine in non-human primates. Designed for researchers, scientists, and drug development professionals, these guidelines offer a comprehensive overview of experimental methodologies, data presentation, and the underlying signaling pathways of this compound, a selective alpha-2A adrenergic receptor agonist known for its effects on cognitive functions mediated by the prefrontal cortex.
Abstract
This compound has been shown to enhance cognitive functions such as working memory and attention by modulating norepinephrine signaling in the prefrontal cortex.[1][2][3][4][5] Non-human primates, particularly rhesus (Macaca mulatta) and pigtail macaques (Macaca nemestrina), serve as critical translational models for studying the cognitive effects of this compound due to the significant homology of their prefrontal cortex to that of humans. This guide details established protocols for drug administration and behavioral assessment, summarizes key quantitative data from published studies, and provides visual diagrams of the relevant signaling pathways and experimental workflows to facilitate the design and execution of future research.
Data Presentation: Quantitative Insights from In Vivo Studies
Table 1: Effective Dosages of this compound for Cognitive Enhancement in Non-Human Primates
| Species | Dose | Route of Administration | Cognitive Task | Observed Effect | Reference |
| Rhesus Macaque (aged) | 0.0015 mg/kg | Intramuscular (i.m.) | Continuous Performance Task | Improved attention (decreased omission errors) | |
| Rhesus Macaque (aged) | 0.5 mg/kg | Intramuscular (i.m.) | Continuous Performance Task | No significant effect | |
| Rhesus Macaque | 0.7 mg/kg | Intramuscular (i.m.) | Spatial Working Memory Task | Improved cognitive performance and increased regional cerebral blood flow in the dorsolateral prefrontal cortex | |
| Pigtail Macaque | 0.4 mg/kg | Intramuscular (i.m.) | Delayed Match-to-Sample Task | Attenuated cocaine-induced impairments in accuracy | |
| Rhesus Macaque | 0.5 mg/kg (twice daily) | Intramuscular (i.m.) or Oral (p.o.) | Self-Injurious Behavior | Halted self-biting |
Table 2: Behavioral Outcomes of this compound Administration
| Behavioral Task | Species | Dose | Key Finding | Reference |
| Continuous Performance Task | Rhesus Macaque (aged) | 0.0015 mg/kg | 50.8% ± 4.3% decrease in omission errors, indicating improved sustained attention. | |
| Spatial Working Memory | Rhesus Macaque | 0.7 mg/kg | Significant improvement in cognitive performance. | |
| Delayed Match-to-Sample | Pigtail Macaque | 0.4 mg/kg | Attenuation of accuracy impairments induced by cocaine at long delay intervals. | |
| Visuomotor Associative Learning | Rhesus Macaque | Not specified | Significant decrease in trials and errors to reach learning criterion. | |
| Self-Injurious Behavior | Rhesus Macaque | 0.5 mg/kg (twice daily) | Cessation of self-biting episodes. |
Table 3: Pharmacokinetic Parameters of this compound in Humans (for reference)
| Parameter | Value | Route of Administration | Reference |
| Bioavailability | ~81.1% | Oral | |
| Elimination Half-life | 13.4 - 13.8 hours | Oral and Intravenous | |
| Volume of Distribution | ~6 L/kg | Oral and Intravenous | |
| Plasma Protein Binding | ~71.6% | Oral and Intravenous | |
| Renal Clearance | ~50% of total body clearance | Oral and Intravenous |
Experimental Protocols
Animal Subjects and Housing
-
Species: Rhesus macaques (Macaca mulatta) or pigtail macaques (Macaca nemestrina) are commonly used. Aged monkeys (18-21 years old) are often utilized for studies on age-related cognitive decline.
-
Housing: Animals should be housed in facilities that comply with the Guide for the Care and Use of Laboratory Animals. Social housing is preferred to promote well-being. Environmental enrichment should be provided.
-
Diet: Standard primate chow supplemented with fruits and vegetables. Water should be available ad libitum. For certain behavioral tasks, access to water or juice may be controlled as a motivational tool.
This compound Administration Protocol
-
Drug Preparation: this compound hydrochloride (e.g., from Sigma-Aldrich) is typically dissolved in sterile saline (0.9% NaCl) to the desired concentration. The solution should be prepared fresh on the day of the experiment.
-
Route of Administration: Intramuscular (i.m.) injection is a common route for ensuring precise dosage delivery in non-human primate studies. The injection is typically administered into the thigh or gluteal muscles. Oral administration (p.o.) mixed with a palatable food item can also be used, particularly for chronic dosing regimens.
-
Dosage: Dosages typically range from 0.0015 mg/kg to 0.7 mg/kg for cognitive studies. The optimal dose can vary depending on the specific cognitive domain being investigated and the age of the animal.
-
Timing: this compound is typically administered 120 minutes prior to behavioral testing to allow for adequate absorption and distribution.
Behavioral Testing Protocols
This task assesses an animal's ability to remember a stimulus over a short delay.
-
Apparatus: A touchscreen monitor equipped with a reward delivery system (e.g., for juice or water). The monkey is typically seated in a primate chair positioned in front of the monitor.
-
Procedure:
-
Trial Initiation: The monkey initiates a trial by touching a start cue on the screen.
-
Sample Presentation: A sample stimulus (e.g., a specific image or shape) is presented on the screen for a brief period (e.g., 1 second).
-
Delay Period: The screen is blanked for a variable delay period (e.g., 1 to 30 seconds).
-
Choice Presentation: Two or more stimuli are presented on the screen, one of which is the original sample.
-
Response: The monkey must touch the stimulus that matches the sample.
-
Reward: A correct response is rewarded with a small amount of juice or water. An incorrect response results in a brief time-out period.
-
-
Data Collection: The primary outcome measures are the percentage of correct responses at different delay intervals, reaction time, and the number of trials completed.
This task measures an animal's ability to maintain attention over a prolonged period and to inhibit responses to non-target stimuli.
-
Apparatus: Similar to the DMTS task, a touchscreen monitor and a reward system are used.
-
Procedure:
-
Stimulus Presentation: A continuous stream of visual stimuli (e.g., different colored squares or shapes) is presented on the screen at a fixed location.
-
Target and Non-Target Stimuli: One specific stimulus is designated as the "target," while all others are "non-targets." The target appears infrequently and at random intervals.
-
Response: The monkey is trained to touch the screen only when the target stimulus appears.
-
Reward: A correct response (a "hit") is rewarded. Failing to respond to a target is an "omission error." Responding to a non-target is a "commission error."
-
-
Data Collection: The primary outcome measures are the number of hits, omission errors, commission errors, and reaction time.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its cognitive-enhancing effects primarily through its action as a selective agonist of the alpha-2A adrenergic receptor in the prefrontal cortex. This receptor is coupled to an inhibitory G-protein (Gi).
Caption: this compound's signaling cascade in prefrontal cortex neurons.
Activation of the alpha-2A receptor by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA). PKA normally phosphorylates and opens hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. By inhibiting this pathway, this compound effectively closes these channels, which strengthens the synaptic connections of prefrontal cortex neurons and enhances their firing, thereby improving cognitive functions like working memory and attention.
Experimental Workflow for a Cognitive Study
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound on cognitive performance in non-human primates.
Caption: A typical experimental workflow for a this compound study.
This workflow ensures that animals are properly trained and that their baseline cognitive performance is stable before any drug administration. A crossover design, where each animal receives both this compound and a placebo vehicle on different days, is a robust method for controlling for individual differences in performance. A sufficient washout period between drug administrations is crucial to prevent carryover effects.
References
- 1. This compound’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous performance task - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of this compound: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
cell culture-based assays to assess guanfacine's cellular effects
Application Notes: Assessing the Cellular Effects of Guanfacine
Introduction
This compound is a selective alpha-2A adrenergic receptor (α2A-AR) agonist used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and hypertension.[1][2] Its therapeutic effects, particularly in ADHD, are attributed to its action on postsynaptic α2A-ARs in the prefrontal cortex (PFC).[3][4] this compound enhances PFC network connectivity by inhibiting cyclic AMP (cAMP) production, which leads to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) and potassium channels.[5] This action strengthens synaptic inputs and improves neuronal firing, thereby enhancing cognitive functions like working memory and attention.
These application notes provide detailed protocols for a suite of cell culture-based assays designed to investigate and quantify the cellular and molecular effects of this compound. The described assays are essential for researchers in pharmacology, neuroscience, and drug development aiming to characterize the mechanism of action of this compound and similar compounds.
This compound's Core Signaling Pathway
This compound exerts its primary effects by engaging the Gi-coupled α2A-adrenergic receptor. This initiates a signaling cascade that modulates neuronal excitability.
General Experimental Workflow
A typical workflow for assessing this compound's cellular effects involves initial cytotoxicity screening, followed by specific mechanism-based assays to probe receptor binding and downstream signaling events.
References
- 1. This compound's mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of this compound Extended-Release Dosing Strategies in Children and Adolescents with ADHD Using a Physiologically Based Pharmacokinetic Model to Predict Drug–Drug Interactions with Moderate CYP3A4 Inhibitors or Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Once-daily treatment of ADHD with this compound: patient implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the Treatment of PFC Disorders | Arnsten Lab [medicine.yale.edu]
- 5. This compound’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Binding Affinity of Guanfacine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfacine is a selective α2A-adrenergic receptor agonist utilized in the treatment of attention-deficit/hyperactivity disorder (ADHD) and hypertension. Its therapeutic efficacy is intrinsically linked to its binding affinity and selectivity for the α2A-adrenergic receptor. Understanding the binding characteristics of this compound is paramount for drug development, enabling the optimization of lead compounds and providing insights into its mechanism of action. This document provides detailed application notes and experimental protocols for key techniques used to measure the binding affinity of this compound to its target receptor.
This compound's Primary Target and Signaling Pathway
This compound primarily targets the α2A-adrenergic receptor, a G protein-coupled receptor (GPCR). Upon binding, this compound stimulates the receptor, leading to the inhibition of adenylyl cyclase through the activation of an inhibitory G protein (Gi). This action decreases the intracellular concentration of cyclic AMP (cAMP). In the prefrontal cortex, this reduction in cAMP leads to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, strengthening neuronal signaling and improving attention and working memory.[1][2][3]
Quantitative Binding Affinity Data
The binding affinity of this compound for α2-adrenergic receptor subtypes is typically quantified using the inhibition constant (Ki) or the dissociation constant (Kd). Lower values indicate a higher binding affinity.
| Receptor Subtype | Ligand | Ki (nM) | Kd (nM) | Assay Type | Source |
| α2A-Adrenergic | This compound | 93 | - | Radioligand Binding | [4] |
| α2B-Adrenergic | This compound | 1,380 | - | Radioligand Binding | [4] |
| α2C-Adrenergic | This compound | 3,890 | - | Radioligand Binding | |
| α2-Adrenoceptor | [3H]-Guanfacine | - | 1.77 | Radioligand Binding | |
| Imidazoline I1 | This compound | 19 | - | Radioligand Binding |
Application Notes on Binding Affinity Measurement Techniques
Several biophysical techniques can be employed to determine the binding affinity of this compound. The choice of method depends on the specific requirements of the study, such as the need for kinetic data, the amount of sample available, and the desired throughput.
Radioligand Binding Assays
Principle: This is a widely used and robust method for studying receptor-ligand interactions. It involves the use of a radiolabeled form of a ligand (e.g., [3H]-guanfacine or [3H]-clonidine) that binds to the receptor of interest. In a saturation binding assay , increasing concentrations of the radioligand are incubated with a fixed amount of receptor preparation to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. In a competition binding assay , a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing ligand (this compound). This allows for the determination of the competitor's inhibition constant (Ki).
Advantages:
-
High sensitivity, allowing for the use of low receptor concentrations.
-
Well-established and considered a "gold standard" for affinity determination.
-
Can be performed with crude membrane preparations.
Disadvantages:
-
Requires the use of radioactive materials and specialized equipment for detection.
-
Provides endpoint data rather than real-time kinetic information.
-
Non-specific binding can be an issue and must be carefully controlled.
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a label-free technique that directly measures the heat change that occurs when two molecules interact. In a typical experiment, a solution of the ligand (this compound) is titrated into a solution containing the macromolecule (α2A-adrenergic receptor). The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.
Advantages:
-
Label-free, avoiding potential artifacts from labeling.
-
Provides a complete thermodynamic profile of the binding interaction.
-
Measures the stoichiometry of the interaction directly.
Disadvantages:
-
Requires relatively large amounts of purified and soluble protein.
-
Can be sensitive to buffer composition, requiring careful buffer matching.
-
May not be suitable for very high or very low affinity interactions without specialized experimental setups.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique for monitoring molecular interactions in real-time. One of the binding partners (the receptor) is immobilized on a sensor chip, and the other partner (this compound) is flowed over the surface. The binding of this compound to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the real-time measurement of both the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).
Advantages:
-
Label-free and provides real-time kinetic data (on- and off-rates).
-
High sensitivity, requiring small amounts of analyte.
-
Can be used to screen for binding partners and for detailed kinetic characterization.
Disadvantages:
-
Requires immobilization of one of the binding partners, which could potentially affect its conformation and activity.
-
Non-specific binding to the sensor surface can be a challenge.
-
The instrumentation can be expensive.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol describes how to determine the binding affinity (Ki) of this compound for the α2A-adrenergic receptor using a competition binding assay with [3H]-clonidine as the radioligand.
Materials:
-
Cell membranes expressing the human α2A-adrenergic receptor.
-
[3H]-clonidine (specific activity ~20-60 Ci/mmol).
-
This compound hydrochloride.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
References
- 1. Mechanism of action of this compound: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. researchgate.net [researchgate.net]
Unlocking Cognitive Enhancement: Experimental Design for Studying Guanfacine's Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments to investigate the cognitive-enhancing effects of guanfacine. This document outlines the molecular mechanisms of this compound, detailed protocols for key preclinical and clinical assays, and a framework for data presentation and interpretation.
Introduction
This compound is a selective alpha-2A adrenergic receptor agonist that has shown promise in enhancing cognitive functions, particularly those subserved by the prefrontal cortex (PFC), such as attention, working memory, and executive function.[1][2] Initially approved for the treatment of hypertension, its repurposing for cognitive disorders like Attention-Deficit/Hyperactivity Disorder (ADHD) has spurred significant research into its neural mechanisms.[1][3] Understanding how to effectively design experiments to study this compound is crucial for advancing its therapeutic potential.
Mechanism of Action: Strengthening Prefrontal Cortex Networks
This compound's cognitive-enhancing effects are primarily mediated by its action on postsynaptic alpha-2A adrenergic receptors located on the dendritic spines of pyramidal neurons in the prefrontal cortex.[4] This interaction initiates a signaling cascade that strengthens synaptic connections and improves the signal-to-noise ratio of neuronal firing, which is essential for higher-order cognitive functions.
The key steps in this compound's mechanism of action are:
-
Selective Binding : this compound selectively binds to and activates alpha-2A adrenergic receptors on the postsynaptic terminals in the PFC.
-
Inhibition of cAMP-PKA Signaling : Activation of these G-protein coupled receptors inhibits the production of cyclic AMP (cAMP) and the subsequent activation of protein kinase A (PKA).
-
Closure of Potassium Channels : The reduction in PKA activity leads to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) and other potassium (K+) channels on the dendritic spines.
-
Enhanced Synaptic Efficacy : The closure of these K+ channels increases the membrane resistance of the dendritic spine, thereby strengthening the synaptic signal from incoming glutamatergic inputs. This ultimately enhances the firing of PFC neurons and improves the stability and efficacy of the neural networks responsible for cognitive control.
Experimental Design and Protocols
A robust experimental design to study this compound's cognitive-enhancing effects should incorporate both preclinical animal models and clinical human studies. The following protocols provide a detailed methodology for key experiments.
Preclinical Experimental Workflow
Preclinical Protocols
1. Animal Models
-
Aged Non-Human Primates (e.g., Rhesus Macaques): These models are highly valuable due to the phylogenetic proximity to humans and the well-developed prefrontal cortex. Aged primates often exhibit cognitive decline analogous to that in humans.
-
Spontaneously Hypertensive Rat (SHR): This is a well-validated animal model for ADHD, exhibiting hyperactivity, impulsivity, and attentional deficits.
2. Behavioral Assays
-
Delayed Response Task (DRT) for Non-Human Primates
-
Objective: To assess spatial working memory.
-
Apparatus: Wisconsin General Testing Apparatus (WGTA) or a computerized touchscreen system.
-
Procedure:
-
The monkey observes as a food reward is placed in one of two food wells.
-
An opaque screen is lowered for a variable delay period (e.g., 5-30 seconds).
-
The screen is raised, and the monkey must choose the baited food well to receive the reward.
-
Performance is measured by the percentage of correct choices across trials with varying delay lengths.
-
-
-
Continuous Performance Task (CPT) for Non-Human Primates
-
Objective: To measure sustained attention.
-
Apparatus: Computerized testing station with a touchscreen and a reward delivery system.
-
Procedure:
-
A continuous stream of visual stimuli is presented on the screen.
-
The monkey is trained to respond (e.g., by touching the screen) to a specific target stimulus and withhold responses to non-target stimuli.
-
Performance is assessed by the number of correct detections (hits), missed targets (omission errors), and responses to non-targets (commission errors).
-
-
-
5-Choice Serial Reaction Time Task (5-CSRTT) for Rodents
-
Objective: To evaluate visuospatial attention and impulsivity.
-
Apparatus: An operant chamber with five apertures, each with a light stimulus, and a food reward dispenser.
-
Procedure:
-
The rat is required to detect a brief light stimulus presented in one of the five apertures.
-
A correct response involves a nose poke into the illuminated aperture within a limited time, which results in a food reward.
-
Measures include accuracy (correct responses), omission errors (failure to respond), premature responses (responding before the stimulus), and perseverative responses (repeated pokes after a correct response).
-
-
Clinical Experimental Workflow
Clinical Protocols
1. Study Design
A randomized, double-blind, placebo-controlled design is the gold standard for clinical trials to minimize bias.
2. Cognitive Assessments
-
Cambridge Neuropsychological Test Automated Battery (CANTAB)
-
Spatial Working Memory (SWM) Task:
-
Objective: To assess the ability to retain and manipulate visuospatial information.
-
Procedure: Participants must find tokens hidden inside a series of colored boxes on a touchscreen. They must not return to boxes where a token has already been found. The number of boxes increases to vary the difficulty. Key outcome measures are errors and the use of an effective search strategy.
-
-
-
N-Back Task
-
Objective: To measure working memory capacity.
-
Procedure: Participants are presented with a sequence of stimuli (e.g., letters) and must indicate if the current stimulus matches the one presented 'n' trials back (e.g., 2-back). Performance is measured by accuracy and reaction time.
-
-
Stroop Task
-
Objective: To assess selective attention and inhibitory control.
-
Procedure: Participants are shown a series of color words printed in either a congruent or incongruent ink color (e.g., the word "RED" in blue ink). They are instructed to name the ink color and ignore the word. The interference effect (slower reaction time for incongruent trials) is the primary measure.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Preclinical Efficacy of this compound on Cognitive Tasks
| Animal Model | Cognitive Task | Dose (mg/kg) | Outcome Measure | Result | Reference |
| Aged Rhesus Monkeys | Continuous Performance Task | 0.0015 | Omission Errors | 50.8% decrease | |
| Aged Rhesus Monkeys | Continuous Performance Task | 0.5 | Omission Errors | No significant effect | |
| Spontaneously Hypertensive Rat | 5-Choice Serial Reaction Time Task | 0.3 - 0.6 | Impulsiveness, Overactivity, Sustained Attention | Normalization of behavior |
Table 2: Clinical Efficacy of this compound on Cognitive Tasks in ADHD
| Participant Group | Cognitive Task Domain | Treatment | Outcome Measure | Result | Reference |
| Children & Adolescents (7-14 yrs) | Working Memory | This compound + d-methylphenidate | Working Memory Score | Significant improvement over this compound alone | |
| Children & Adolescents (7-14 yrs) | Working Memory | This compound | Working Memory Score | Less improvement than combination or d-methylphenidate alone | |
| Adults | ADHD Rating Scale (ADHD-RS) | This compound ER | Total Score | Significant decrease compared to placebo |
Conclusion
This document provides a foundational framework for designing and executing robust experimental studies on the cognitive-enhancing effects of this compound. By employing the detailed protocols and adhering to the principles of rigorous experimental design outlined herein, researchers can contribute to a deeper understanding of this compound's therapeutic potential and its underlying neural mechanisms. The consistent use of standardized tasks and clear data presentation will facilitate cross-study comparisons and accelerate the translation of research findings into clinical practice.
References
- 1. Video: The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents [jove.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Evaluating this compound Hydrochloride in the Treatment of Attention Deficit Hyperactivity Disorder (ADHD) in Adult Patients: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Back Task - Cognition Lab [cognitionlab.com]
Methods for Assessing Guanfacine's Impact on Attention and Impulsivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and emerging methods to assess the therapeutic effects of guanfacine, a selective alpha-2A adrenergic receptor agonist, on attention and impulsivity. The protocols outlined are applicable in both preclinical and clinical research settings.
Introduction to this compound's Mechanism of Action
This compound primarily targets the prefrontal cortex (PFC), a brain region crucial for executive functions, including attention and impulse control.[1][2] It acts as a selective agonist for alpha-2A adrenergic receptors, which are highly concentrated in the PFC.[3][4] This action is thought to strengthen PFC network connections, thereby enhancing the regulation of norepinephrine, a neurotransmitter vital for attention and executive functioning.[5] By stimulating these postsynaptic receptors, this compound mimics the effects of norepinephrine, leading to improved cognitive control and behavioral regulation. This mechanism contrasts with stimulant medications, which primarily act on presynaptic catecholaminergic mechanisms.
Preclinical Assessment Methods
Preclinical studies in animal models are essential for elucidating the fundamental effects of this compound on attention and impulsivity.
Animal Models
The Neurofibromatosis type 1 (NF1) mouse model is a relevant preclinical model as a significant percentage of children with NF1 exhibit symptoms of Attention-Deficit/Hyperactivity Disorder (ADHD). Mice with a single gene deletion for NF1 (Nf1+/-) display phenotypes analogous to human ADHD, including deficits in behavioral inhibition and hyperactivity.
Behavioral Assays
A battery of behavioral tests can be employed to assess different facets of attention and impulsivity in these models.
-
Delay Discounting Task (DDT): This task measures impulsive choice. Animals are presented with a choice between a small, immediate reward and a larger, delayed reward. A preference for the smaller, immediate reward is indicative of higher impulsivity. This compound treatment in Nf1+/- mice has been shown to decrease impulsive choice, as evidenced by an increased preference for the larger, delayed reward.
-
Cliff Avoidance Reaction (CAR) Test: This assay assesses behavioral inhibition and risk-taking behavior. Animals are placed on an elevated platform, and their tendency to explore the edges is measured. Deficits in behavioral inhibition are characterized by repetitive entries into the outer, riskier zones. This compound has been demonstrated to ameliorate these deficits in Nf1+/- mice.
-
Open Field Test: This test is used to evaluate locomotor activity and hyperactivity. The total distance traveled in a novel environment is recorded. This compound has been shown to reduce hyperactivity in Nf1+/- mice, as indicated by a decrease in the total distance traveled.
Preclinical Neuroimaging
Pharmacological Magnetic Resonance Imaging (phMRI) can be used in animal models to investigate the neural circuits modulated by this compound. Studies in rats have shown that this compound administration leads to positive Blood Oxygenation Level Dependent (BOLD) effects in the frontal cortex and negative BOLD effects in the striatum (caudate putamen and nucleus accumbens). This suggests that this compound may enhance neuronal activity in the PFC while decreasing it in subcortical regions involved in motor control and reward.
Experimental Protocol: Delay Discounting Task (DDT) in Mice
-
Apparatus: Standard operant conditioning chambers equipped with two retractable levers, a food pellet dispenser, and a house light.
-
Habituation and Training:
-
Mice are first habituated to the operant chambers.
-
They are then trained to press a lever for a food reward (e.g., a 20 mg sucrose pellet).
-
Subsequently, they are trained on a fixed-ratio 1 (FR1) schedule, where each lever press results in a reward.
-
-
Choice Phase:
-
Each trial begins with the illumination of the house light and the extension of both levers.
-
A press on one lever (the "small reward" lever) results in the immediate delivery of one food pellet.
-
A press on the other lever (the "large reward" lever) results in the delivery of a larger reward (e.g., four food pellets) after a delay.
-
The delay duration is systematically varied across blocks of trials (e.g., 0, 10, 20, 40 seconds).
-
-
Drug Administration:
-
This compound (e.g., 0.3 mg/kg) or vehicle is administered intraperitoneally (i.p.) a set time before the testing session.
-
-
Data Analysis:
-
The primary dependent variable is the percentage of choices for the large, delayed reward at each delay interval.
-
An increase in the percentage of large reward choices following this compound administration indicates a reduction in impulsive choice.
-
Clinical Assessment Methods
Clinical trials in humans are crucial for evaluating the efficacy and safety of this compound in treating ADHD.
Rating Scales
Clinician- and parent/teacher-administered rating scales are the cornerstone of clinical efficacy assessment in ADHD.
-
ADHD Rating Scale-IV (ADHD-RS-IV): This is a widely used scale that assesses the 18 DSM-IV criteria for ADHD. It provides a total score as well as subscale scores for inattention and hyperactivity-impulsivity. Reductions in ADHD-RS-IV scores are a primary outcome measure in many clinical trials of this compound.
-
Clinical Global Impression (CGI) Scale: This scale provides a clinician's overall assessment of the severity of illness (CGI-S) and the degree of improvement (CGI-I) with treatment.
| Rating Scale | Subscales | Description | Typical Use |
| ADHD Rating Scale-IV (ADHD-RS-IV) | Inattention, Hyperactivity-Impulsivity | 18-item scale based on DSM-IV criteria, rated on a 4-point Likert scale. | Primary efficacy measure in clinical trials to assess changes in core ADHD symptoms. |
| Clinical Global Impression (CGI) | Severity (CGI-S), Improvement (CGI-I) | Clinician-rated assessment of overall illness severity and treatment response on a 7-point scale. | Secondary efficacy measure to provide a global assessment of clinical change. |
Neuropsychological Testing
Objective cognitive tests provide a direct measure of attention and impulsivity.
-
Continuous Performance Test (CPT): This task assesses sustained attention and response inhibition. Participants are required to respond to target stimuli while withholding responses to non-target stimuli. Errors of omission (missing a target) reflect inattention, while errors of commission (responding to a non-target) indicate impulsivity. This compound has been shown to reduce both omission and commission errors on the CPT.
-
Cambridge Automated Neuropsychological Test Battery (CANTAB): This is a computerized battery of tests that can be used to assess various cognitive domains, including attention and reaction time.
Electrophysiological Measures
Electroencephalography (EEG) and Event-Related Potentials (ERPs) offer a non-invasive way to measure the neural correlates of cognitive processes.
-
Resting-State EEG: Analysis of spectral power during a resting state can reveal medication-related changes in cortical activity. Studies have shown that a combination of this compound and d-methylphenidate is associated with decreased theta-band power, which correlates with improvements in ADHD symptoms.
-
Event-Related Potentials (ERPs): ERPs are time-locked to specific events and can reveal the temporal dynamics of cognitive processing. The N200 and P300 components are often examined in tasks of response inhibition. It has been hypothesized that this compound may increase the amplitude of these components, reflecting enhanced cognitive control. Studies have also shown that pre-treatment midfrontal beta power during a spatial working memory task can predict treatment response to this compound.
Neuroimaging Techniques
Functional neuroimaging allows for the visualization of brain activity during cognitive tasks.
-
Functional Magnetic Resonance Imaging (fMRI): fMRI measures changes in blood flow to infer neural activity. It can be used to identify the brain regions and networks modulated by this compound during tasks that engage attention and impulse control.
-
Functional Near-Infrared Spectroscopy (fNIRS): fNIRS is a portable neuroimaging technique that measures changes in blood oxygenation in the cortex. It is particularly suitable for use in pediatric populations. One study using fNIRS during a go/no-go task found that this compound elicited activation in the right angular gyrus, a region involved in attention networks.
Experimental Protocol: Continuous Performance Test (CPT)
-
Task Design:
-
A series of stimuli (e.g., letters or numbers) are presented sequentially on a computer screen.
-
The participant is instructed to respond (e.g., by pressing a key) to a pre-defined target stimulus (e.g., the letter "X").
-
The participant is instructed to withhold their response to all other non-target stimuli.
-
-
Parameters:
-
Stimulus Duration: The length of time each stimulus is displayed (e.g., 200 milliseconds).
-
Inter-Stimulus Interval (ISI): The time between the offset of one stimulus and the onset of the next (e.g., 1000 milliseconds).
-
Target Frequency: The proportion of target stimuli to non-target stimuli (e.g., 20% targets).
-
-
Procedure:
-
The participant is seated in front of the computer in a quiet room.
-
Instructions are provided, and a practice block is administered to ensure understanding.
-
The test consists of several blocks of trials, with short breaks in between.
-
-
Data Analysis:
-
Omission Errors: The number of times the participant fails to respond to a target stimulus (a measure of inattention).
-
Commission Errors: The number of times the participant responds to a non-target stimulus (a measure of impulsivity).
-
Reaction Time: The speed of correct responses to target stimuli.
-
Reaction Time Variability: The consistency of response times.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for assessing its effects.
This compound's signaling pathway in the prefrontal cortex.
Experimental workflow for assessing this compound's impact.
References
- 1. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 2. This compound as a treatment for ADHD: What to know [medicalnewstoday.com]
- 3. View of Mechanism of action of this compound: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD) [actaspsiquiatria.es]
- 4. Evaluating this compound Hydrochloride in the Treatment of Attention Deficit Hyperactivity Disorder (ADHD) in Adult Patients: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of this compound: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Guanfacine's Molecular Mechanisms In Vitro
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the molecular mechanisms of guanfacine using established in vitro models. The protocols detailed below focus on the key signaling pathways modulated by this compound, primarily its action as a selective α2A-adrenergic receptor agonist.
Overview of In Vitro Models
The investigation of this compound's molecular mechanisms can be effectively carried out using a variety of in vitro models that recapitulate the key neuronal signaling pathways.
-
Primary Neuronal Cultures: Cultures of cortical and hippocampal neurons from rodents are considered a gold standard for studying the effects of this compound on neuronal excitability and signaling. These cultures retain many of the physiological characteristics of neurons in vivo.
-
Recombinant Cell Lines: Human Embryonic Kidney (HEK293) cells or other suitable cell lines engineered to express the human α2A-adrenergic receptor are invaluable for dissecting the direct interactions of this compound with its primary target. These models are ideal for receptor binding and second messenger assays.
Key Molecular Mechanisms of this compound
This compound is a selective agonist for the α2A-adrenergic receptor, which is a Gαi-coupled receptor.[1] Its therapeutic effects, particularly in the prefrontal cortex (PFC), are primarily attributed to the following molecular events:
-
α2A-Adrenergic Receptor Binding: this compound binds to and activates α2A-adrenergic receptors located on postsynaptic dendritic spines of PFC pyramidal neurons.[2]
-
Inhibition of Adenylyl Cyclase and cAMP Reduction: Activation of the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3]
-
Modulation of Ion Channel Activity: The reduction in cAMP leads to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and other potassium (K+) channels.[3] This closure enhances the strength of synaptic connections and improves the signal-to-noise ratio in PFC neuronal networks.
-
Regulation of Downstream Signaling Cascades: this compound's engagement with the α2A-adrenergic receptor can also influence other signaling pathways, such as the Extracellular signal-regulated kinase (ERK) pathway, although this is less characterized.
Data Presentation: Quantitative Analysis of this compound's In Vitro Effects
The following tables summarize the quantitative data on this compound's activity in various in vitro assays.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Receptor Subtype | In Vitro Model | Value | Reference |
| Ki | α2-Adrenergic Receptor | Not specified | 62–330 nM | |
| EC50 | α2-Adrenergic Receptor | Not specified | ~25.1 nM |
Table 2: Functional Activity of this compound
| Assay | In Vitro Model | Parameter | Concentration | Effect | Reference |
| Afterdischarge Inhibition | Rabbit Hippocampal Slices | AD Occurrences | 200 µM | 34.1 ± 32.4% suppression | |
| 1 mM | 60.9 ± 29.4% suppression | ||||
| 5 mM | 73.3 ± 33.5% suppression |
Experimental Protocols
Protocol 1: α2A-Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the α2A-adrenergic receptor.
In Vitro Model: HEK293 cells stably expressing the human α2A-adrenergic receptor.
Materials:
-
HEK293-α2A cell membranes
-
[3H]-RX821002 (radioligand)
-
This compound hydrochloride
-
Binding Buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add 50 µL of Binding Buffer, 50 µL of [3H]-RX821002 (at a final concentration equal to its Kd), and 50 µL of the this compound dilution or vehicle.
-
To initiate the binding reaction, add 50 µL of HEK293-α2A cell membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Inhibition Assay
This protocol outlines a method to measure the inhibition of forskolin-stimulated cAMP production by this compound.
In Vitro Model: Primary cortical neurons or HEK293-α2A cells.
Materials:
-
Primary cortical neurons or HEK293-α2A cells
-
This compound hydrochloride
-
Forskolin
-
Stimulation Buffer (e.g., HBSS with 0.5 mM IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell lysis buffer (provided with the kit)
Procedure:
-
Plate cells in a 96-well plate and culture until they reach the desired confluency.
-
Replace the culture medium with Stimulation Buffer and incubate for 30 minutes at 37°C.
-
Add serial dilutions of this compound to the wells and incubate for 15 minutes at 37°C.
-
Stimulate the cells by adding forskolin (final concentration 1-10 µM) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells by adding the cell lysis buffer provided in the cAMP assay kit.
-
Follow the manufacturer's instructions for the specific cAMP assay kit to measure cAMP levels.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each this compound concentration and determine the IC50 value.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of potassium (K+) channel currents in primary cortical neurons to assess the functional consequences of this compound-induced cAMP reduction.
In Vitro Model: Primary cortical neurons.
Materials:
-
Primary cortical neurons cultured on coverslips
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution (K-Gluconate based)
-
This compound hydrochloride
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.
-
Fabricate a recording pipette with a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a neuron under visual guidance and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at a holding potential of -60 mV.
-
Apply a series of hyperpolarizing voltage steps to elicit HCN channel currents (Ih).
-
Record baseline currents.
-
Perfuse the recording chamber with aCSF containing this compound (e.g., 10 µM).
-
Repeat the voltage-step protocol and record the currents in the presence of this compound.
-
Analyze the data to determine the effect of this compound on the amplitude and kinetics of the K+ currents.
Protocol 4: ERK1/2 Phosphorylation Assay
This protocol describes an in-cell Western assay to measure the effect of this compound on ERK1/2 phosphorylation.
In Vitro Model: Primary cortical neurons.
Materials:
-
Primary cortical neurons
-
This compound hydrochloride
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2
-
Secondary antibodies: IRDye®-conjugated anti-rabbit and anti-mouse IgG
-
Blocking buffer (e.g., Odyssey® Blocking Buffer)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Imaging system (e.g., LI-COR® Odyssey)
Procedure:
-
Seed neurons in a 96-well plate and culture to the desired density.
-
Serum-starve the cells for 4 hours prior to stimulation.
-
Treat the cells with various concentrations of this compound for 5-15 minutes.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Permeabilization Buffer.
-
Block non-specific binding with Blocking Buffer.
-
Incubate with a cocktail of the two primary antibodies overnight at 4°C.
-
Wash the cells and incubate with a cocktail of the two secondary antibodies for 1 hour at room temperature.
-
Wash the cells and acquire images using an imaging system.
-
Quantify the fluorescence intensity for both phospho-ERK and total ERK. Normalize the phospho-ERK signal to the total ERK signal and express the results as fold change relative to the vehicle-treated control.
Mandatory Visualizations
References
- 1. Discovery of this compound as a Novel TAAR1 Agonist: A Combination Strategy through Molecular Modeling Studies and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Studies of Extended-Release Guanfacine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of extended-release (ER) guanfacine. Detailed protocols for key experiments are included to facilitate study design and execution in a research and drug development setting.
Introduction
This compound is a selective alpha-2A adrenergic receptor agonist. The extended-release formulation is approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). Its mechanism of action involves the modulation of signaling pathways in the prefrontal cortex, leading to improved attention and impulse control. Understanding the pharmacokinetic and pharmacodynamic profile of this compound ER is crucial for optimizing dosing strategies and ensuring patient safety.
Pharmacokinetics of Extended-Release this compound
This compound ER exhibits linear pharmacokinetics. Following oral administration, it is readily absorbed, with peak plasma concentrations (Tmax) typically reached in approximately 5 hours in children and adolescents with ADHD. The bioavailability of the extended-release formulation is about 58% relative to the immediate-release version. It is approximately 70% bound to plasma proteins. Metabolism occurs primarily in the liver via the cytochrome P450 3A4 (CYP3A4) enzyme system. The elimination half-life is approximately 17 hours, though it can range from 10 to 30 hours.
Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of extended-release this compound from various studies.
Table 1: Pharmacokinetic Parameters of Single-Dose this compound ER in Children and Adolescents with ADHD [1][2][3]
| Population | Dose (mg) | Cmax (ng/mL) | AUC0-∞ (ng·hr/mL) | Tmax (hr) | Half-life (hr) |
| Children (6-12 yrs) | 2 | 2.55 ± 1.03 | 65.2 ± 23.9 | ~5 | 14.4 ± 2.39 |
| Adolescents (13-17 yrs) | 2 | 1.69 ± 0.43 | 47.3 ± 13.7 | ~5 | 17.9 ± 5.77 |
Table 2: Pharmacokinetic Parameters of Multiple-Dose this compound ER in Children and Adolescents with ADHD [1][2]
| Population | Dose (mg) | Cmax (ng/mL) | AUC0-24 (ng·hr/mL) |
| Children (6-12 yrs) | 2 | 4.39 ± 1.66 | 70.0 ± 28.3 |
| Adolescents (13-17 yrs) | 2 | 2.86 ± 0.77 | 48.2 ± 16.1 |
| Children (6-12 yrs) | 4 | 10.1 ± 7.09 | 162 ± 116 |
| Adolescents (13-17 yrs) | 4 | 7.01 ± 1.53 | 117 ± 28.4 |
Table 3: Comparison of Pharmacokinetic Parameters of this compound ER vs. Immediate-Release (IR) in Adults
| Formulation | Dose (mg) | Cmax (ng/mL) | AUC0-∞ (ng·hr/mL) | Relative Bioavailability |
| Extended-Release | 1 | Lower (60% reduction vs IR) | Lower (43% reduction vs IR) | 58% |
| Immediate-Release | 1 | Higher | Higher | - |
Pharmacodynamics of Extended-Release this compound
The pharmacodynamic effects of this compound ER are primarily mediated by its agonistic activity at alpha-2A adrenergic receptors. This leads to changes in cardiovascular parameters and cognitive function.
Cardiovascular Effects
This compound ER can cause dose-dependent decreases in blood pressure and heart rate. These effects are a result of reduced sympathetic outflow from the central nervous system. Orthostatic hypotension and syncope have been reported.
Table 4: Cardiovascular Effects of this compound ER in Pediatric Patients with ADHD
| Parameter | Maximum Mean Change from Baseline |
| Systolic Blood Pressure | -5 mmHg |
| Diastolic Blood Pressure | -3 to -4 mmHg |
| Heart Rate | -6 bpm |
Cognitive and Behavioral Effects
In patients with ADHD, this compound ER has been shown to improve scores on the ADHD Rating Scale IV (ADHD-RS-IV), indicating a reduction in symptoms of inattention, hyperactivity, and impulsivity.
Experimental Protocols
Pharmacokinetic Study Protocol
This protocol outlines a typical design for a single-dose pharmacokinetic study of this compound ER.
Objective: To determine the single-dose pharmacokinetic profile of this compound ER in the target population.
Study Design: Open-label, single-dose study.
Participants: Healthy volunteers or patients with ADHD, depending on the study's objective.
Procedure:
-
Screening: Potential participants undergo a thorough medical screening, including physical examination, ECG, and routine laboratory tests.
-
Dosing: After an overnight fast, a single oral dose of this compound ER is administered with water. Food, especially high-fat meals, should be avoided as it can increase exposure.
-
Blood Sampling: Venous blood samples (approximately 5 mL) are collected into K3-EDTA tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma Preparation: Blood samples are centrifuged at approximately 2,500 rpm for 15 minutes at 4°C within 30 minutes of collection to separate plasma.
-
Sample Storage: Plasma samples are stored frozen at -20°C or below until analysis.
-
This compound Quantification: Plasma concentrations of this compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC0-t, AUC0-∞, and elimination half-life (t1/2).
Protocol for Quantification of this compound in Plasma by LC-MS/MS
Principle: This method utilizes liquid-liquid extraction for sample cleanup followed by detection and quantification using a triple quadrupole mass spectrometer.
Materials:
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-13C,15N3)
-
Rat or human plasma (K3-EDTA)
-
Acetonitrile, methanol (HPLC grade)
-
Formic acid, ammonium formate
-
Methyl tertiary-butyl ether (MTBE)
-
1M Sodium Carbonate solution
-
YMC BASIC column (50 mm × 2.0 mm, 3.5 µm) or equivalent C18 column
Procedure:
-
Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of this compound.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 50 µL of internal standard solution and vortex briefly.
-
Add 200 µL of 1M sodium carbonate solution and vortex.
-
Add 3 mL of MTBE, cap, and vortex for 15 minutes.
-
Centrifuge at 4000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: YMC BASIC (50 mm × 2.0 mm, 3.5 µm).
-
Mobile Phase: 10 mM ammonium formate (pH 4.0):acetonitrile (70:30, v/v).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
This compound: m/z 246.0 → 159.0
-
Internal Standard: m/z 252.0 → 161.1
-
-
-
Data Analysis: Quantify this compound concentrations by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Pharmacodynamic Assessment Protocols
Objective: To assess the effects of this compound ER on blood pressure and heart rate.
Procedure:
-
Baseline Measurement: Measure heart rate and blood pressure prior to the initiation of therapy.
-
Post-Dose Monitoring: Repeat measurements after dose increases and periodically throughout the therapy.
-
Standardized Conditions: Measurements should be taken in a quiet room after the participant has been resting in a seated position for at least 5 minutes.
-
Orthostatic Hypotension Assessment:
-
Have the participant lie down for 5 minutes.
-
Measure blood pressure and pulse rate.
-
Have the participant stand up.
-
Repeat blood pressure and pulse rate measurements after 1 and 3 minutes of standing.
-
A drop in systolic blood pressure of ≥20 mmHg or diastolic blood pressure of ≥10 mmHg is considered indicative of orthostatic hypotension.
-
Objective: To evaluate the efficacy of this compound ER in reducing the symptoms of ADHD.
Administration:
-
The ADHD-RS-IV is an 18-item scale completed by a parent or teacher.
-
It assesses the frequency of ADHD symptoms over the previous 6 months based on DSM-IV criteria.
-
The scale is divided into two subscales: inattention (9 items) and hyperactivity-impulsivity (9 items).
Scoring:
-
Each item is rated on a 4-point Likert scale (0 = never or rarely, 1 = sometimes, 2 = often, 3 = very often).
-
The raw scores for each subscale are summed, and a total score is calculated.
-
These raw scores can be converted to percentile scores using age and gender-specific norms.
Signaling Pathway of this compound
This compound's therapeutic effects in ADHD are believed to be mediated through its action on postsynaptic alpha-2A adrenergic receptors in the prefrontal cortex (PFC). Stimulation of these receptors inhibits the production of cyclic AMP (cAMP), which in turn closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This process strengthens the signaling of pyramidal neurons in the PFC, leading to improved working memory and attention.
Drug Interactions
This compound is primarily metabolized by CYP3A4. Therefore, co-administration with strong or moderate CYP3A4 inhibitors (e.g., ketoconazole) can increase this compound exposure, while co-administration with CYP3A4 inducers can decrease its exposure. Dose adjustments may be necessary when this compound is used concomitantly with these agents. Caution should also be exercised when this compound is taken with other central nervous system depressants, as this can enhance sedative effects.
Conclusion
This document provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of extended-release this compound, along with practical protocols for key experimental studies. The provided data tables and diagrams serve as a valuable resource for researchers and clinicians involved in the development and clinical application of this medication. Adherence to standardized protocols is essential for generating reliable and comparable data in the study of extended-release this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of a this compound extended-release formulation in children and adolescents with attention-deficit-hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetic/Pharmacodynamic Modeling of this compound Effects on QTc and Heart Rate in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Guanfacine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of guanfacine in biological matrices. The methodologies outlined are based on validated chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for pharmacokinetic studies, bioequivalence assessment, and monitoring of therapeutic drug levels.
Introduction
This compound, an α2A-adrenergic receptor agonist, is utilized for treating hypertension and, more recently, Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3] Accurate and reliable quantification of this compound in biological samples such as plasma and urine is essential for clinical and research purposes. This document offers a comparative overview of various analytical methods and detailed protocols for their implementation.
Analytical Methods Overview
Several analytical techniques have been successfully employed for the quantification of this compound. The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS and LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity.[1][2] These methods often involve simple sample preparation steps like protein precipitation or liquid-liquid extraction.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative approach, particularly for urine analysis. This method typically requires derivatization of the analyte to enhance its volatility and thermal stability.
The following tables summarize the key quantitative parameters of various validated methods, allowing for easy comparison.
Data Presentation: Quantitative Method Comparison
Table 1: LC-MS/MS Methods for this compound Quantification
| Biological Matrix | Sample Preparation | Linearity Range | LLOQ | Accuracy (%) | Precision (%CV) | Recovery (%) | Reference |
| Human Plasma | Protein Precipitation (Methanol) | 0.050 - 10.0 ng/mL | 0.050 ng/mL | -2.0 to 8.9 | 1.6 to 10.5 | 97.91 - 103.93 | |
| Rat Plasma | Liquid-Liquid Extraction | 50.00 - 10,000.00 pg/mL | 50.00 pg/mL | 98.40 - 107.21 | 1.6 to 4.9 | Not Reported | |
| Human Plasma | Liquid-Liquid Extraction | 0.05 - 50 ng/mL | 0.05 ng/mL | Not Reported | Not Reported | Not Reported |
Table 2: HPLC-MS Method for this compound Quantification
| Biological Matrix | Sample Preparation | Linearity Range | LOD | LOQ | Precision (%CV) | Recovery (%) | Reference |
| Urine | Liquid-Liquid Extraction (Ethyl Acetate) | 20 - 2000 ng/mL | 5 ng/mL | 20 ng/mL | <15 | >89 |
Table 3: GC-MS Method for this compound Quantification
| Biological Matrix | Sample Preparation | Linearity Range | LOD | LOQ | Precision (%CV) | Recovery (%) | Reference |
| Urine | Liquid-Liquid Extraction & Derivatization | 0.1 - 2.0 mg/L | 0.05 mg/L | 0.1 mg/L | 16.7 - 20.1 | 71 - 93 |
Experimental Workflows and Protocols
The following sections provide detailed diagrams and step-by-step protocols for the most common analytical methods.
Method 1: LC-MS/MS Quantification of this compound in Human Plasma
This method is suitable for high-throughput analysis and has been successfully applied to bioequivalence studies.
Experimental Workflow: LC-MS/MS in Plasma
Caption: Workflow for this compound Analysis in Plasma by LC-MS/MS.
Protocol:
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard (e.g., this compound-¹³C-¹⁵N₃).
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions
-
HPLC System: Standard HPLC system.
-
Column: A suitable reversed-phase column (e.g., YMC BASIC, 50 mm x 2.0 mm, 3.5 µm).
-
Mobile Phase: 10 mM ammonium formate (pH 4.0):acetonitrile (70:30, v/v).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 246.1 → 60.1
-
This compound-¹³C-¹⁵N₃ (IS): m/z 250.0 → 159.1
-
-
Method 2: HPLC-MS Quantification of this compound in Urine
This method is a simple and rapid procedure for routine detection and quantification of this compound in urine specimens.
Experimental Workflow: HPLC-MS in Urine
Caption: Workflow for this compound Analysis in Urine by HPLC-MS.
Protocol:
-
Sample Preparation (Liquid-Liquid Extraction)
-
Take a specific volume of urine (e.g., 1 mL).
-
Add an internal standard (e.g., protriptyline).
-
Alkalinize the urine sample.
-
Add ethyl acetate, vortex, and centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC-MS Conditions
-
HPLC System: Standard HPLC system.
-
Column: YMC Basic S-5 micron, 2.0 × 150 mm.
-
Mass Spectrometer: Single quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive, with selected ion resonance.
-
Method 3: GC-MS Quantification of this compound in Urine
This method involves derivatization and is suitable for laboratories equipped with GC-MS instrumentation.
Experimental Workflow: GC-MS in Urine
References
- 1. A HPLC-MS method to detect and quantify this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of A High-Performance Liquid Chromatography- Mass Spectroscopy Assay for the Bioequivalence Study of this compound Extended Release (GXR) Tablet in Human Plasma | CoLab [colab.ws]
Troubleshooting & Optimization
addressing guanfacine's sedative effects in animal studies
Technical Support Center: Guanfacine Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering sedative effects of this compound in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's sedative effects?
A1: this compound is a selective alpha-2A adrenergic receptor agonist.[1][2] Its sedative effects are thought to arise from two primary mechanisms:
-
Presynaptic Autoreceptor Stimulation: Activation of presynaptic alpha-2A autoreceptors in the locus coeruleus reduces the firing of noradrenergic neurons, leading to decreased norepinephrine release throughout the brain. This reduction in an alerting neurotransmitter contributes to sedation.[3][4]
-
Postsynaptic Receptor Stimulation in other Brain Regions: While postsynaptic alpha-2A receptor stimulation in the prefrontal cortex (PFC) is associated with cognitive enhancement, stimulation of alpha-2B receptors in areas like the thalamus can promote a sleep-like state.[3] this compound is more selective for the alpha-2A subtype, which is why it is generally less sedating than less selective agonists like clonidine.
Q2: At what doses are sedative effects typically observed in rodents?
A2: Sedative effects are dose-dependent. In spontaneously hypertensive rats (SHR), a common animal model for ADHD, doses of 0.3 mg/kg and 0.6 mg/kg (i.p.) improved hyperactivity and impulsivity but also showed potential for sedation. It is crucial to perform a dose-response study in your specific animal model and strain to determine the therapeutic window that separates the desired cognitive or behavioral effects from sedation.
Q3: Can this compound be administered without causing sedation in animal models?
A3: Yes, in some cases, it is possible to achieve therapeutic effects without significant sedation. For example, a study in pigtail macaques found that this compound successfully reduced anxiety-related aggression without producing observable sedative effects. The key is careful dose titration to find a dose that is effective for the desired outcome (e.g., improved working memory) but below the threshold for inducing sedation.
Q4: How does this compound's sedative profile compare to clonidine?
A4: this compound is considered to have a better side-effect profile than clonidine, with weaker sedative and hypotensive actions. This is attributed to this compound's higher selectivity for the alpha-2A adrenergic receptor subtype compared to clonidine, which also has significant activity at alpha-2B and alpha-2C receptors that are more strongly linked to sedation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Excessive sedation or lethargy observed, even at low doses. | High sensitivity of the animal strain or species to this compound. | 1. Lower the Dose: Reduce the administered dose by 25-50% and observe the animals' behavior. 2. Change Administration Route: If using intraperitoneal (i.p.) injection, consider oral (p.o.) administration to potentially slow absorption and reduce peak plasma concentration. 3. Switch Strains: If possible, consider using a different, less sensitive rodent strain. |
| Sedative effects are masking the desired cognitive or behavioral outcomes. | The therapeutic window for your specific assay is very narrow, and the effective dose is close to the sedative dose. | 1. Optimize Dosing Time: Administer this compound at a different point in the light/dark cycle. For example, dosing before the dark (active) cycle may align the peak drug effect with the animal's natural period of high activity. 2. Extended-Release Formulation: If available for animal research, an extended-release formulation may provide more stable plasma concentrations and reduce peak-dose sedative effects. 3. Combination Therapy: Explore co-administration with a non-sedating compound that may potentiate the desired effect, allowing for a lower dose of this compound. |
| Animals appear sedated initially, but the effect wears off before behavioral testing is complete. | The half-life of this compound may be short in your animal model, leading to a decline in plasma concentration during the testing period. | 1. Adjust Dosing-to-Test Interval: Shorten the time between drug administration and the start of the behavioral assay. 2. Split Dosing: Consider administering two smaller doses at different time points before testing to maintain a more consistent plasma level. |
| Inconsistent sedative effects across a cohort of animals. | Variability in drug metabolism, stress levels, or individual animal sensitivity. | 1. Acclimatize Animals: Ensure all animals are thoroughly acclimatized to the housing, handling, and experimental procedures to minimize stress-induced variability. 2. Control for Food Intake: this compound absorption can be affected by food. Ensure consistent feeding schedules relative to drug administration. 3. Increase Sample Size: A larger number of animals per group can help to account for individual variability in response. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg, i.p.) | Effect on Impulsiveness & Overactivity | Effect on Sustained Attention | Potential for Sedation |
| 0.075 | Minimal Effect | Minimal Effect | Low |
| 0.15 | Moderate Improvement | Moderate Improvement | Low to Moderate |
| 0.30 | Significant Improvement (Normalization) | Significant Improvement | Moderate to High |
| 0.60 | Significant Improvement (Normalization) | Significant Improvement | High |
| Data synthesized from studies in spontaneously hypertensive rats, a model of ADHD. |
Experimental Protocols
Protocol 1: Locomotor Activity Assay to Quantify Sedation
This protocol is designed to assess the sedative effects of this compound by measuring spontaneous locomotor activity in rodents.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm)
-
Automated activity monitoring system with infrared beams or video tracking software
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Test animals (e.g., rats or mice)
Procedure:
-
Acclimatization: Habituate the animals to the testing room for at least 1 hour before the experiment begins. Handle the animals for several days prior to testing to reduce stress.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p., p.o., s.c.). A typical dose range to explore for sedative effects in rats would be 0.1 mg/kg to 1.0 mg/kg.
-
Post-Dosing Interval: Place the animal back in its home cage for a predetermined period (e.g., 30 minutes) to allow for drug absorption.
-
Testing: Gently place the animal in the center of the open field arena.
-
Data Collection: Record locomotor activity for a set duration (e.g., 30-60 minutes). Key parameters to measure include:
-
Total distance traveled
-
Time spent mobile vs. immobile
-
Rearing frequency (vertical activity)
-
-
Data Analysis: Compare the activity parameters between the this compound-treated groups and the vehicle-treated control group. A significant decrease in locomotor activity is indicative of sedation.
Visualizations
Caption: Presynaptic mechanism of this compound-induced sedation.
Caption: Troubleshooting workflow for managing this compound sedation.
References
troubleshooting solubility and stability issues of guanfacine in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with guanfacine in vitro.
Troubleshooting Guide
Problem 1: this compound (hydrochloride) precipitate is observed in my aqueous buffer after making dilutions from an organic stock.
Possible Cause: The solubility of this compound hydrochloride is lower in aqueous buffers compared to organic solvents like DMSO and ethanol. Diluting a concentrated organic stock into an aqueous buffer can cause the compound to crash out if the final concentration exceeds its solubility limit in the aqueous medium.
Solution:
-
Decrease the final concentration: The solubility of this compound hydrochloride in PBS (pH 7.2) is approximately 10 mg/mL.[1] Ensure your final concentration is below this limit.
-
Modify the dilution method: Instead of a single large dilution, try adding the aqueous buffer to the organic stock solution slowly while vortexing. This gradual change in solvent composition can help keep the compound in solution.
-
Use a co-solvent system: If experimentally permissible, maintaining a small percentage of the organic solvent (e.g., <1% DMSO) in the final aqueous solution can improve solubility. However, always run a vehicle control to account for any effects of the organic solvent on your assay.[1]
-
Adjust the pH: this compound is a weak base and its hydrochloride salt is more soluble in acidic conditions.[2][3] Lowering the pH of your aqueous buffer (if your experiment allows) can increase solubility.
Problem 2: My this compound solution appears to be degrading over the course of my experiment.
Possible Cause: this compound is susceptible to degradation, particularly under certain pH and storage conditions. Aqueous solutions of this compound hydrochloride are not recommended for storage for more than one day.[1] The molecule is highly sensitive to alkaline conditions and, to a lesser extent, acidic conditions.
Solution:
-
Prepare fresh solutions: Always prepare aqueous solutions of this compound immediately before use.
-
Control the pH: Maintain the pH of your experimental medium within a range where this compound is more stable. Avoid highly alkaline conditions (pH > 8).
-
Storage of stock solutions:
-
For short-term storage, aliquoting your stock solution and storing it at -80°C for up to a year is recommended for solutions in organic solvents.
-
For long-term storage, this compound hydrochloride as a crystalline solid is stable for at least four years at -20°C.
-
-
Minimize exposure to oxidative conditions: Although less pronounced than pH-mediated degradation, some degradation occurs under oxidative conditions. If your medium contains potentially oxidizing agents, consider their impact.
Problem 3: I am observing inconsistent results in my cell-based assays.
Possible Cause: In addition to solubility and stability issues, other factors can contribute to inconsistent results.
-
Interaction with media components: this compound may bind to components in your cell culture medium or to serum proteins, reducing its effective concentration. It is approximately 70% bound to plasma proteins.
-
pH shifts in culture medium: The pH of cell culture medium can change over time due to cellular metabolism. This pH shift could affect the stability and solubility of this compound.
-
Metabolism by cells: If using metabolically active cells, this compound can be metabolized, primarily by CYP3A4 enzymes, which could alter its concentration over the course of the experiment.
Solution:
-
Use serum-free or low-serum media: If your experimental design allows, this can reduce the impact of protein binding.
-
Monitor and buffer the pH of your media: Ensure the buffering capacity of your medium is sufficient to maintain a stable pH throughout your experiment.
-
Consider the metabolic activity of your cells: Be aware that the concentration of this compound may decrease over time in cultures of metabolically active cells.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound hydrochloride?
A1: this compound hydrochloride is soluble in organic solvents such as DMSO (approx. 30 mg/mL), ethanol (approx. 25 mg/mL), and DMF (approx. 30 mg/mL). For aqueous solutions, it is soluble in PBS (pH 7.2) at approximately 10 mg/mL. The choice of solvent will depend on the requirements of your specific in vitro system.
Q2: How does pH affect the solubility of this compound hydrochloride?
A2: this compound hydrochloride is a salt of a weak base and its solubility is pH-dependent. It exhibits higher solubility in acidic conditions and is sparingly soluble in neutral to alkaline aqueous solutions.
Q3: What are the known degradation products of this compound?
A3: Under forced degradation conditions, one of the major degradation products identified is 2,6-dichlorophenyl acetic acid. Degradation is most significant in alkaline conditions.
Q4: Is this compound stable to light and temperature?
A4: Forced degradation studies have shown that this compound is stable under thermal and photolytic conditions.
Q5: What is the pKa of this compound?
A5: The pKa of this compound is 7.69.
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| DMSO | ≥14.13 - 56 | |
| Ethanol | ≥7.48 - 56 | |
| Dimethyl Formamide (DMF) | ~30 | |
| Water | ≥50.6 (with gentle warming) | |
| PBS (pH 7.2) | ~10 | |
| 0.1 N HCl | 0.420 | |
| Acetate Buffer (pH 4.5) | 1.265 | |
| Phosphate Buffer (pH 6.8) | 1.302 |
Table 2: Stability of this compound Under Forced Degradation Conditions
| Condition | Observation | Reference |
| Alkaline Hydrolysis | Highly sensitive, significant degradation | |
| Acidic Hydrolysis | Sensitive, some degradation | |
| Oxidative | Slight degradation | |
| Neutral (Water) | Slight degradation | |
| Thermal | Stable | |
| Photolytic | Stable |
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride crystalline solid in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Inert Gas Purge (Optional but Recommended): For optimal stability, purge the headspace of the tube with an inert gas (e.g., nitrogen or argon) before sealing.
-
Storage: Store the stock solution in tightly sealed aliquots at -20°C or -80°C.
Protocol 2: Aqueous Solution Stability Assessment by HPLC
-
Solution Preparation: Prepare a solution of this compound in the aqueous buffer of interest at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto a suitable HPLC system (e.g., C18 column) and record the peak area of this compound.
-
Incubation: Store the solution under the desired test conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), inject another aliquot of the solution onto the HPLC system and record the peak area.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation over time. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Key factors influencing the in vitro stability of this compound.
Caption: Simplified signaling pathway of this compound via the α2A-adrenergic receptor.
References
identifying and mitigating off-target effects of guanfacine in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for identifying and mitigating the off-target effects of guanfacine in experimental settings. This compound is a selective α2A-adrenergic receptor agonist, but like many pharmacological agents, it can interact with other molecular targets, potentially leading to confounding results. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help ensure the specificity of your findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target receptors for this compound?
A1: While this compound is highly selective for the α2A-adrenergic receptor, it has been shown to interact with other receptors, particularly at higher concentrations. The most commonly reported off-target interactions include:
-
α2B and α2C-Adrenergic Receptors: this compound has a lower affinity for these subtypes compared to the α2A subtype.[1]
-
Imidazoline Receptors: this compound can bind to imidazoline receptors, which may contribute to its cardiovascular effects.[2][3]
-
Serotonin 5-HT2B Receptors: this compound has been identified as an agonist at this receptor, which is a crucial consideration in cardiovascular safety and other physiological processes.
-
Trace Amine-Associated Receptor 1 (TAAR1): Recent studies have shown that this compound can act as a TAAR1 agonist.[1]
Q2: I am observing unexpected cardiovascular effects (e.g., hypotension, bradycardia) in my animal model at doses intended to be selective for the prefrontal cortex. What could be the cause?
A2: Unexpected cardiovascular effects can arise from several factors:
-
Off-Target Receptor Activation: At higher concentrations, this compound's binding to α2B/α2C-adrenergic and imidazoline receptors in the brainstem and periphery can lead to hypotension and bradycardia.[4] The hypotensive effects of this compound are well-documented.
-
Dose and Route of Administration: The concentration of this compound reaching relevant tissues can be higher than anticipated depending on the dose and administration route, leading to off-target engagement.
-
Metabolism: Inhibition of cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for this compound metabolism, by other co-administered compounds can increase this compound plasma levels and exacerbate off-target effects.
Q3: My in vitro cell-based assay is showing high variability in response to this compound treatment. What are some common troubleshooting steps?
A3: High variability in cell-based assays can be due to several factors unrelated to the specific pharmacology of this compound, as well as some that are. Consider the following:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and free from contamination (e.g., mycoplasma). Cellular stress can alter receptor expression and signaling.
-
Assay Conditions: Inconsistent cell seeding density, incubation times, and temperature can all contribute to variability. Automation and standardized protocols can help minimize these issues.
-
Reagent Quality and Preparation: Use high-quality, validated reagents. Ensure consistent preparation of this compound solutions.
-
"Edge Effects" in Microplates: Wells on the perimeter of a microplate are prone to evaporation, which can alter compound concentration. To mitigate this, consider filling the outer wells with sterile media or water and not using them for experimental data.
-
Off-Target Effects: If your cell line expresses multiple this compound-sensitive receptors, the observed effect could be a composite of on- and off-target signaling, leading to complex and variable responses.
Q4: How can I confirm that the observed effect in my experiment is due to α2A-adrenergic receptor agonism and not an off-target effect?
A4: Employing proper controls is critical:
-
Pharmacological Antagonism: Use a selective α2A-adrenergic receptor antagonist, such as yohimbine or idazoxan, to see if it can block the effect of this compound. If the effect is reversed, it is likely mediated by the α2A receptor.
-
Knockdown/Knockout Models: If available, use cell lines or animal models where the α2A-adrenergic receptor has been genetically knocked down or knocked out. The effect of this compound should be absent or significantly diminished in these models.
-
Dose-Response Curves: Generate a full dose-response curve for this compound. On-target effects should occur at lower concentrations consistent with its known affinity for the α2A receptor, while off-target effects will typically only appear at higher concentrations.
-
Use of a More Selective Agonist (if available): Compare the effects of this compound to a more highly selective α2A agonist if one is available for your experimental system.
Quantitative Data: this compound Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound for its primary on-target receptor and key off-target receptors. Lower Ki values indicate higher binding affinity.
| Receptor Target | Binding Affinity (Ki) in nM | Notes |
| On-Target | ||
| α2A-Adrenergic Receptor | ~15 - 30 nM | High affinity; primary therapeutic target. |
| Off-Targets | ||
| α2B-Adrenergic Receptor | ~300 - 600 nM | Approximately 15-20 times lower affinity than for α2A. |
| α2C-Adrenergic Receptor | ~300 - 600 nM | Approximately 15-20 times lower affinity than for α2A. |
| Imidazoline I1 Receptor | ~23 nM (Rauwolscine-insensitive site) | High affinity, may contribute to cardiovascular effects. |
| Imidazoline I2 Receptor | ~340 nM (Rauwolscine-sensitive site) | Lower affinity compared to the I1 subtype. |
| Serotonin 5-HT2B Receptor | Agonist activity reported | Quantitative Ki values are not consistently reported, but agonism at this receptor is a known off-target effect. |
| Trace Amine-Associated Receptor 1 (TAAR1) | ~82 - 1640 nM (Imidazoline series dependent) | Affinity varies depending on the specific chemical series studied. |
Note: Ki values can vary depending on the experimental conditions (e.g., radioligand used, tissue/cell type, assay buffer). The values presented here are approximate and intended for comparative purposes.
Experimental Protocols
Radioligand Binding Assay for Assessing this compound Affinity
This protocol describes a competitive binding assay to determine the Ki of this compound for a receptor of interest using a known radioligand.
Objective: To quantify the binding affinity of this compound for on-target and off-target receptors.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [3H]-clonidine for α2-adrenergic receptors).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate for each concentration of this compound:
-
Assay buffer.
-
A range of concentrations of this compound (e.g., 10-12 to 10-5 M).
-
A fixed concentration of the radioligand (typically at or near its Kd).
-
Cell membranes (e.g., 20-50 µg protein per well).
-
-
Controls:
-
Total Binding: Wells containing assay buffer, radioligand, and membranes (no this compound).
-
Non-specific Binding: Wells containing assay buffer, radioligand, membranes, and a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM phentolamine for α-adrenergic receptors).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay for Functional Assessment of 5-HT2B Receptor Activation
This protocol describes a functional assay to determine if this compound acts as an agonist at the 5-HT2B receptor by measuring changes in intracellular calcium.
Objective: To assess the functional activity of this compound at the 5-HT2B receptor.
Materials:
-
A cell line stably expressing the human 5-HT2B receptor (e.g., HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound hydrochloride.
-
A known 5-HT2B receptor agonist (e.g., serotonin) as a positive control.
-
A known 5-HT2B receptor antagonist (e.g., RS-127445) for confirmation.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reads.
-
96- or 384-well black-walled, clear-bottom plates.
Procedure:
-
Cell Plating: Seed the 5-HT2B-expressing cells into the microplates and grow to confluence.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Compound Addition:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells.
-
Include wells with the positive control (serotonin) and a vehicle control (assay buffer).
-
-
Kinetic Measurement: Immediately after compound addition, measure the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes) to capture the transient increase in intracellular calcium.
-
Antagonist Confirmation (Optional): To confirm that the observed calcium flux is mediated by the 5-HT2B receptor, pre-incubate the cells with a selective 5-HT2B antagonist before adding this compound. The antagonist should block the this compound-induced calcium signal.
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Normalize the data to the maximal response of the positive control (serotonin).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Signaling Pathways
Caption: On-target and potential off-target signaling pathways of this compound.
Experimental Workflow
Caption: Workflow for investigating unexpected results with this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting the source of this compound's effects.
References
- 1. Discovery of this compound as a Novel TAAR1 Agonist: A Combination Strategy through Molecular Modeling Studies and Biological Assays [mdpi.com]
- 2. python - Trouble rendering a decision tree with graphviz - Stack Overflow [stackoverflow.com]
- 3. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Severe Hypotension Associated with this compound: Case Report of an Unexpected Drug Reaction - PMC [pmc.ncbi.nlm.nih.gov]
refining experimental protocols to improve the reproducibility of guanfacine studies
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine experimental protocols and improve the reproducibility of studies involving guanfacine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
In Vitro Studies: Troubleshooting & FAQs
Question: My in vitro assay results with this compound are inconsistent. What are the common sources of variability?
Answer: Reproducibility in in vitro this compound studies can be affected by several factors:
-
Compound Stability and Solubility: this compound hydrochloride's solubility is pH-dependent, with greater solubility in acidic conditions.[1] It is sparingly soluble in water, methanol, and ethanol.[2] Ensure complete solubilization in your chosen vehicle (e.g., DMSO, ethanol) before preparing final dilutions in aqueous buffers.[3] It is recommended not to store aqueous solutions for more than a day to avoid degradation.[3] The stability of this compound in solution can be compromised at a pH of 6.8 or higher, with significant degradation observed within 16-24 hours.[4]
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and culture conditions. Variations in these parameters can alter receptor expression levels and cellular responses.
-
Assay Protocol Adherence: Minor deviations in incubation times, temperatures, or reagent concentrations can lead to significant variability. Ensure strict adherence to a standardized protocol.
-
Pipetting Accuracy: Inaccurate pipetting, especially of concentrated stock solutions, can lead to significant errors in the final drug concentration. Calibrate pipettes regularly.
Question: What is a standard protocol for a radioligand binding assay to determine this compound's affinity for α2-adrenergic receptors?
Answer: A competitive radioligand binding assay is typically used. Here is a general protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the α2-adrenergic receptor subtype of interest.
-
Radioligand Selection: A commonly used radioligand for α2-adrenergic receptors is [³H]-Rauwolscine.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., phentolamine) to saturate the receptors.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate, typically at 30°C for 30-60 minutes, to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound (the concentration that inhibits 50% of specific radioligand binding) and then calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Question: I am not observing the expected effect of this compound in my cell-based functional assay (e.g., cAMP inhibition). What should I check?
Answer:
-
Receptor Expression: Confirm the expression and functional integrity of the α2A-adrenergic receptor in your cell line using a positive control agonist.
-
This compound Concentration: Verify the accuracy of your this compound dilutions. Prepare fresh solutions for each experiment.
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected change. Optimize the concentration of forskolin (if used to stimulate cAMP production) and the cell number per well.
-
This compound's Agonist Activity: this compound is an agonist. In functional assays like [³⁵S]GTPγS binding, it should stimulate binding. If you are testing its ability to inhibit an effect, the experimental design needs to be appropriate for an agonist.
In Vivo & Behavioral Studies: Troubleshooting & FAQs
Question: I am observing high variability in the behavioral responses of my rodents to this compound. How can I reduce this?
Answer: High variability is a common challenge in behavioral neuroscience. Consider the following:
-
Animal-Related Factors:
-
Genetics and Strain: Use an inbred strain to minimize genetic variability. Be aware that different strains can exhibit different behavioral responses.
-
Age and Sex: Use animals of the same age and sex. Female rodents may show behavioral variations due to the estrous cycle.
-
Housing Conditions: House animals under standardized conditions (e.g., cage density, enrichment, light-dark cycle). Single-caging can reduce variability but may introduce stress.
-
-
Experimenter-Related Factors:
-
Handling: Consistent and gentle handling by the same experimenter can reduce stress-induced variability. The sex of the experimenter has also been reported to influence rodent behavior.
-
Blinding: The experimenter should be blind to the treatment groups to avoid unconscious bias.
-
-
Procedural Factors:
-
Acclimatization: Allow sufficient time for animals to acclimate to the testing room and apparatus.
-
Time of Day: Conduct behavioral testing at the same time each day to control for circadian rhythm effects.
-
Order of Testing: If multiple behavioral tests are performed, consider potential carry-over effects.
-
Question: What is a detailed protocol for administering this compound and conducting the 5-Choice Serial Reaction Time Task (5-CSRTT) in rats?
Answer: The 5-CSRTT is a robust assay for attention and impulsivity.
This compound Administration:
-
Dose Range: Effective doses in rats typically range from 0.075 to 1.0 mg/kg.
-
Route of Administration: Intraperitoneal (i.p.) injection is common.
-
Vehicle: this compound is typically dissolved in 0.9% saline.
-
Timing: Administer this compound approximately 30 minutes before the behavioral testing session.
5-CSRTT Protocol:
-
Apparatus: A standard five-hole operant chamber with a food dispenser.
-
Habituation and Training:
-
Rats are first trained to retrieve a food reward (e.g., sugar pellet) from the magazine.
-
They are then trained to associate a light stimulus in one of the five apertures with the reward.
-
The task difficulty is gradually increased by shortening the stimulus duration and increasing the inter-trial interval (ITI).
-
-
Testing Procedure:
-
Each trial begins with an ITI.
-
A light stimulus is briefly presented in one of the five apertures in a pseudo-random order.
-
A correct response (nose-poking the illuminated aperture within a limited hold period) is rewarded with a food pellet.
-
An incorrect response (poking a non-illuminated aperture) or an omission (failure to respond) results in a time-out period (e.g., house light off).
-
-
Key Behavioral Measures:
-
Attention: Accuracy (% correct responses) and omissions.
-
Impulsivity: Premature responses (responding before the stimulus presentation).
-
Response Speed: Correct and incorrect response latencies.
-
Question: How can I differentiate the desired cognitive-enhancing effects of this compound from its sedative side effects in my animal model?
Answer: Sedation is a potential confounding factor, especially at higher doses.
-
Dose-Response Analysis: Conduct a thorough dose-response study. Lower doses of this compound (e.g., 0.1 mg/kg in mice) have been shown to improve attention without significant effects on locomotor activity. Higher doses (e.g., 1.0 mg/kg in mice) are more likely to induce sedation and reduce overall activity.
-
Control for Locomotor Activity: Always include an independent measure of locomotor activity (e.g., open field test) to assess the sedative effects of your chosen this compound dose.
-
Task-Specific Parameters: In tasks like the 5-CSRTT, an increase in omissions and response latencies can indicate sedation, whereas a specific decrease in premature responses without a change in accuracy suggests an effect on impulsivity.
-
Observational Scoring: Use a validated sedation scale to systematically score the animals' level of sedation based on posture, activity, and responsiveness to stimuli.
Electrophysiology: Troubleshooting & FAQs
Question: I am having trouble getting stable whole-cell patch-clamp recordings after applying this compound to my brain slices. What could be the issue?
Answer: Instability in electrophysiological recordings can arise from several sources:
-
General Recording Instability:
-
Mechanical Stability: Ensure the slice is securely anchored and there are no vibrations in the setup. Use an anti-vibration table.
-
Perfusion Rate: A stable and appropriate perfusion rate (e.g., 2-8 mL/min) is crucial. Fluctuations in the bath level can cause instability.
-
Pipette Drift: Check for drift in your micromanipulator and ensure the pipette holder is secure.
-
-
This compound-Specific Issues:
-
Solvent Effects: If using a vehicle like DMSO, ensure the final concentration is low (typically <0.1%) as the solvent itself can affect neuronal properties.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization. Consider the duration of your recordings post-application.
-
Off-Target Effects: At higher concentrations, the possibility of off-target effects increases. This compound has been shown to inhibit voltage-gated sodium currents at high concentrations (10-100 µM), which is independent of its action on α2A-adrenergic receptors.
-
-
Cell Health:
-
Slice Quality: Ensure your brain slices are healthy. Use a protective slicing solution (e.g., NMDG-based aCSF) for older animals.
-
Internal Solution: An incorrect osmolarity or composition of the internal pipette solution can compromise cell health.
-
Question: Can you provide a basic protocol for whole-cell patch-clamp recording in prefrontal cortex (PFC) slices to study the effects of this compound?
Answer:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare coronal slices (e.g., 250-300 µm) of the PFC using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover at room temperature for at least one hour.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber on an upright microscope and perfuse with oxygenated aCSF at a stable rate.
-
Use borosilicate glass pipettes (3-7 MΩ resistance) filled with an appropriate internal solution (K-gluconate based for current-clamp, Cs-based for voltage-clamp).
-
-
Obtaining a Recording:
-
Visually identify pyramidal neurons in the desired layer of the PFC using DIC optics.
-
Approach a neuron with the recording pipette while applying positive pressure.
-
Form a gigaohm seal (>1 GΩ) by releasing the positive pressure.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
In current-clamp mode, measure the resting membrane potential and input resistance. Elicit action potentials with current injections.
-
In voltage-clamp mode, hold the neuron at a specific potential to record excitatory or inhibitory postsynaptic currents.
-
-
This compound Application:
-
After obtaining a stable baseline recording, bath-apply this compound at the desired concentration.
-
Record the changes in neuronal properties for a sufficient duration.
-
Quantitative Data Summary
Table 1: this compound Receptor Binding Affinities (Ki)
| Receptor Subtype | Ki (nM) | Reference |
| α2A-Adrenergic | 93 | |
| α2B-Adrenergic | 1,380 | |
| α2C-Adrenergic | 3,890 | |
| Imidazoline I1 | 19 |
This compound exhibits 15-20 times higher affinity for the α2A-adrenergic receptor subtype compared to α2B or α2C subtypes.
Table 2: Pharmacokinetic Parameters of this compound Formulations
| Parameter | Immediate-Release (IR) | Extended-Release (ER) | Reference |
| Bioavailability | ~80% | 58% | |
| Time to Peak Concentration (Tmax) | 1-4 hours | ~5 hours | |
| Elimination Half-life | ~17 hours | ~17 hours |
Visualizations
Signaling Pathway of this compound in the Prefrontal Cortex
Caption: this compound's signaling cascade in prefrontal cortex neurons.
Experimental Workflow for a Preclinical this compound Study
Caption: Workflow for a typical preclinical behavioral study of this compound.
Troubleshooting Logic for High Variability in Behavioral Data
Caption: A decision tree for troubleshooting high variability in behavioral data.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scientifica.uk.com [scientifica.uk.com]
Technical Support Center: Managing Variability in Guanfacine Treatment for Animal Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and interpret variability in animal responses to guanfacine treatment.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing high inter-individual variability in the behavioral responses of our animals to this compound. What are the potential causes and how can we mitigate this?
A1: High variability is a common challenge in preclinical studies with this compound and can stem from a combination of intrinsic and extrinsic factors.
-
Intrinsic Factors:
-
Genetics (Strain): Different strains of mice and rats can exhibit varied responses to this compound. For example, the Spontaneously Hypertensive Rat (SHR), an animal model for ADHD, shows significant behavioral improvements with this compound, while control strains like the Wistar Kyoto (WKY) may show less pronounced effects.[1] A study on mice found that a low dose of this compound improved attention in NK1R-/- mice but not in wild-type mice, highlighting genetic influence.[2][3]
-
Sex: Sex differences can influence this compound's effects. For instance, studies in mice have noted baseline behavioral differences between males and females in tests like the forced swim test, and sex-specific changes in brain region activation have been observed despite similar behavioral outcomes after this compound treatment.[4]
-
-
Extrinsic Factors:
-
Stress: The animal's stress level is a critical variable. Chronic stress can alter the neural circuits targeted by this compound, and the drug has been shown to counteract some of the negative effects of stress on the prefrontal cortex.[5] Therefore, inconsistent stress levels across animals can lead to variable drug responses.
-
Housing and Environmental Enrichment: The rearing environment significantly impacts cognitive and behavioral baselines. Environmental enrichment has been shown to improve cognitive deficits in SHR rats, which could alter their response to this compound compared to animals in standard housing. The complexity of the environment can influence how animals respond to pharmacological challenges.
-
Experimental Procedures: Minor variations in handling, injection timing, and habituation to testing apparatuses can contribute to stress and variability. A consistent and well-defined protocol is essential.
-
Troubleshooting Steps:
-
Standardize Animal Model: Use a single, well-characterized strain and sex for your initial experiments. If using both sexes, ensure groups are balanced and analyze the data for sex-specific effects.
-
Control for Environmental Factors: Maintain consistent housing conditions (e.g., cage density, light-dark cycle, temperature). Report the level of environmental enrichment, as this can be a significant variable.
-
Acclimatize and Habituate: Ensure all animals are properly acclimatized to the facility and habituated to the experimental procedures, including handling and the testing environment, to minimize stress-induced variability.
-
Refine Dosing Protocol: Ensure precise and consistent dosing. The formulation (immediate vs. extended-release) and route of administration can significantly impact pharmacokinetics.
Q2: We are unsure of the optimal dose for our study. How do we establish an effective dose-response curve for this compound?
A2: Establishing a clear dose-response relationship is crucial. The effective dose can vary significantly based on the animal model and the behavioral endpoint being measured.
-
Dose-Finding Study: Conduct a pilot study with a wide range of doses to identify the optimal therapeutic window. For rats, effective doses in behavioral tasks often range from 0.075 to 0.6 mg/kg (i.p.). In mice, doses between 0.1 and 1.0 mg/kg (i.p.) have been used, with lower doses affecting attention and higher doses impacting impulsivity, potentially due to sedative effects.
-
Consider Biphasic Effects: Be aware that this compound can have biphasic (U-shaped) dose-response effects. A low dose (0.1 mg/kg) improved attention in one mouse model, whereas a higher dose (1.0 mg/kg) increased errors, indicating a potential decrease in attention or sedation.
-
Monitor for Sedation: At higher doses, this compound can cause sedation, which can confound the interpretation of cognitive and behavioral tests. It is important to include measures of general locomotor activity to control for sedative effects.
Q3: How does the timing of this compound administration relative to behavioral testing affect the results?
A3: The pharmacokinetics of this compound dictate the optimal timing for administration.
-
Peak Plasma Concentration: For intraperitoneal (i.p.) injections in rodents, administration is typically done 30 minutes before testing to coincide with peak plasma levels and central nervous system effects.
-
Half-Life: this compound has a relatively long half-life, which is a key consideration for chronic dosing studies. In studies involving repeated administration, the timing of injections should be consistent each day.
Q4: Can the formulation of this compound affect experimental outcomes?
A4: Absolutely. There are immediate-release and extended-release formulations of this compound. Using the wrong formulation can lead to unexpected pharmacokinetic profiles and adverse effects. For preclinical research, ensure you are using a formulation with a known and consistent release profile, and dissolve it in an appropriate vehicle like saline.
Quantitative Data Summary
The following tables summarize dose-response data from various preclinical studies.
Table 1: this compound Dose-Response in Rat Models
| Animal Model | Behavioral Task | Doses (mg/kg, i.p.) | Key Findings | Reference |
| Spontaneously Hypertensive Rat (SHR) | Visual Discrimination | 0.075, 0.15, 0.30, 0.60 | Improved sustained attention, reduced overactivity and impulsiveness. Most significant effects at 0.3 and 0.6 mg/kg. | |
| Wistar Kyoto (WKY) Rat | Visual Discrimination | 0.075, 0.15, 0.30, 0.60 | Less pronounced effects compared to SHR. | |
| Sprague-Dawley Rat | 5-Choice Serial Reaction Time Task (5-CSRTT) | 0.1, 0.3, 1.0 | Attenuated cocaine-induced increases in premature responses. |
Table 2: this compound Dose-Response in Mouse Models
| Animal Model | Behavioral Task | Doses (mg/kg, i.p.) | Key Findings | Reference |
| NK1R-/- Mouse | 5-CSRTT | 0.1, 0.3, 1.0 | 0.1 mg/kg improved attention in NK1R-/- mice but not wild-type. 1.0 mg/kg decreased impulsivity in both genotypes but also increased omissions. | |
| C57BL/6J Mouse | Forced Swim Test | 0.05, 0.1, 0.15, 0.2 | Antidepressant-like effects observed at 0.15 mg/kg in both males and females. | |
| Nf1+/- Mouse | Delay Discounting Task | 0.3 | Decreased impulsive choice. | |
| Nf1+/- Mouse | Open Field | 0.1, 0.3 | Reduced hyperactivity. |
Experimental Protocols
Protocol 1: Assessing this compound's Effects on Attention and Impulsivity using the 5-Choice Serial Reaction Time Task (5-CSRTT) in Rats
This protocol is synthesized from methodologies described in studies investigating attentional processes.
-
Animals: Male Spontaneously Hypertensive Rats (SHR) as the test group and Wistar Kyoto (WKY) rats as controls.
-
Apparatus: Standard 5-CSRTT chambers.
-
Habituation and Training:
-
Habituate rats to the testing chambers.
-
Train rats on the 5-CSRTT task until they reach a stable baseline performance (e.g., >80% accuracy and <20% omissions). This training period is crucial for reducing variability.
-
-
Drug Preparation and Administration:
-
Dissolve this compound hydrochloride in 0.9% saline.
-
Administer this compound (doses ranging from 0.1 to 1.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the test session.
-
Use a within-subjects design where each rat receives all doses in a counterbalanced order, with washout periods between drug administrations.
-
-
Behavioral Testing:
-
Conduct the 5-CSRTT session.
-
Record key metrics: accuracy (% correct), omissions, premature responses, and response latencies.
-
-
Data Analysis:
-
Use a two-way ANOVA with treatment dose and animal strain as factors.
-
Follow up with post-hoc tests to compare specific dose effects within and between strains.
-
Analyze locomotor activity data to rule out sedation as a confounding factor.
-
Visualizations
Signaling Pathways and Workflows
Caption: this compound's signaling pathway in the prefrontal cortex.
Caption: A typical experimental workflow for studying this compound.
Caption: Key factors contributing to response variability.
References
- 1. The alpha-2A adrenoceptor agonist this compound improves sustained attention and reduces overactivity and impulsiveness in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The behavioural response of mice lacking NK1 receptors to this compound resembles its clinical profile in treatment of ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterogeneity of animal experiments and how to deal with it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like effects of this compound and sex-specific differences in c-fos immunoreactivity and paired-pulse ratio in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Long-Term Guanfacine Administration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of long-term guanfacine administration studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed in long-term this compound administration studies, and how can they be managed?
A1: The most frequently reported treatment-emergent adverse events (TEAEs) in long-term studies are somnolence, headache, fatigue, and sedation.[1][2] These effects are often dose-related and transient, with the incidence of sedative side effects typically peaking within the first few weeks of treatment and decreasing thereafter.[3][4]
Management Strategies:
-
Dose Titration: Initiate treatment with a low dose and titrate gradually to the desired therapeutic level. This allows the subject's body to acclimate to the medication.
-
Evening Dosing: Administering the daily dose in the evening can help mitigate the impact of sedation and somnolence on daytime activities.[5]
-
Hydration: Encouraging adequate fluid intake can help manage side effects like dry mouth and constipation.
-
Monitoring: Regularly monitor for the severity and persistence of side effects. If they are severe or do not resolve, a dose reduction or discontinuation may be necessary.
Q2: What are the expected cardiovascular effects of long-term this compound administration, and what monitoring is required?
A2: this compound is an α2A-adrenergic receptor agonist that can lead to decreases in blood pressure and pulse rate. In long-term studies, small mean reductions in both systolic and diastolic blood pressure, as well as pulse rate, have been observed. While these changes are generally not clinically significant for most subjects, careful monitoring is crucial.
Monitoring Protocol:
-
Baseline Measurements: Establish baseline blood pressure and heart rate before initiating this compound administration.
-
Regular Monitoring: Monitor blood pressure and heart rate at regular intervals throughout the study, especially during the initial dose titration phase.
-
Postural Hypotension: Be aware of the potential for postural dizziness and advise on slow position changes.
Q3: Is there evidence of tolerance development with long-term this compound administration?
A3: Long-term studies have generally shown that the efficacy of this compound in managing symptoms of ADHD is maintained over extended periods, with some studies lasting up to two years. One study in hypertensive patients showed no signs of pharmacological resistance after 5-7 years of continuous treatment. However, some anecdotal reports from patients suggest a potential for a decrease in effectiveness over time, which might necessitate a dose adjustment. Chronic administration in animal models has been shown to cause a decrease in α2A adrenoceptor expression in certain brain regions, which could be a mechanism for tolerance.
Q4: How should unexpected behavioral changes or mood swings be addressed during a long-term study?
A4: While uncommon, mood swings have been reported in a small percentage of pediatric participants in clinical trials. It is important to differentiate between drug-related effects and other potential causes.
Troubleshooting Steps:
-
Rule out other factors: Investigate any environmental or procedural changes that could be contributing to the behavioral alterations.
-
Dose-response relationship: Assess if the onset of the behavioral change correlates with a recent dose increase.
-
Concomitant medications: Review for any potential drug-drug interactions that might be influencing behavior.
-
Consultation: If the behavioral changes are significant or persistent, a consultation with a veterinarian (for animal studies) or a medical monitor (for clinical trials) is recommended to determine the best course of action, which may include dose adjustment or discontinuation.
Data Presentation
Table 1: Common Treatment-Emergent Adverse Events (TEAEs) in Long-Term this compound Studies (Pediatric ADHD)
| Adverse Event | Incidence Rate (%) | Study Duration |
| Somnolence | 30.4 - 36.0 | Up to 2 years |
| Headache | 26.3 - 28.5 | Up to 2 years |
| Fatigue | 14.2 - 20.1 | Up to 2 years |
| Sedation | 13.3 | Up to 2 years |
| Nasopharyngitis | 11.7 | Up to 2 years |
| Abdominal Pain | Up to 15 | Not specified |
| Dry Mouth | Up to 54 | Not specified |
| Dizziness | Not specified | Not specified |
| Constipation | Up to 10 | Not specified |
Source: Data compiled from multiple long-term studies.
Experimental Protocols
Protocol: Long-Term this compound Administration in a Spontaneously Hypertensive Rat (SHR) Model of ADHD
This protocol provides a general framework. Specific parameters should be optimized for individual study objectives.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs) and a normotensive control strain (e.g., Wistar Kyoto rats).
-
Housing: House animals individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
This compound Preparation: Dissolve this compound hydrochloride in sterile saline or distilled water to the desired concentrations. Prepare fresh solutions regularly.
-
Administration:
-
Route: Intraperitoneal (i.p.) injection is a common route for preclinical studies. Oral gavage can also be used to mimic clinical administration.
-
Dosage: Based on previous studies, effective doses in SHRs range from 0.075 to 0.60 mg/kg. A dose-response study is recommended to determine the optimal dose for the intended behavioral assessments.
-
Frequency: Administer once daily.
-
Duration: For long-term studies, administration can range from several weeks to months.
-
-
Behavioral Assessments:
-
Conduct behavioral testing (e.g., visual discrimination tasks to measure activity, impulsivity, and attention) at baseline and at regular intervals throughout the study.
-
-
Physiological Monitoring:
-
Monitor blood pressure and heart rate using tail-cuff plethysmography at baseline and periodically during the study.
-
Record body weight at least once a week.
-
-
Data Analysis: Analyze behavioral and physiological data using appropriate statistical methods, such as repeated measures ANOVA, to assess the effects of long-term this compound treatment.
Mandatory Visualizations
Caption: this compound's signaling pathway in the prefrontal cortex.
References
- 1. Visual Abstract: Long-term, open-label extension study of this compound extended release in children and adolescents with ADHD [clearvuehealth.com]
- 2. researchgate.net [researchgate.net]
- 3. Long-term safety and efficacy of this compound extended release in children and adolescents with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound side effects and how to avoid them [singlecare.com]
Technical Support Center: Managing Guanfacine's Cardiovascular Effects in Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies for controlling for guanfacine's effects on blood pressure during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects blood pressure?
This compound is a selective alpha-2A adrenergic receptor agonist.[1] Its primary mechanism for lowering blood pressure involves stimulating these receptors in the brainstem, which reduces sympathetic outflow from the central nervous system.[2][3] This leads to a decrease in peripheral vascular resistance and heart rate, resulting in lower blood pressure.[3][4]
Q2: What are the expected cardiovascular effects of this compound in a research setting?
This compound typically causes dose-dependent decreases in both systolic and diastolic blood pressure, as well as a reduction in heart rate (bradycardia). Hypotension and bradycardia are the most commonly reported cardiovascular side effects. While these effects are generally modest and often asymptomatic, they are important considerations in a research protocol. Orthostatic hypotension, a drop in blood pressure upon standing, can also occur, though it is reported to be less frequent with this compound compared to other centrally acting antihypertensives.
Q3: How soon after administration can I expect to see changes in blood pressure?
The antihypertensive effect of immediate-release this compound can be evident within 6 hours, with maximal effects observed between 10 to 12 hours after administration. For extended-release formulations, the time to peak concentration is approximately 5 hours.
Q4: What is rebound hypertension and how can it be avoided?
Rebound hypertension is an increase in blood pressure and heart rate that can occur upon abrupt discontinuation of this compound. To minimize this risk, it is crucial to taper the dose gradually when discontinuing the drug. A recommended tapering schedule is to decrease the daily dose by no more than 1 mg every 3 to 7 days.
Troubleshooting Guides
Issue: Participant develops hypotension or bradycardia during the study.
1. Assess the Severity:
-
Asymptomatic: If the participant's blood pressure or heart rate is below the protocol-defined threshold but they are asymptomatic, continue close monitoring.
-
Symptomatic: If the participant reports dizziness, lightheadedness, or fainting (syncope), or shows other signs of hypoperfusion, immediate action is required.
2. Protocol for Management:
-
Have the participant lie down in a supine position.
-
Elevate the participant's legs to improve venous return.
-
Administer intravenous fluids (e.g., normal saline) as per protocol to increase intravascular volume.
-
For severe, persistent hypotension or bradycardia, medical intervention may be necessary, which could include the administration of vasopressors like epinephrine.
-
Hold the next dose of this compound and consult with the study physician.
-
Consider a dose reduction for subsequent administrations once the participant is stable.
3. Documentation:
-
Record the vital signs, symptoms, interventions, and participant's response in the case report form.
-
Report the adverse event according to the study protocol and institutional guidelines.
Issue: A participant misses one or more doses of this compound.
Missing doses can increase the risk of rebound hypertension upon restarting the medication.
-
Missed one dose: The participant can generally take the next scheduled dose as planned.
-
Missed two or more consecutive doses: To avoid a potential spike in blood pressure, it is recommended to restart the therapy at a lower dose (e.g., 1 mg per day) and re-titrate upwards according to the study's titration schedule.
Data Presentation
Table 1: Reported Changes in Cardiovascular Parameters with this compound
| Parameter | Formulation | Population | Dosage | Mean Change from Baseline | Citation(s) |
| Systolic Blood Pressure | Extended-Release | Children & Adolescents | 1-4 mg/day | -5 mm Hg | |
| Immediate-Release | Children & Adolescents | 1-3 mg/day | Decrease observed | ||
| Monotherapy | Adults | 2.0 mg/day (avg) | -24.1 mm Hg | ||
| Diastolic Blood Pressure | Extended-Release | Children & Adolescents | 1-4 mg/day | -3 mm Hg | |
| Immediate-Release | Children & Adolescents | 1-3 mg/day | Decrease observed | ||
| Monotherapy | Adults | 2.0 mg/day (avg) | -13.1 mm Hg | ||
| Heart Rate | Extended-Release | Children & Adolescents | 1-4 mg/day | -6 bpm | |
| N/A | Children & Adolescents | N/A | -12.3 bpm | ||
| Immediate-Release | Adults | 4 mg | -13 bpm | ||
| Immediate-Release | Adults | 8 mg | -22 bpm |
Experimental Protocols
Protocol 1: Blood Pressure and Heart Rate Monitoring
Objective: To ensure participant safety by regularly monitoring cardiovascular parameters.
Procedure:
-
Baseline Measurement: Before initiating this compound, measure and record the participant's blood pressure and heart rate.
-
Regular Monitoring: Measure blood pressure and heart rate at regular intervals throughout the study, especially:
-
Following dose increases.
-
Periodically during maintenance therapy.
-
-
Standardized Measurement:
-
Use an automated and calibrated blood pressure monitor.
-
Have the participant rest in a quiet room for at least 5 minutes before measurement.
-
Take two measurements and average them. If the readings differ by more than 5 mmHg, take a third measurement and average all three.
-
-
Orthostatic Hypotension Assessment:
-
Measure blood pressure and heart rate after the participant has been in a supine (lying down) position for at least 10 minutes.
-
Have the participant stand up.
-
Measure blood pressure and heart rate again after the participant has been standing for 2-3 minutes.
-
A drop in systolic blood pressure of ≥20 mmHg or diastolic blood pressure of ≥10 mmHg upon standing is indicative of orthostatic hypotension.
-
Protocol 2: Dose Titration Schedule
Objective: To gradually increase the dose of this compound to the target level while minimizing cardiovascular side effects.
Procedure:
-
Starting Dose: Initiate treatment with a low dose, typically 1 mg of this compound administered once daily. For immediate-release formulations used for hypertension, administration at bedtime is often recommended to minimize daytime sedation.
-
Titration Increments: Increase the daily dose in increments of no more than 1 mg per week.
-
Monitoring During Titration: Closely monitor blood pressure, heart rate, and for any signs of sedation or dizziness after each dose increase.
-
Maximum Dose: The maximum recommended daily dose will vary depending on the study population and indication. For pediatric ADHD, doses are often targeted within a range of 0.05-0.12 mg/kg/day.
Visualizations
Caption: this compound's mechanism of action on blood pressure.
Caption: Experimental workflow for managing this compound's BP effects.
References
Technical Support Center: Guanfacine Drug Interactions in a Research Setting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating potential drug interactions with guanfacine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound and the key enzymes involved?
A1: this compound is primarily metabolized in the liver by the cytochrome P450 (CYP) system. The predominant enzyme responsible for its metabolism is CYP3A4.[1][2] This makes this compound susceptible to drug-drug interactions with agents that inhibit or induce CYP3A4 activity.
Q2: What is the expected impact of co-administering a CYP3A4 inhibitor with this compound?
A2: Co-administration of a potent CYP3A4 inhibitor, such as ketoconazole, can significantly increase plasma concentrations of this compound.[2][3] This is due to the reduced metabolic clearance of this compound. Researchers should anticipate a potential increase in this compound's pharmacodynamic effects, including hypotension, bradycardia, and sedation, and consider dose adjustments.[2]
Q3: What is the likely effect of co-administering a CYP3A4 inducer with this compound?
A3: Co-administration of a strong CYP3A4 inducer, like rifampin, can lead to a significant decrease in this compound plasma concentrations. This interaction can reduce the therapeutic efficacy of this compound. Dose adjustments of this compound may be necessary to maintain its desired pharmacological effect.
Q4: Are there significant pharmacodynamic interactions to consider when working with this compound?
A4: Yes, researchers should be aware of potential pharmacodynamic interactions. This compound is a central alpha-2A adrenergic receptor agonist and can cause sedation and drowsiness. Co-administration with other central nervous system (CNS) depressants, such as benzodiazepines, opioids, and alcohol, can lead to additive sedative effects. Additionally, combining this compound with other antihypertensive agents can increase the risk of hypotension and bradycardia.
Q5: Does this compound interact with drug transporters?
A5: Based on in vitro studies, this compound is considered to be, at best, a weak substrate for P-glycoprotein (P-gp). Therefore, it is unlikely that P-gp significantly influences the disposition and interindividual variability in response to this compound.
Troubleshooting Guide
Issue 1: High variability in in vitro CYP3A4 inhibition/induction results.
-
Potential Cause: Inconsistent cell health or density in hepatocyte cultures.
-
Troubleshooting Step: Ensure consistent cell seeding density and viability across all wells. Use microscopy to visually inspect cell morphology before and after the experiment.
-
-
Potential Cause: Variability in the activity of human liver microsomes.
-
Troubleshooting Step: Use a new, validated lot of pooled human liver microsomes. Always include positive and negative controls to assess the activity of the microsomal batch.
-
-
Potential Cause: Purity and stability of the test compounds.
-
Troubleshooting Step: Verify the purity of this compound and the interacting compound using appropriate analytical methods. Ensure proper storage and handling to prevent degradation.
-
Issue 2: Unexpected animal mortality or severe adverse effects during in vivo studies.
-
Potential Cause: Synergistic hypotensive or sedative effects.
-
Troubleshooting Step: Start with lower doses of both this compound and the co-administered drug. Implement a dose-escalation study design to identify a well-tolerated dose range. Increase the frequency of cardiovascular and behavioral monitoring.
-
-
Potential Cause: Species-specific differences in metabolism.
-
Troubleshooting Step: If possible, conduct preliminary in vitro metabolism studies using liver microsomes from the selected animal species to assess potential differences in metabolic pathways compared to humans.
-
Issue 3: Difficulty in interpreting the clinical relevance of in vitro findings.
-
Potential Cause: Lack of correlation between in vitro IC50/EC50 values and in vivo concentrations.
-
Troubleshooting Step: Utilize physiologically based pharmacokinetic (PBPK) modeling to simulate the in vivo consequences of the observed in vitro interactions. This can help predict the likelihood of a clinically significant drug-drug interaction.
-
Data Presentation
Table 1: Pharmacokinetic Interactions with this compound
| Interacting Drug | Mechanism | Effect on this compound Pharmacokinetics | Recommended Dose Adjustment in Clinical Settings |
| Ketoconazole | Potent CYP3A4 Inhibitor | ~3-fold increase in AUC, ~2-fold increase in Cmax | Decrease this compound dose by 50% |
| Rifampin | Potent CYP3A4 Inducer | ~70% decrease in AUC | Consider doubling the this compound dose |
| Erythromycin | Moderate CYP3A4 Inhibitor | Predicted 2.31-fold increase in AUC | Decrease this compound dose by 50% |
| Fluconazole | Moderate CYP3A4 Inhibitor | Predicted 1.98-fold increase in AUC | Decrease this compound dose by 50% |
| Efavirenz | Moderate CYP3A4 Inducer | Predicted reduction in AUC to 33-58% of normal | Consider doubling the this compound dose |
| Valproic Acid | Unknown | Increased valproic acid concentrations | Monitor for potential CNS side effects |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
Objective: To determine the inhibitory potential of a test compound on this compound metabolism mediated by CYP3A4.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
Test compound (potential inhibitor)
-
Ketoconazole (positive control inhibitor)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Prepare stock solutions of this compound, the test compound, and ketoconazole in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLMs, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (at a concentration near its Km) and either the test compound (at various concentrations) or ketoconazole to initiate the metabolic reaction. For the control, add the vehicle solvent.
-
Incubation: Incubate at 37°C for a predetermined time within the linear range of metabolite formation.
-
Termination: Stop the reaction by adding ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Quantify the formation of the primary metabolite of this compound (3-hydroxythis compound) using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Protocol 2: In Vitro CYP3A4 Induction Assay using Human Hepatocytes
Objective: To evaluate the potential of a test compound to induce the expression and activity of CYP3A4.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium
-
Test compound
-
Rifampin (positive control inducer)
-
Midazolam (CYP3A4 probe substrate)
-
Collagen-coated culture plates
-
LC-MS/MS system for analysis
Methodology:
-
Cell Culture: Plate human hepatocytes on collagen-coated plates and allow them to attach and form a monolayer.
-
Treatment: Treat the cells with the test compound (at various concentrations) or rifampin daily for 48-72 hours. Include a vehicle control.
-
CYP3A4 Activity Assay:
-
After the treatment period, remove the medium and incubate the cells with a medium containing midazolam for a specific duration.
-
Collect the supernatant and analyze the formation of 1'-hydroxymidazolam by LC-MS/MS.
-
-
mRNA Expression Analysis (Optional):
-
Lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of CYP3A4 mRNA, normalized to a housekeeping gene.
-
-
Data Analysis: Calculate the fold induction of CYP3A4 activity and/or mRNA expression relative to the vehicle control. Determine the EC50 value (concentration causing 50% of maximal induction).
Protocol 3: In Vivo Cardiovascular Drug Interaction Study in Rats
Objective: To assess the pharmacodynamic interaction of this compound with a test compound on cardiovascular parameters in a rodent model.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
This compound
-
Test compound
-
Vehicle for drug administration
-
Telemetry system for continuous monitoring of blood pressure and heart rate, or a non-invasive tail-cuff system.
-
Anesthesia (if required for instrumentation)
Methodology:
-
Animal Acclimation and Instrumentation: Allow rats to acclimate to the housing conditions. If using telemetry, surgically implant the transmitters and allow for a post-operative recovery period.
-
Baseline Measurement: Record baseline cardiovascular parameters (systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate) for a sufficient period before drug administration.
-
Drug Administration:
-
Group 1 (Control): Administer the vehicle.
-
Group 2 (this compound alone): Administer a predetermined dose of this compound.
-
Group 3 (Test compound alone): Administer a predetermined dose of the test compound.
-
Group 4 (Combination): Co-administer this compound and the test compound.
-
-
Cardiovascular Monitoring: Continuously monitor cardiovascular parameters for several hours post-administration.
-
Data Analysis:
-
Calculate the change from baseline for each cardiovascular parameter at different time points.
-
Compare the effects of the combination treatment to the effects of each drug administered alone to identify any potentiation or attenuation of the cardiovascular response.
-
Perform statistical analysis to determine the significance of the observed interactions.
-
Visualizations
References
- 1. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Prescriber's Guide [cambridge.org]
- 3. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
interpreting unexpected results in guanfacine experiments
Technical Support Center: Guanfacine Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: My in vitro assay shows a lower-than-expected potency for this compound at the α2A-adrenergic receptor. What could be the cause?
A1: Several factors can contribute to lower-than-expected potency in in vitro assays. Consider the following:
-
Assay Conditions: The composition of your assay buffer, including ion concentrations and the presence of nucleotides like GTP, can significantly impact G protein-coupled receptor (GPCR) function. Ensure your conditions are optimized for α2A-adrenergic receptor activation.
-
Cell Line and Receptor Expression Levels: The specific cell line used and the expression level of the α2A-adrenergic receptor can influence the observed potency. Very high receptor expression can sometimes lead to receptor reserve, which may mask the true potency of a partial agonist.
-
Choice of Agonist for Competition Assays: In radioligand binding assays, the choice of the competing agonist and its concentration is critical.
-
Reagent Quality: Verify the purity and concentration of your this compound stock solution. Degradation of the compound can lead to reduced activity.
Q2: I'm observing a paradoxical hypertensive effect in my animal model shortly after this compound administration. Isn't it supposed to be a hypotensive agent?
A2: While this compound is primarily known for its hypotensive effects through central α2A-adrenergic receptor agonism, a transient, paradoxical increase in blood pressure has been reported, particularly in children. This may be attributed to:
-
Peripheral α2-Adrenergic Receptor Stimulation: this compound can act on peripheral α2-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and a temporary increase in blood pressure before the central hypotensive effects predominate.
-
Dose and Route of Administration: High initial doses or rapid intravenous administration may be more likely to produce this paradoxical effect.
-
Differential Receptor Selectivity: While this compound is selective for the α2A subtype, its interaction with other α2 subtypes (α2B, α2C) in different tissues could contribute to complex cardiovascular responses.[1][2]
Q3: My behavioral studies in rodents are showing inconsistent or no effect on cognitive tasks, contrary to published literature. What should I troubleshoot?
A3: Inconsistent behavioral results with this compound can be challenging. Here are some factors to investigate:
-
Dose-Response Relationship: The cognitive-enhancing effects of this compound often follow an inverted "U" shaped dose-response curve. Doses that are too low or too high may be ineffective. It is crucial to perform a thorough dose-response study.
-
Timing of Administration: The time between this compound administration and behavioral testing is critical. The pharmacokinetics of this compound can vary between species.
-
Task-Specific Effects: this compound's pro-cognitive effects are most robust in tasks that tax the prefrontal cortex, such as working memory and attention tasks.[3][4][5] Its effects may be less pronounced in other cognitive domains.
-
Animal Strain and Stress Levels: The genetic background of the animal strain and baseline stress levels can influence the response to this compound. High stress can impair prefrontal cortex function and alter the effects of the drug.
Q4: I've observed withdrawal-like symptoms (e.g., agitation, increased blood pressure) in my animal models after ceasing chronic this compound treatment. Is this expected?
A4: Yes, abrupt discontinuation of this compound can lead to a withdrawal syndrome characterized by nervousness, agitation, and rebound hypertension. This is thought to be due to a compensatory upregulation of the noradrenergic system during chronic treatment. To avoid this, a gradual tapering of the dose is recommended.
Troubleshooting Guides
Issue 1: High Variability in cAMP Accumulation Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Cell Health and Passage Number | Ensure cells are healthy, not overgrown, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift. |
| Inconsistent Cell Seeding Density | Use a cell counter to ensure consistent cell numbers are plated in each well. |
| Reagent Preparation and Addition | Prepare fresh dilutions of this compound and other reagents for each experiment. Ensure accurate and consistent pipetting. |
| Incubation Times and Temperatures | Strictly control incubation times and maintain a stable temperature (typically 37°C) to ensure consistent enzyme kinetics. |
| Assay Kit Performance | Run positive and negative controls with every plate to ensure the assay is performing within the expected range. Consider using a different cAMP detection kit if variability persists. |
Issue 2: Unexpected Off-Target Effects Observed
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Interaction with Other Receptor Systems | Although highly selective for the α2A-adrenergic receptor, at high concentrations, this compound may interact with other receptors. Perform a broader receptor screening panel to identify potential off-target binding. |
| Metabolites of this compound | The metabolites of this compound may have their own pharmacological activity. Analyze plasma or tissue samples for the presence of metabolites and test their activity in relevant assays. |
| Drug-Drug Interactions | If using co-medications, consider the possibility of pharmacokinetic or pharmacodynamic interactions. This compound is metabolized by CYP3A4, so co-administration with inhibitors or inducers of this enzyme can alter its plasma concentration. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for α2A-Adrenergic Receptor
This protocol is for determining the binding affinity of this compound for the α2A-adrenergic receptor in a competitive binding format.
Materials:
-
Cell membranes prepared from a cell line expressing the human α2A-adrenergic receptor.
-
Radioligand (e.g., [3H]-RX821002, a selective α2-adrenergic antagonist).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., 10 µM phentolamine).
-
This compound serial dilutions.
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or a concentration of this compound.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, a functional consequence of α2A-adrenergic receptor activation.
Materials:
-
A cell line co-expressing the human α2A-adrenergic receptor and a reporter system (e.g., luciferase-based).
-
Cell culture medium.
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound serial dilutions.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with a stimulation buffer.
-
Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.
-
Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Incubate for the recommended time according to the cAMP detection kit manufacturer's instructions.
-
Lyse the cells and measure cAMP levels using the detection kit.
-
Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.
Data Presentation
Table 1: Comparative Binding Affinities (Ki) and Functional Potencies (EC50) of α2-Adrenergic Agonists
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) for cAMP Inhibition |
| This compound | α2A | 3.3 | 10.2 |
| α2B | 100 | >1000 | |
| α2C | 60 | >1000 | |
| Clonidine | α2A | 2.5 | 8.5 |
| α2B | 3.0 | 12.0 | |
| α2C | 4.1 | 15.5 | |
| Dexmedetomidine | α2A | 1.6 | 2.1 |
| α2B | 18 | 35 | |
| α2C | 6.3 | 11 |
Note: These are representative values from the literature and may vary depending on the specific experimental conditions.
Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. View of Mechanism of action of this compound: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD) [actaspsiquiatria.es]
- 3. Mechanism of action of this compound: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound's mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for the Treatment of Cognitive Disorders: A Century of Discoveries at Yale - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Guanfacine and Clonidine in Preclinical Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two prominent alpha-2 adrenergic agonists, guanfacine and clonidine. This analysis is supported by experimental data to delineate their distinct pharmacological profiles.
This compound and clonidine, both alpha-2 adrenergic receptor agonists, are utilized in clinical practice for various indications, including hypertension and Attention-Deficit/Hyperactivity Disorder (ADHD). While they share a common mechanism of action, preclinical evidence reveals significant differences in their receptor selectivity, cognitive effects, and side effect profiles. Understanding these distinctions is crucial for the targeted development of novel therapeutics.
Pharmacological Profile: A Head-to-Head Comparison
A critical differentiator between this compound and clonidine lies in their affinity for the subtypes of the alpha-2 adrenergic receptor. This compound exhibits a higher selectivity for the α2A subtype, which is densely expressed in the prefrontal cortex and is believed to mediate the cognitive-enhancing effects of these drugs.[1][2] Clonidine, in contrast, is a non-selective agonist, binding with high affinity to α2A, α2B, and α2C subtypes, as well as imidazoline receptors.[2] This broader receptor engagement is thought to contribute to its more pronounced sedative and hypotensive effects.[1]
Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) - Rat Brain | Reference |
| This compound | α2A | ~3.0 | N/A |
| α2B | ~30 | N/A | |
| α2C | ~60 | N/A | |
| Clonidine | α2A | ~3.9 | N/A |
| α2B | ~3.9 | N/A | |
| α2C | ~3.9 | N/A | |
| Note: Specific Ki values from a single comparative preclinical study in rat brain tissue were not available in the searched literature. The presented values are approximations based on multiple sources indicating this compound's ~10-20 fold higher selectivity for the α2A subtype compared to other subtypes, and clonidine's roughly equal affinity for all three subtypes. Researchers should consult primary literature for specific experimental values. |
Pharmacokinetics in Preclinical Models (Rat)
| Parameter | This compound | Clonidine | Reference |
| Oral Bioavailability | ~80% (in humans) | 70-80% | [3] |
| Elimination Half-life | Longer (in humans) | 30-120 min | |
| Cmax | N/A | Dose-dependent | |
| Tmax | ~5 hours (in humans) | 1-3 hours | |
| Note: Direct comparative pharmacokinetic studies in rats with all parameters were not readily available. Data for this compound is primarily from human studies, while clonidine data is from rat studies. This table should be interpreted with caution due to species differences. |
Efficacy in Preclinical Models of Cognition
The differential effects of this compound and clonidine on cognitive functions, particularly those mediated by the prefrontal cortex, have been a key focus of preclinical research.
Working Memory (Delayed Response Task)
In preclinical primate models, this compound has been shown to improve performance on delayed-response tasks, a measure of spatial working memory. Conversely, clonidine has demonstrated a more complex dose-response relationship, with some studies reporting impairment of working memory at certain doses.
| Treatment | Animal Model | Task | Key Findings | Reference |
| This compound | Aged Rhesus Monkeys | Delayed Response Task | Improved performance | |
| Clonidine | Aged Rhesus Monkeys | Delayed Response Task | Can impair performance |
Attention and Impulsivity (Five-Choice Serial Reaction Time Task)
The five-choice serial reaction time task (5-CSRTT) is a valuable tool for assessing sustained attention and impulsivity in rodents. Preclinical studies suggest that this compound can reduce premature responding, an index of impulsivity, without impairing accuracy. The effects of clonidine in this paradigm are less consistently beneficial and can be confounded by its sedative properties.
| Treatment | Animal Model | Task | Key Findings | Reference |
| This compound | Rat | 5-CSRTT | Attenuated cocaine-induced increases in premature responses | |
| Clonidine | Rat | 5-CSRTT | Dose-dependently attenuated PCP-evoked dopamine overflow |
Experimental Protocols
Delayed Response Task (Monkey)
The delayed response task assesses spatial working memory. A typical protocol involves the following steps:
-
Habituation: The monkey is familiarized with the testing apparatus, which typically consists of two or more food wells.
-
Baiting: In full view of the monkey, a food reward is placed in one of the wells.
-
Delay: An opaque screen is lowered to obscure the wells from the monkey's view for a predetermined period (the delay).
-
Response: The screen is raised, and the monkey is allowed to choose one well.
-
Reward: If the monkey chooses the correct well, it receives the food reward. The duration of the delay is systematically varied to challenge the monkey's working memory capacity.
Five-Choice Serial Reaction Time Task (Rat)
The 5-CSRTT evaluates sustained attention and impulsivity. The general procedure is as follows:
-
Apparatus: The rat is placed in an operant chamber with five apertures arranged horizontally.
-
Trial Initiation: The rat initiates a trial, often by poking its nose into a specific port.
-
Stimulus Presentation: After a variable inter-trial interval, a brief light stimulus is presented in one of the five apertures.
-
Response: The rat must make a nose poke into the illuminated aperture within a limited time window to receive a food reward.
-
Measures:
-
Accuracy: Percentage of correct responses.
-
Omissions: Failure to respond to the stimulus.
-
Premature Responses: Responding before the stimulus is presented (a measure of impulsivity).
-
Perseverative Responses: Repeatedly poking an incorrect aperture.
-
Visualizing the Mechanisms
To better understand the underlying neurobiology and experimental design, the following diagrams are provided.
Signaling Pathway of Alpha-2 Adrenergic Receptors in the Prefrontal Cortex
Caption: Alpha-2A receptor signaling in the PFC.
Experimental Workflow for a Preclinical Behavioral Study
Caption: A typical preclinical behavioral study workflow.
Logical Relationship of Drug Action on PFC Function
Caption: Drug action and its effects on PFC function.
Conclusion
Preclinical data strongly suggest that while both this compound and clonidine act as alpha-2 adrenergic agonists, their distinct receptor selectivity profiles lead to different outcomes in cognitive and physiological measures. This compound's higher affinity for the α2A receptor subtype appears to confer a more favorable profile for cognitive enhancement with potentially fewer sedative and hypotensive side effects at therapeutic doses. Clonidine's non-selective nature may contribute to a narrower therapeutic window for cognitive effects, with a greater propensity for dose-limiting side effects. These preclinical findings provide a solid foundation for the rational design of future clinical studies and the development of more targeted alpha-2A adrenergic agonists for cognitive disorders.
References
- 1. The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-2 Adrenergic Receptors and Attention—Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bioavailability and pharmacokinetics of this compound after oral and intravenous administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the efficacy of guanfacine versus atomoxetine for ADHD models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of guanfacine and atomoxetine in animal models of Attention-Deficit/Hyperactivity Disorder (ADHD). This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways.
This compound, a selective α2A-adrenergic receptor agonist, and atomoxetine, a selective norepinephrine reuptake inhibitor, are two non-stimulant medications approved for the treatment of ADHD. Both drugs modulate noradrenergic signaling in the prefrontal cortex, a brain region implicated in the pathophysiology of ADHD. However, their distinct mechanisms of action suggest differential effects on the core symptoms of the disorder: inattention, hyperactivity, and impulsivity. This guide synthesizes preclinical findings to illuminate the comparative efficacy of these two therapeutic agents in established animal models of ADHD.
Mechanisms of Action
This compound primarily acts as a postsynaptic α2A-adrenergic receptor agonist.[1] This action is thought to strengthen working memory and attention by enhancing the signaling of pyramidal neurons in the prefrontal cortex.[1] Specifically, this compound inhibits the production of cyclic AMP (cAMP) and closes HCN channels, which enhances the effectiveness of neuronal signals.[1] In contrast, atomoxetine is a selective norepinephrine reuptake inhibitor.[2] By blocking the presynaptic norepinephrine transporter (NET), atomoxetine increases the extracellular concentrations of norepinephrine and, to a lesser extent, dopamine in the prefrontal cortex.[2] This increase in catecholamines is believed to improve attention and reduce hyperactivity and impulsivity.
Data Presentation: Comparative Efficacy in ADHD Animal Models
Direct head-to-head preclinical studies comparing this compound and atomoxetine are limited. The following tables summarize findings from separate studies on the effects of each drug on ADHD-like behaviors in various animal models.
| Table 1: Effects of this compound on ADHD-like Behaviors in Animal Models | ||||
| Animal Model | Behavioral Assay | Key Findings | Dosage | Citation |
| Spontaneously Hypertensive Rat (SHR) | 5-Choice Serial Reaction Time Task (5-CSRTT) | Improved sustained attention, reduced impulsivity and hyperactivity. | 0.1 - 1.0 mg/kg | |
| Dopamine Transporter Knockout (DAT-KO) Rat | Hebb-Williams Maze | Improved spatial working memory and reduced perseverative errors. | 0.25 mg/kg | |
| Neurofibromatosis type 1 (Nf1+/-) Mouse | Open Field & Delay Discounting Task | Reduced hyperactivity and impulsivity. | 0.3 mg/kg |
| Table 2: Effects of Atomoxetine on ADHD-like Behaviors in Animal Models | ||||
| Animal Model | Behavioral Assay | Key Findings | Dosage | Citation |
| Spontaneously Hypertensive Rat (SHR) | 5-Choice Serial Reaction Time Task (5-CSRTT) | No significant effect on accuracy (attention) or premature responding (impulsivity). | Not specified | |
| 6-hydroxydopamine (6-OHDA)-lesioned Rat | Morris Water Maze | Reversed working memory deficits. | Not specified | |
| Prenatal Nicotine Exposure (PNE) Mouse | Open Field & Y-Maze | Normalized hyperactivity and spatial memory impairment. | 2 mg/kg/day |
| Table 3: Direct Comparison in a Reaction Time Task | ||||
| Animal Model | Behavioral Assay | This compound Effect | Atomoxetine Effect | Citation |
| Sprague-Dawley Rats | Two-Choice Reaction Time Task | Reduced reaction time variability (a measure of attentional lapses). | Reduced reaction time variability (a measure of attentional lapses). |
Experimental Protocols
Five-Choice Serial Reaction Time Task (5-CSRTT)
The 5-CSRTT is a widely used behavioral paradigm to assess visual attention and motor impulsivity in rodents.
Apparatus: An operant chamber with a curved wall containing five apertures. Each aperture can be illuminated, and a food dispenser is located on the opposite wall.
Procedure:
-
Habituation and Pre-training: Animals are habituated to the operant chamber and trained to associate nose-poking an illuminated aperture with a food reward.
-
Training: The task difficulty is gradually increased by shortening the stimulus duration and introducing a delay between the trial initiation and stimulus presentation.
-
Testing: Once stable performance is achieved, the animals are challenged with various conditions, such as variable stimulus durations or inter-trial intervals, to assess sustained attention and impulsivity. Drug efficacy is evaluated by administering the compound before the test session and measuring its effects on performance metrics.
Key Parameters Measured:
-
Accuracy: Percentage of correct responses, a measure of visual attention.
-
Omissions: Number of trials with no response, indicating inattention.
-
Premature Responses: Responses made before the stimulus presentation, a measure of impulsivity.
-
Response Latency: Time taken to make a correct response.
-
Reward Latency: Time taken to collect the reward.
Morris Water Maze (MWM)
The MWM is a classic behavioral test to evaluate spatial learning and memory, which are cognitive functions often impaired in ADHD.
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform submerged just below the water surface.
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting locations and must find the hidden platform using distal visual cues in the room. This is repeated over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured to assess spatial memory retention.
-
Visible Platform Trial: A visible platform is placed in the pool to control for any visual or motor impairments that could confound the results of the hidden platform task.
Key Parameters Measured:
-
Escape Latency: The time it takes for the animal to find the hidden platform. A decrease in escape latency over trials indicates learning.
-
Path Length: The distance the animal swims to find the platform.
-
Time in Target Quadrant: During the probe trial, a greater amount of time spent in the quadrant that previously contained the platform indicates better spatial memory.
Mandatory Visualization
References
- 1. Noradrenergic Modulation of Learned and Innate Behaviors in Dopamine Transporter Knockout Rats by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alpha-2A adrenoceptor agonist this compound improves sustained attention and reduces overactivity and impulsiveness in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Immediate-Release versus Extended-Release Guanfacine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of immediate-release (IR) and extended-release (ER) formulations of guanfacine, a selective alpha-2A adrenergic receptor agonist. The information is intended for researchers, scientists, and professionals in drug development, with a focus on experimental data and methodologies.
Executive Summary
This compound is utilized in the management of Attention-Deficit/Hyperactivity Disorder (ADHD) and hypertension. The development of an extended-release formulation aimed to improve upon the pharmacokinetic profile of the immediate-release version, potentially leading to better adherence and a more consistent therapeutic effect. While direct head-to-head randomized controlled clinical trials comparing the efficacy of this compound IR and ER for ADHD are lacking, a comparison can be drawn from pharmacokinetic studies, retrospective analyses, and meta-analyses of placebo-controlled trials.[1]
The primary distinction lies in their pharmacokinetic profiles, with this compound ER demonstrating a delayed time to maximum concentration (Tmax) and lower peak plasma concentrations (Cmax) compared to this compound IR.[2] This translates to a smoother plasma concentration curve over a 24-hour period for the ER formulation.[3] Pharmacodynamic studies show comparable effects on vital signs between dose-adjusted IR and ER formulations.[4] Retrospective data suggests that users of this compound ER have lower rates of treatment discontinuation and switching compared to those on this compound IR.[5]
Mechanism of Action
This compound is a selective agonist of the alpha-2A adrenergic receptor. In the prefrontal cortex, an area of the brain implicated in attention and executive function, this compound is thought to enhance noradrenergic signaling. It acts on postsynaptic alpha-2A receptors on the dendritic spines of pyramidal neurons. This action inhibits the cyclic adenosine monophosphate (cAMP) - Protein Kinase A (PKA) signaling pathway, which in turn strengthens network connectivity and improves the cognitive functions of the prefrontal cortex.
Pharmacokinetic Comparison
The pharmacokinetic profiles of this compound IR and ER are distinct, which is a key consideration in their clinical use. The ER formulation was designed to provide more stable plasma concentrations over a 24-hour period. A direct comparison study in adult daily smokers demonstrated that 3 mg/day of this compound IR and 4 mg/day of this compound ER resulted in similar plasma trough concentrations.
| Parameter | This compound Immediate-Release (IR) | This compound Extended-Release (ER) |
| Time to Peak (Tmax) | ~2.6 hours | ~5 hours |
| Half-life (t1/2) | ~13-14 hours | ~17 hours |
| Bioavailability | ~80% | ~58% (relative to IR) |
| Dosing Frequency | Multiple times daily (for hypertension) | Once daily (for ADHD) |
| Plasma Concentration | Higher peak (Cmax), faster decline | Lower peak (Cmax), prolonged concentration |
Data compiled from multiple sources.
Clinical Efficacy and Safety
As previously mentioned, there is a lack of head-to-head clinical trials for efficacy in ADHD. However, a meta-analysis including one study on this compound IR and four on this compound ER found that the ER formulation was significantly superior to placebo for total ADHD symptoms, while the single IR study did not show a statistically significant difference from placebo. A retrospective analysis of insurance claims data indicated that patients on this compound ER had significantly lower rates of treatment discontinuation, switching, and augmentation compared to those on this compound IR.
Adverse Events:
Both formulations share a similar side effect profile, with the most common adverse events being somnolence, fatigue, and dry mouth. The slower absorption and lower peak concentrations of the ER formulation may mitigate the intensity of some side effects, such as sedation.
| Adverse Event | This compound IR (Reported Frequency) | This compound ER (Reported Frequency) |
| Somnolence/Drowsiness | Common | Common (up to 4 out of 5 participants in one study) |
| Dry Mouth | Common | Common (rated as moderate by one subject at 6mg/day ER) |
| Fatigue | Common | Common |
| Dizziness | Common | Common |
| Constipation | Common | Common |
Frequency data is qualitative due to the lack of direct comparative trials. The listed adverse events are commonly reported for both formulations.
Experimental Protocols
Pharmacokinetic Study of IR vs. ER this compound
A representative experimental design to compare the pharmacokinetics of IR and ER this compound is a within-subject, open-label study.
Objective: To compare the plasma concentrations of different dosing regimens of immediate-release and extended-release this compound.
Methodology:
-
Participants: A small cohort of healthy adult volunteers.
-
Study Design: A within-subject crossover design where each participant receives each of the treatment regimens.
-
Treatment Arms:
-
This compound IR (e.g., 3 mg/day)
-
This compound ER (e.g., 4 mg/day and 6 mg/day)
-
-
Procedure:
-
Medication is titrated to a stable dose for each treatment arm.
-
Blood samples are collected at pre-specified time points (e.g., 24 hours after the last dose) to determine plasma trough concentrations.
-
A washout period is implemented between each treatment arm.
-
-
Analysis: Plasma concentrations of this compound are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters are then calculated and compared between the different formulations and doses.
Logical Relationships in Formulation Comparison
The choice between immediate-release and extended-release this compound involves a trade-off between pharmacokinetic properties and potential clinical outcomes. The ER formulation was developed to address the limitations of the IR formulation, particularly the peaks and troughs in plasma concentration.
Conclusion
References
- 1. rhochistj.org [rhochistj.org]
- 2. Profile of this compound extended release and its potential in the treatment of attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Pharmacokinetics and pharmacodynamics of immediate release vs. extended release this compound in adult daily smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajmc.s3.amazonaws.com [ajmc.s3.amazonaws.com]
Replicating Key Findings on Guanfacine's Effects on the Prefrontal Cortex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key findings related to the effects of guanfacine on the prefrontal cortex (PFC). It is designed to assist researchers in understanding and potentially replicating pivotal experiments in the field. The guide summarizes quantitative data, details experimental protocols, and visualizes critical pathways and workflows.
Mechanism of Action: Strengthening Prefrontal Cortex Network Connectivity
This compound is a selective α2A-adrenergic receptor agonist.[1][2] Its therapeutic effects on cognitive functions, such as working memory and attention, are primarily attributed to its action on postsynaptic α2A-adrenergic receptors located on the dendritic spines of pyramidal neurons in the prefrontal cortex.[3] Stimulation of these receptors inhibits the cyclic adenosine monophosphate (cAMP) signaling cascade, which in turn closes HCN (hyperpolarization-activated cyclic nucleotide-gated) and KCNQ potassium channels.[4][5] This reduction in cAMP production and subsequent channel closure stabilizes the membrane potential of dendritic spines, enhancing the efficiency of neuronal signaling and strengthening the connectivity of PFC networks. This mechanism is distinct from psychostimulants, which primarily act on catecholamine transporters.
Comparative Efficacy: this compound vs. Clonidine
This compound and clonidine are both α2-adrenergic agonists, but they exhibit different receptor selectivity and clinical profiles. This compound is more selective for the α2A-adrenoceptor subtype, which may contribute to its distinct effects on cognition compared to the less selective clonidine.
| Feature | This compound | Clonidine |
| Receptor Selectivity | Higher for α2A subtype | Less selective, binds to α2A, α2B, α2C |
| Working Memory | Improved spatial working memory and planning in humans at 29 µg/kg. | Disrupted spatial working memory at 0.5 and 5 µg/kg in humans. |
| Impulsivity | Generally associated with decreased impulsivity. | Increased impulsive responding in a planning test at 0.5 and 2 µg/kg in humans. |
| Sedation | Can cause sedation, though often considered to have a smoother side effect profile. | Can lead to more pronounced sedation. |
| Dopamine Overflow | Attenuated PCP-induced dopamine efflux in rat prefrontal cortex at 0.05 and 0.5 mg/kg. | Dose-dependently attenuated PCP-induced dopamine efflux in rat prefrontal cortex (0.003–0.1 mg/kg). |
Key Experimental Findings and Protocols
Animal Studies: Assessing Working Memory and Attention
1. Delayed Alternation Task (Rodents)
This task assesses spatial working memory, a function heavily dependent on the prefrontal cortex.
-
Objective: To evaluate the effect of this compound on spatial working memory.
-
Animal Model: Wild-type and α2A-adrenoceptor mutant mice; Aged rats.
-
Methodology:
-
Animals are trained to alternate between the left and right arms of a T-maze or figure-8 maze to receive a reward.
-
A delay is introduced between trials, forcing the animal to remember its previous choice. Delays can be varied to manipulate working memory load (e.g., 10 seconds to 60 seconds).
-
This compound or placebo is administered systemically before the task.
-
-
Key Findings:
-
Systemic administration of this compound significantly improves working memory performance in wild-type mice.
-
This compound does not improve performance in mice with a genetic mutation of the α2A-adrenoceptor, confirming the receptor's role.
-
Direct infusion of this compound into the medial prefrontal cortex of aged rats improves working memory performance.
-
2. Five-Choice Serial Reaction Time Task (5-CSRTT) (Rats)
The 5-CSRTT is a translational paradigm used to measure visuospatial attention and motor impulsivity.
-
Objective: To assess the effects of this compound on attention and impulse control.
-
Animal Model: Rats.
-
Methodology:
-
The task takes place in an operant chamber with five apertures.
-
The rat must identify and nose-poke the aperture that is briefly illuminated to receive a reward.
-
The duration of the light stimulus can be varied to alter the attentional demand.
-
An inter-trial interval requires the animal to withhold responses, and premature responses are recorded as a measure of impulsivity.
-
-
Key Findings:
-
The 5-CSRTT provides distinct measures of attention (accuracy) and impulsivity (premature responses).
-
Human Studies: Neuroimaging of Prefrontal Cortex Function
1. Go/No-go Task with fMRI
This task is used to investigate the neural correlates of response inhibition, a key executive function of the prefrontal cortex.
-
Objective: To examine the effect of this compound on brain activation during response inhibition.
-
Participants: Healthy volunteers or individuals with conditions like ADHD.
-
Methodology:
-
Participants are presented with a series of stimuli and instructed to respond to a frequent "Go" stimulus and withhold a response to a rare "No-go" stimulus.
-
fMRI is used to measure the blood-oxygen-level-dependent (BOLD) signal, an indirect measure of neural activity.
-
The contrast between "No-go" and "Go" trials reveals brain regions involved in inhibitory control.
-
-
Key Findings:
-
In a study with youth with ADHD, 6-8 weeks of this compound treatment was associated with reduced activation in the right midcingulate cortex/supplementary motor area and the left posterior cingulate cortex during a Go/No-go task, which correlated with clinical improvement.
-
Go/No-go tasks consistently activate regions of the frontal lobe, with specific patterns of activation depending on the complexity of the task.
-
fMRI Acquisition Parameters (Example from a Go/No-go study):
Details on specific fMRI acquisition parameters can vary between studies. For replication, it is crucial to consult the original publication. Key parameters to note include:
-
Scanner Strength: e.g., 3.0 Tesla
-
Repetition Time (TR): The time between successive excitation pulses for the same slice.
-
Echo Time (TE): The time between the excitation pulse and the peak of the signal echo.
-
Flip Angle: The angle to which the net magnetization is rotated by the radiofrequency pulse.
-
Field of View (FOV): The size of the area being imaged.
-
Voxel Size: The dimensions of the individual volumetric pixels in the 3D image.
Summary of Quantitative Data from Selected Studies
| Study (Species) | Task | This compound Dose | Key Quantitative Finding |
| Jakala et al., 1999 (Human) | Spatial Working Memory & Planning | 29 µg/kg | Improved performance on both tasks. |
| Clonidine (for comparison) | Spatial Working Memory | 0.5 & 5 µg/kg | Disrupted performance. |
| Jentsch et al., 2009 (Rat) | PCP-induced Dopamine Efflux | 0.05 & 0.5 mg/kg | Significantly attenuated dopamine overflow in the PFC. |
| Schulz et al., 2015 (Human, ADHD) | Go/No-go fMRI | 1-4 mg/day (6-8 weeks) | Reduced activation in right midcingulate/SMA and left posterior cingulate cortex correlated with clinical improvement. |
Conclusion
The body of research on this compound consistently points to its efficacy in enhancing cognitive functions mediated by the prefrontal cortex. This is achieved through a specific mechanism of action involving the α2A-adrenergic receptor and the downstream inhibition of the cAMP signaling pathway. The provided experimental data and protocols from both animal and human studies offer a solid foundation for researchers aiming to replicate and build upon these key findings. The comparative data with clonidine further highlights the importance of α2A receptor selectivity in achieving pro-cognitive effects with a more favorable side-effect profile. Future research can continue to explore the precise neural circuits modulated by this compound and its potential therapeutic applications in a wider range of PFC-related disorders.
References
- 1. This compound, but not clonidine, improves planning and working memory performance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the Treatment of PFC Disorders | Arnsten Lab [medicine.yale.edu]
- 4. This compound vs Clonidine: What's the Difference & Which Is Better? [medvidi.com]
- 5. researchgate.net [researchgate.net]
The Neuroprotective Landscape of Alpha-2 Adrenergic Agonists: A Comparative Analysis of Guanfacine, Clonidine, and Dexmedetomidine
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the neuroprotective profiles of alpha-2 adrenergic agonists is critical for advancing therapeutic strategies for neurological disorders. This guide provides a comparative analysis of guanfacine, clonidine, and dexmedetomidine, focusing on their mechanisms of action, and supported by experimental data from preclinical studies.
At a Glance: Comparative Efficacy in Preclinical Models
While direct head-to-head studies comprehensively comparing the neuroprotective effects of this compound, clonidine, and dexmedetomidine are limited, existing preclinical data provide valuable insights into their individual efficacy in models of neurological injury, primarily traumatic brain injury (TBI) and cerebral ischemia.
This compound: Focus on Prefrontal Cortex Integrity and Cognitive Rescue
This compound, a selective alpha-2A adrenergic receptor agonist, has shown promise in mitigating the cognitive sequelae of TBI by preserving the structural and functional integrity of the prefrontal cortex (PFC).[1][2][3] Preclinical studies highlight its ability to protect dendritic spines from stress-induced damage and enhance PFC neuronal firing.[1][2]
| Animal Model | Injury Type | This compound Dosage | Key Neuroprotective Outcomes | Reference |
| Rat | Chronic Stress | Not specified | Prevented stress-induced loss of dendritic spines in the medial prefrontal cortex; Preserved working memory performance. | |
| Rat | Hypoxia | Not specified | Protected medial prefrontal cortex dendritic spines, neurons, and working memory performance. |
Clonidine: Attenuation of Excitotoxicity in Cerebral Ischemia
Clonidine, a non-selective alpha-2 adrenergic agonist, has demonstrated neuroprotective effects in models of cerebral ischemia, largely attributed to its ability to reduce the release of the excitatory neurotransmitter glutamate. By dampening excitotoxicity, clonidine helps preserve neuronal viability in the face of ischemic insults.
| Animal Model | Injury Type | Clonidine Dosage | Key Neuroprotective Outcomes | Reference |
| Rat | Near Complete Forebrain Ischemia | Not specified | Suppressed the release of glutamate and aspartate; Significant neuroprotection of cells in the cortex, striatum, and hippocampus. | |
| Rat | Transient Forebrain Ischemia | 40 µg/kg (preconditioning) | Significantly improved neurological deficit scores; Reduced infarct sizes. | |
| Rat | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) | Not specified | Improved neurological function; Reduced brain infarct size; Alleviated neuronal damage; Reduced the ratio of cell apoptosis. |
Dexmedetomidine: A Multi-faceted Approach to Neuroprotection in Ischemia
Dexmedetomidine, another potent alpha-2 adrenergic agonist, has been extensively studied for its neuroprotective properties in the context of cerebral ischemia. Its mechanisms are multifaceted, involving anti-inflammatory, anti-apoptotic, and blood-brain barrier protective effects.
| Animal Model | Injury Type | Dexmedetomidine Dosage | Key Neuroprotective Outcomes | Reference |
| Rat | Focal Cerebral Ischemia | 9 µg/kg | Decreased total ischemic volume by 40% in the cortex. | |
| Rat | Focal Cerebral Ischemia/Reperfusion | 1 µg/kg load dose, followed by 0.05 µg/kg/min infusion | Alleviated neurological dysfunction; Reduced brain edema; Attenuated hippocampal morphological damage. | |
| Rat | Middle Cerebral Artery Occlusion (MCAO) | Not specified | Decreased Longa score (neurological deficit); Reduced cerebral infarct areas. | |
| Neonatal Rat | Hypoxia-Ischemia (HI) | Not specified | Attenuated brain cell and tissue loss; Improved neurological and cognitive function. |
Delving into the Mechanisms: Distinct Pathways to Neuroprotection
The differential neuroprotective effects of these alpha-2 agonists can be traced back to their receptor selectivity and the downstream signaling pathways they modulate.
This compound's high selectivity for the alpha-2A adrenergic receptor subtype, which is densely expressed in the prefrontal cortex, is central to its mechanism. It enhances PFC function by modulating the cyclic AMP (cAMP)-Protein Kinase A (PKA)-Potassium (K+) channel signaling pathway at post-synaptic alpha-2A receptors. This action strengthens PFC neuronal firing and protects dendritic spines from the damaging effects of stress and injury.
Clonidine , being non-selective, acts on all three alpha-2 receptor subtypes (A, B, and C). Its neuroprotective effects in ischemia are linked to its action on presynaptic alpha-2 receptors on glutamatergic neurons, which inhibits the release of glutamate, thereby reducing excitotoxic neuronal damage.
Dexmedetomidine also exhibits broad activity at alpha-2 receptors. Its neuroprotective effects are attributed to a wider range of mechanisms, including the inhibition of inflammatory pathways such as the NF-κB and JAK2/STAT3 signaling, reduction of apoptosis, and preservation of the blood-brain barrier.
References
- 1. A novel multimodal pharmacologic approach using this compound, N-acetylcysteine, and donepezil in severe TBI: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Use of this compound and N-Acetylcysteine for the Treatment of Cognitive Deficits After Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Guanfacine's Efficacy Across Animal Models of Neurological Disorders: A Comparative Guide
Guanfacine, a selective alpha-2A adrenergic receptor (α2A-AR) agonist, has demonstrated significant therapeutic potential for neurological disorders characterized by dysfunction of the prefrontal cortex (PFC).[1][2][3] Its primary mechanism involves enhancing PFC network connectivity and neuronal firing, which are crucial for executive functions like attention, impulse control, and working memory.[1][2] This guide provides a comparative analysis of this compound's efficacy in various preclinical animal models, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: Strengthening Prefrontal Cortex Signaling
This compound exerts its therapeutic effects by targeting postsynaptic α2A-ARs, which are densely expressed on the dendritic spines of pyramidal neurons in the PFC. Activation of these receptors, which are coupled to inhibitory G-proteins (Gi), leads to the suppression of adenylyl cyclase activity. This reduces the intracellular production of cyclic adenosine monophosphate (cAMP). In PFC neurons, lower cAMP levels lead to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) and potassium (K+) channels. This action strengthens synaptic connections, enhances the persistent firing of PFC neurons, and ultimately improves the top-down control of attention, behavior, and emotion.
Efficacy in Animal Models of Attention-Deficit/Hyperactivity Disorder (ADHD)
This compound is FDA-approved for treating ADHD, a success largely built on robust preclinical data from various animal models that exhibit ADHD-like phenotypes such as hyperactivity, impulsivity, and inattention.
Comparative Data in ADHD Models
| Animal Model | Key Behavioral Measures | This compound Dosage (i.p.) | Key Findings |
| Spontaneously Hypertensive Rat (SHR) | Overactivity, Impulsiveness, Sustained Inattention (Visual Discrimination Task) | 0.3-0.6 mg/kg | Normalized hyperactivity, impulsivity, and attention deficits, improving performance to levels of Wistar Kyoto (WKY) controls. |
| Nf1+/- Mouse | Impulsivity (Delay Discounting Task), Hyperactivity (Open Field), Behavioral Inhibition (Cliff Avoidance Reaction) | 0.3 mg/kg | Reduced impulsive choice by increasing preference for larger, delayed rewards. Ameliorated hyperactivity and deficits in behavioral inhibition. |
| NK1R-/- Mouse | Inattention (% Omissions), Impulsivity (% Premature Responses) (5-CSRTT) | 0.1 mg/kg | Selectively improved attention (reduced omissions) in NK1R-/- mice without affecting wild-type controls. |
| 1.0 mg/kg | Reduced impulsivity in both NK1R-/- and wild-type mice, likely secondary to sedative effects. | ||
| Dopamine Transporter Knockout (DAT-KO) Rat | Spatial Working Memory (Hebb-Williams Maze), Sensorimotor Gating (Prepulse Inhibition) | Repeated Injections | Ameliorated deficits in task fulfillment and prepulse inhibition. |
Key Experimental Protocols
-
Spontaneously Hypertensive Rat (SHR) Model: The SHR is the most validated animal model for combined-type ADHD. In studies, male SHRs and their control strain, the Wistar Kyoto (WKY) rat, are tested in tasks like the visual discrimination task. This task measures hyperactivity (total responses), impulsiveness (premature responses), and sustained attention (accuracy). This compound (0.075-0.60 mg/kg) or vehicle is administered intraperitoneally (i.p.) before testing sessions to assess dose-dependent effects on these behaviors.
-
Nf1+/- Mouse Model: Mice with a heterozygous mutation in the Nf1 gene model a key genetic risk factor for ADHD. To assess impulsivity, mice are trained on a Delay Discounting Task (DDT), where they choose between a small, immediate reward and a larger, delayed reward. Hyperactivity is measured in an Open Field test by tracking the total distance traveled. This compound (0.1-0.3 mg/kg, i.p.) is administered prior to testing to evaluate its ability to reverse the ADHD-like phenotypes.
-
5-Choice Serial Reaction Time Task (5-CSRTT): This task is a gold standard for assessing attention and impulsivity in rodents. Mice are trained to detect a brief visual stimulus in one of five apertures to receive a reward. The percentage of omissions (missed signals) measures inattention, while premature responses before the stimulus measure impulsivity. Studies in NK1R-/- mice, which display ADHD-like behaviors, used this task to show that a low dose of this compound (0.1 mg/kg, i.p.) specifically improves attention.
Efficacy in Animal Models of Stress and Trauma-Related Disorders
Preclinical evidence suggests this compound may be effective for stress-related disorders by strengthening PFC regulation and preventing stress-induced cognitive deficits and structural damage.
Comparative Data in Stress/PTSD Models
| Animal Model | Neurological Disorder | Key Behavioral Measures | This compound Concentration/Dosage | Key Findings |
| Chronically Stressed Rat | Chronic Stress | Working Memory, Dendritic Spine Density (mPFC) | Daily Treatment | Prevented stress-induced working memory deficits and the loss of dendritic spines in the medial prefrontal cortex (mPFC). |
| Zebrafish (Danio rerio) | Post-Traumatic Stress | Anxiety-like Behavior (Novel Tank Test), Risk-Taking (Novel Open Field) | 3-20 µg/L (immersion) | Attenuated trauma-induced anxiety-like behavior. Did not significantly alter risk-taking behavior. |
Key Experimental Protocols
-
Chronic Restraint Stress in Rats: This model induces physiological and behavioral changes relevant to PTSD and other stress disorders. Rats are subjected to daily restraint stress for several weeks. During this period, they receive daily injections of this compound or a vehicle. Cognitive functions, such as working memory, are assessed using tasks like the delayed alternation task. Following the behavioral testing, brain tissue is analyzed to measure neuronal changes, such as dendritic spine density in the PFC, to correlate behavioral outcomes with structural plasticity.
-
Traumatic Stress Exposure in Zebrafish: Zebrafish are an efficient model for studying stress responses. In this paradigm, fish are exposed to a traumatic stressor. Subsequently, they are treated by immersion in water containing various concentrations of this compound (e.g., 3-40 µg/L). Anxiety-like behaviors are then assessed using the Novel Tank Test (measuring diving and freezing) and a novel Open Field Test, which can also evaluate risk-taking behavior.
Efficacy in Other Neurological Disorder Models
While robust animal model data is more concentrated in the ADHD and stress fields, this compound's mechanism of action suggests potential benefits for other conditions involving PFC dysfunction, such as Tourette Syndrome and Fragile X Syndrome.
Comparative Data in Other Models
| Animal Model | Neurological Disorder | Key Behavioral/Cognitive Measures | This compound Dosage (i.p.) | Key Findings |
| Aged Rhesus Monkey | Age-Related Cognitive Decline | Working Memory (Delayed Response Task) | N/A | Improved working memory performance, particularly by reducing susceptibility to distractors. |
| Fmr1 Knockout Mouse | Fragile X Syndrome | Working Memory | N/A | Improves working memory performance in wild-type but not in α2A-AR mutant mice, highlighting the target receptor's importance. |
| Various Models | Tourette Syndrome | Tic Severity | N/A | Clinical studies show mixed but often positive results in reducing tic severity, especially in patients with comorbid ADHD. Preclinical models are less established for tic evaluation. |
Methodological Considerations
-
Tourette Syndrome: Evaluating this compound's efficacy for tics in animal models is challenging due to the difficulty of replicating complex tic phenomenology. Therefore, much of the supporting evidence comes from clinical trials in children with Tourette Syndrome, often with comorbid ADHD. These studies typically use rating scales like the Yale Global Tic Severity Scale (YGTSS) to measure outcomes.
-
Fragile X Syndrome (FXS): The Fmr1 knockout mouse is a standard model for FXS, a disorder caused by the silencing of the FMR1 gene. Research in this model has helped confirm that the cognitive benefits of this compound are mediated through the α2A-AR, as the drug is ineffective in mice where this receptor has been genetically mutated. This provides a strong mechanistic rationale for its potential use in FXS.
Summary and Conclusion
Preclinical data from a diverse range of animal models consistently demonstrate that this compound improves core symptoms of PFC-related neurological disorders. In models of ADHD, it effectively reduces hyperactivity, impulsivity, and inattention. In stress and trauma models, it shows promise in attenuating anxiety and protecting against the cognitive and neuronal consequences of chronic stress. While direct animal model evidence for tic reduction in Tourette Syndrome is less developed, its proven efficacy in comorbid ADHD and its fundamental mechanism of strengthening PFC top-down control provide a strong rationale for its clinical use.
The successful translation of this compound from animal research to an FDA-approved medication for ADHD serves as a powerful example of how preclinical models can effectively predict clinical utility. This body of evidence underscores the therapeutic potential of modulating the noradrenergic system at α2A-adrenergic receptors to treat a variety of cognitive and behavioral disorders.
References
- 1. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 2. This compound for the Treatment of Cognitive Disorders: A Century of Discoveries at Yale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of Guanfacine and Psychostimulants: A Comparative Guide
For researchers and drug development professionals navigating the landscape of Attention-Deficit/Hyperactivity Disorder (ADHD) therapeutics, the combination of guanfacine and psychostimulants represents a significant area of interest. This guide provides a comprehensive comparison of this combination therapy against monotherapy alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams.
Efficacy and Safety: A Quantitative Comparison
Clinical trials have consistently demonstrated that the adjunctive use of this compound with psychostimulants can offer superior efficacy in managing ADHD symptoms compared to monotherapy with either agent alone. This is particularly evident in patients who exhibit a suboptimal response to psychostimulants.
Table 1: Comparative Efficacy of this compound and Psychostimulant Combination Therapy
| Study | Treatment Arms | N | Duration | Primary Outcome Measure | Key Findings |
| McCracken et al. (2012) [1] | This compound Extended-Release (GXR) AM + Psychostimulant | 154 | 9 Weeks | ADHD Rating Scale IV (ADHD-RS-IV) Total Score | Significant improvement from baseline vs. Placebo + Psychostimulant (p = .002)[1] |
| GXR PM + Psychostimulant | 154 | Significant improvement from baseline vs. Placebo + Psychostimulant (p < .001)[1] | |||
| Placebo + Psychostimulant | 153 | - | |||
| Spencer et al. (2009) [2] | Open-label GXR + Psychostimulant | 75 | 9 Weeks | ADHD-RS-IV Total Score | Supported the use of GXR as adjunctive therapy with improvements seen from baseline[2] |
| Faraone et al. (2016) | d-methylphenidate (DMPH) + this compound (COMB) | 69 | 8 Weeks | ADHD-RS-IV Total Score & Inattentive Subscale | COMB showed consistently greater reductions in inattentive symptoms vs. monotherapies (p = .05 vs DMPH; p = .02 vs GUAN) |
| DMPH Monotherapy | 69 | - | |||
| This compound (GUAN) Monotherapy | 69 | - | |||
| Wilens et al. (2016) | This compound + Methylphenidate | - | 8 Weeks | ADHD-RS-IV Total Score | ADHD-RS-IV total score dropped by 18.3 points in the combination group compared to 15.8 for methylphenidate and 16.7 for this compound |
Table 2: Clinical Global Impression (CGI) Scale Outcomes
| Study | Treatment Arms | CGI-Improvement (CGI-I) "Much" or "Very Much" Improved | CGI-Severity (CGI-S) Improvement |
| McCracken et al. (2012) | GXR AM + Psychostimulant | Significant benefit vs. Placebo + Psychostimulant (p = .024) | Significant benefit vs. Placebo + Psychostimulant (p = .013) |
| GXR PM + Psychostimulant | Significant benefit vs. Placebo + Psychostimulant (p = .003) | Significant benefit vs. Placebo + Psychostimulant (p < .001) | |
| Faraone et al. (2016) | DMPH + this compound (COMB) | 91% response rate (ending with COMB) | - |
| DMPH Monotherapy | 81% response rate (ending with DMPH alone) | - | |
| This compound Monotherapy | 69% response rate (ending with GUAN alone) | - |
The combination therapy is generally well-tolerated, with no new safety signals emerging compared to the known profiles of each drug individually. The most commonly reported adverse events include sedation, somnolence, lethargy, and fatigue, which are more pronounced in groups receiving this compound.
Experimental Protocols
The following outlines a typical experimental design for evaluating the efficacy and safety of this compound as an adjunctive therapy to psychostimulants.
Multicenter, Double-Blind, Placebo-Controlled, Dose-Optimization Study
-
Objective: To assess the efficacy, tolerability, and safety of this compound extended-release (GXR) as an adjunctive treatment to a long-acting psychostimulant in children and adolescents with ADHD who have had a suboptimal response to psychostimulant monotherapy.
-
Participant Population: Children and adolescents aged 6-17 years with a diagnosis of ADHD (DSM-IV criteria) and a suboptimal response to a stable dose of a psychostimulant for at least four weeks. A suboptimal response is often defined by an ADHD-RS-IV total score ≥24.
-
Study Design: A 9-week, multicenter, double-blind, placebo-controlled, parallel-group, dose-optimization study.
-
Treatment Arms:
-
GXR administered in the morning (AM) + stable psychostimulant dose.
-
GXR administered in the evening (PM) + stable psychostimulant dose.
-
Placebo + stable psychostimulant dose.
-
-
Dosing: GXR is typically initiated at 1 mg/day and titrated weekly in 1 mg increments to an optimal dose (not exceeding 4 mg/day) based on efficacy and tolerability.
-
Efficacy Measures:
-
Primary: Change from baseline in the ADHD-RS-IV total score.
-
Secondary: Clinical Global Impressions of Severity (CGI-S) and Improvement (CGI-I) scales.
-
-
Safety and Tolerability Measures: Monitoring of adverse events (AEs), vital signs (blood pressure, heart rate), electrocardiograms (ECGs), and laboratory evaluations.
Pharmacokinetic Profile
Studies investigating the pharmacokinetic interactions between co-administered this compound extended-release (GXR) and psychostimulants like methylphenidate (MPH) and lisdexamfetamine dimesylate (LDX) have found no clinically meaningful drug-drug interactions. The pharmacokinetic parameters of each medication are not significantly altered when administered in combination.
Mechanistic Synergy: Signaling Pathways
The enhanced therapeutic effect of combination therapy is believed to stem from the complementary mechanisms of action of this compound and psychostimulants, targeting both noradrenergic and dopaminergic pathways. Psychostimulants primarily increase the synaptic availability of dopamine and norepinephrine, while this compound, a selective alpha-2A adrenergic receptor agonist, directly stimulates postsynaptic receptors in the prefrontal cortex. This dual action is thought to strengthen prefrontal cortical network connections, which are crucial for regulating attention, behavior, and executive function.
Caption: Combined signaling pathways of psychostimulants and this compound.
Experimental Workflow
The clinical trial process for evaluating combination therapy follows a structured workflow from patient screening to data analysis.
Caption: A typical clinical trial workflow for combination therapy studies.
References
- 1. A controlled trial of extended-release this compound and psychostimulants for attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Extended Release Adjunctive to a Psychostimulant in the Treatment of Comorbid Oppositional Symptoms in Children and Adolescents with Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Guanfacine: A Guide for Laboratory and Research Professionals
For Immediate Release – Researchers, scientists, and drug development professionals handling guanfacine must adhere to proper disposal procedures to ensure safety and environmental protection. This guide provides essential, step-by-step instructions for the safe disposal of this compound in both laboratory and non-laboratory settings, aligning with current regulatory understanding.
While this compound is not classified as a hazardous chemical by all regulatory bodies, some safety data sheets (SDS) categorize it as "Toxic if swallowed."[1][2][3] Therefore, cautious handling and disposal are paramount. This compound is not listed on the FDA's "flush list," meaning it should not be disposed of down the sink or toilet.[4][5]
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on the setting and the available resources. Below are the recommended procedures for both laboratory/institutional settings and for unused medication from clinical trials or other non-laboratory environments.
| Setting | Recommended Disposal Method | Step-by-Step Protocol |
| Laboratory/Institutional | Licensed Hazardous Material Disposal | 1. Segregate waste this compound from other chemical waste unless otherwise instructed by your institution's environmental health and safety (EHS) department. 2. Package and label the waste container clearly as "Waste this compound." 3. Store the waste in a designated, secure area until it is collected by a licensed hazardous material disposal company. 4. Maintain a detailed inventory of all disposed this compound as required by institutional and local regulations. |
| Incineration | 1. If your facility has an incinerator equipped with an afterburner and scrubber, this is a viable disposal option. 2. Ensure that the incineration process complies with all federal, state, and local environmental regulations. | |
| Non-Laboratory (e.g., unused clinical trial medication) | Drug Take-Back Program | 1. This is the preferred method for disposal of unused medications. 2. Locate an authorized drug take-back site in your community. These are often located at pharmacies or law enforcement facilities. |
| Household Trash Disposal (if no take-back program is available) | 1. Do not crush the tablets or capsules. 2. Mix the this compound with an unpalatable substance such as dirt, cat litter, or used coffee grounds. 3. Place the mixture in a sealed container, such as a resealable plastic bag or an empty container with a lid. 4. Dispose of the sealed container in the household trash. 5. Remove or obscure all personal information from the original medication container before discarding it. |
Experimental Protocols
Currently, there are no widely established experimental protocols for the chemical neutralization of this compound for disposal purposes. The standard and recommended procedure is disposal through a licensed hazardous waste contractor or an approved incinerator.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
This compound Disposal Decision Workflow
References
Safeguarding Your Research: Personal Protective Equipment for Handling Guanfacine
For Immediate Implementation: This guide provides essential safety and logistical information for the handling of Guanfacine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper disposal of materials. Adherence to these protocols is critical to mitigate risks associated with the handling of this active pharmaceutical ingredient (API).
This compound hydrochloride is classified as toxic if swallowed.[1][2][3] While the final tablet form presents minimal occupational exposure risk, handling the powdered API requires stringent safety controls to prevent accidental ingestion, inhalation, and dermal contact.[4]
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier in preventing chemical exposure after engineering and administrative controls have been implemented. The following table summarizes the required PPE for handling this compound, particularly in its powdered form.
| PPE Category | Specification | Rationale and Source(s) |
| Hand Protection | Double-gloving with powder-free nitrile or neoprene gloves. | Recommended for handling hazardous drugs to prevent contamination.[5] The outer glove should be removed immediately after handling and disposed of as contaminated waste. Gloves must be inspected for tears or degradation before use. |
| ASTM D6978 rated (Chemotherapy gloves). | Provides a tested barrier against drug permeation. | |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields. | Protects against dust particles and accidental splashes. Equipment should be approved under standards like NIOSH or EN 166. |
| Face Shield (in addition to goggles). | Required when there is a significant risk of splashes, such as when working with larger quantities or creating solutions. | |
| Respiratory Protection | NIOSH-approved N95 or P100 respirator. | Essential when handling this compound powder outside of a certified containment device (e.g., fume hood) to prevent inhalation of airborne particles. |
| Body Protection | Disposable, low-permeability gown. | Made of materials like polyethylene-coated polypropylene with a solid front, long sleeves, and tight-fitting cuffs. Standard cloth lab coats are not sufficient as they can absorb chemicals. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following protocols provide step-by-step guidance.
Experimental Workflow: Safe Handling Protocol
This workflow outlines the critical steps before, during, and after handling this compound to ensure personnel safety and prevent contamination.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Procedures
1. Preparation:
-
Engineering Controls: Always handle this compound powder within a properly functioning chemical fume hood or a biological safety cabinet to minimize inhalation exposure. Ensure safety showers and eyewash stations are accessible.
-
Personal Protective Equipment (PPE): Before entering the handling area, don the appropriate PPE as specified in the table above. Inspect all PPE for damage (e.g., holes in gloves) before use.
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.
2. Handling:
-
Minimizing Dust: When weighing or transferring the powder, use gentle motions to avoid creating airborne dust.
-
Spill Management: In case of a spill, avoid creating dust. Gently cover the spill with absorbent material. Sweep up the material and place it in a suitable, closed container for disposal.
3. Post-Handling:
-
Decontamination: Clean all work surfaces and equipment after use.
-
PPE Removal (Doffing): The removal of PPE is a critical step to prevent self-contamination.
-
Remove the outer pair of gloves and dispose of them in a designated hazardous waste container while still inside the fume hood or containment area.
-
Remove the gown by rolling it away from the body and dispose of it in the appropriate receptacle.
-
Remove the inner pair of gloves using a proper technique to avoid skin contact with the glove's outer surface.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to protect personnel and the environment.
-
Excess this compound: Unused or expired this compound should be disposed of as hazardous chemical waste. It must be placed in a suitable, closed, and clearly labeled container for collection by a licensed hazardous material disposal company.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, pipette tips, and gowns, must be considered hazardous waste. These items should be placed in sealed containers and disposed of according to local, regional, and national regulations.
-
Prohibited Disposal Methods: Do not dispose of this compound waste by flushing it down the drain or mixing it with general laboratory trash. This compound is not on the FDA's "flush list."
Caption: Decision diagram for the disposal of this compound and related materials.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
